3-epi-Azido-3-deoxythymidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC 名称 |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1 |
InChI 键 |
HBOMLICNUCNMMY-SPDVFEMOSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3'-epi-Azido-3-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3'-epi-Azido-3-deoxythymidine, an epimer of the renowned antiretroviral drug Zidovudine (AZT). The core of this synthesis lies in the stereoselective introduction of an azido (B1232118) group at the 3'-position of the deoxyribose sugar moiety of thymidine (B127349), resulting in an altered stereochemical configuration compared to its parent compound. This document details the pivotal chemical transformations, experimental protocols, and quantitative data to facilitate the replication and further investigation of this synthesis pathway.
Core Synthesis Pathway
The primary route for the synthesis of 3'-epi-Azido-3-deoxythymidine involves a multi-step process commencing from thymidine. The key strategic steps include the protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group to facilitate nucleophilic substitution, and the subsequent introduction of the azide (B81097) moiety with inversion of stereochemistry. The synthesis culminates in the deprotection of the 5'-hydroxyl group to yield the final product.
A critical intermediate in this pathway is 5'-O-Trityl-3'-O-mesylthymidine. The mesylation of the 3'-hydroxyl group of 5'-O-Tritylthymidine creates a good leaving group, which is then displaced by an azide ion in a classic S(_N)2 reaction. This nucleophilic substitution proceeds with an inversion of configuration at the 3'-carbon, leading to the desired threo epimer.
The overall transformation can be summarized in the following key stages:
-
Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of thymidine is selectively protected, typically with a bulky protecting group such as a trityl group, to prevent its participation in subsequent reactions.
-
Activation of the 3'-Hydroxyl Group: The secondary 3'-hydroxyl group is activated by conversion into a sulfonate ester, commonly a mesylate, which serves as an excellent leaving group for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution with Azide: The mesylated intermediate is reacted with an azide salt, such as lithium azide, in an aprotic polar solvent like N,N-dimethylformamide (DMF). This step introduces the azido group at the 3'-position with inversion of stereochemistry.
-
Deprotection of the 5'-Hydroxyl Group: The protecting group on the 5'-hydroxyl is removed under acidic conditions to yield the final product, 3'-epi-Azido-3-deoxythymidine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3'-epi-Azido-3-deoxythymidine, based on the established protocols.
| Step | Starting Material | Reagents and Solvents | Product | Yield (%) |
| 1. 5'-O-Tritylation | Thymidine | Trityl chloride, Pyridine (B92270) | 5'-O-Tritylthymidine | 85-95% |
| 2. 3'-O-Mesylation | 5'-O-Tritylthymidine | Methanesulfonyl chloride, Pyridine | 5'-O-Trityl-3'-O-mesylthymidine | 90-98% |
| 3. Azidation | 5'-O-Trityl-3'-O-mesylthymidine | Lithium azide, N,N-Dimethylformamide (DMF) | 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine | 60-70% |
| 4. 5'-O-Detritylation | 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine | Acetic acid | 3'-epi-Azido-3'-deoxythymidine | 80-90% |
Experimental Protocols
Step 1: Synthesis of 5'-O-Tritylthymidine
-
To a solution of thymidine (1 equivalent) in anhydrous pyridine, add trityl chloride (1.1 equivalents) portionwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with chloroform (B151607) or dichloromethane.
-
Wash the organic layer successively with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford 5'-O-Tritylthymidine as a white solid.
Step 2: Synthesis of 5'-O-Trityl-3'-O-mesylthymidine
-
Dissolve 5'-O-Tritylthymidine (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.5 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5'-O-Trityl-3'-O-mesylthymidine, which can often be used in the next step without further purification.
Step 3: Synthesis of 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine
-
Dissolve 5'-O-Trityl-3'-O-mesylthymidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add lithium azide (3-5 equivalents) to the solution and heat the reaction mixture to 80-100 °C.
-
Maintain the temperature and stir the mixture for 12-24 hours, monitoring the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine.
Step 4: Synthesis of 3'-epi-Azido-3'-deoxythymidine
-
Dissolve 5'-O-Trityl-3'-epi-azido-3'-deoxythymidine (1 equivalent) in 80% aqueous acetic acid.
-
Heat the solution at 60-80 °C for 1-2 hours, monitoring the removal of the trityl group by TLC.
-
Upon completion of the deprotection, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.
-
Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford 3'-epi-Azido-3'-deoxythymidine as a crystalline solid.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis pathway.
Caption: Overall synthesis pathway of 3'-epi-Azido-3-deoxythymidine from thymidine.
Caption: High-level experimental workflow for the synthesis of 3'-epi-Azido-3-deoxythymidine.
3-epi-Azido-3-deoxythymidine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3'-epi-Azido-3'-deoxythymidine
Introduction
3'-epi-Azido-3'-deoxythymidine (3'-epi-AZT), also known as the threo isomer of Azidothymidine (AZT), is a nucleoside analog reverse transcriptase inhibitor (NRTI). Structurally, it is an isomer of Zidovudine (AZT), a widely known anti-HIV drug. While sharing a similar structural backbone with the endogenous nucleoside thymidine (B127349), the key difference lies in the stereochemistry of the azido (B1232118) group at the 3' position of the deoxyribose ring. This modification is central to its mechanism of action, which primarily involves the inhibition of viral reverse transcriptase. This document provides a detailed exploration of its metabolic activation, molecular interactions, and the experimental methodologies used to characterize its function.
Core Mechanism of Action
The primary antiviral activity of 3'-epi-AZT is contingent upon its intracellular conversion into a pharmacologically active triphosphate form. This process, along with its subsequent interaction with viral and cellular enzymes, defines its mechanism of action.
Metabolic Activation Pathway
As a prodrug, 3'-epi-AZT must undergo intracellular phosphorylation to become active.[1] This is a multi-step process mediated by host cellular kinases:
-
Monophosphorylation: 3'-epi-AZT is first phosphorylated by thymidine kinase to form 3'-epi-AZT-monophosphate (3'-epi-AZT-MP).[1][2][3]
-
Diphosphorylation: 3'-epi-AZT-MP is subsequently converted to 3'-epi-AZT-diphosphate (3'-epi-AZT-DP) by thymidylate kinase. This step is often the rate-limiting step in the activation pathway.[1][4]
-
Triphosphorylation: Finally, nucleoside diphosphate (B83284) kinase catalyzes the formation of the active metabolite, 3'-epi-AZT-triphosphate (3'-epi-AZT-TP).[1]
Inhibition of HIV Reverse Transcriptase
The active metabolite, 3'-epi-AZT-TP, is the key effector molecule that targets the HIV reverse transcriptase (RT).[5][6] Its inhibitory action is twofold:
-
Competitive Inhibition: 3'-epi-AZT-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of the HIV RT.[5][7][8] The erythro isomer (AZT-TP) is a potent competitive inhibitor, while the threo isomer (3'-epi-AZT-TP) is significantly less active in this regard.[5]
-
DNA Chain Termination: Once incorporated into the growing viral DNA strand, 3'-epi-AZT acts as a chain terminator.[1][2][6] The 3'-azido group prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide, thereby halting DNA synthesis.[1][7] This premature termination of the proviral DNA is a critical step in inhibiting viral replication.[6]
Other Cellular Effects and Toxicity
While the primary target is viral RT, the metabolites of azidothymidine can interact with cellular enzymes, which is often linked to cytotoxicity.
-
Inhibition of Cellular DNA Polymerases: AZT-TP has been shown to be an inhibitor of cellular DNA polymerase gamma, the enzyme responsible for mitochondrial DNA replication.[8][9] This inhibition is a likely cause of the mitochondrial toxicity observed with long-term AZT therapy.[9]
-
Inhibition of Protein Glycosylation: The monophosphate form, AZT-MP, can inhibit protein glycosylation by competing with pyrimidine-sugars for transport into the Golgi apparatus.[10] This represents a novel mechanism of cytotoxicity that is independent of the triphosphate form responsible for antiviral effects.[10]
-
Inhibition of HIV Integrase: Studies have shown that AZT mono-, di-, and triphosphates can inhibit HIV-1 integrase, with IC50 values between 110 and 150 µM.[11] This suggests that integrase inhibition may contribute to the overall antiviral effect of AZT.[11]
Quantitative Data
The inhibitory activity of 3'-epi-AZT and its primary isomer AZT is quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Enzyme | Template/Primer | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| 3'-epi-AZT-TP (threo) | HIV-1 RT | (rA)n(dT)12-18 | >0.22 | - | At least 100-fold less active than the erythro isomer.[5] |
| AZT-TP (erythro) | HIV-1 RT | (rA)n(dT)12-18 | 0.0022 | - | Potent competitive inhibitor of dTMP incorporation.[5] |
| AZT-TP (erythro) | HIV-1 RT | Activated Calf Thymus DNA | 0.3 | - | [7] |
| AZT-TP (erythro) | Human DNA Polymerase α | Activated Calf Thymus DNA | 230 | - | Significantly weaker inhibition of host polymerase.[7] |
| AZT-TP (erythro) | Human DNA Polymerase β | Activated Calf Thymus DNA | 73 | - | Weaker inhibition compared to HIV RT.[7] |
| AZT | Thymidine Phosphorylation | Isolated Rat Heart Mitochondria | 10.6 ± 4.5 | 7.0 ± 1.0 | Competitive inhibitor of thymidine kinase 2.[9] |
| AZT | Thymidine Phosphorylation | Isolated Rat Liver Mitochondria | 14.0 ± 2.5 | 14.4 ± 2.6 | Competitive inhibitor of thymidine kinase 2.[9] |
| AZT-MP, -DP, -TP | HIV-1 Integrase | - | - | 110-150 | Inhibition of integration activity.[11] |
Experimental Protocols
The characterization of 3'-epi-AZT's mechanism of action relies on a set of established in vitro assays.
Reverse Transcriptase (RT) Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the activity of reverse transcriptase.
Principle: The assay measures the synthesis of DNA from an RNA template by RT. The incorporation of labeled nucleotides into the newly synthesized DNA is quantified, and a reduction in this signal in the presence of an inhibitor indicates its potency. A common method is a colorimetric enzyme immunoassay that detects the incorporation of digoxigenin- and biotin-labeled dUTP into DNA.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing template/primer (e.g., poly(A) x oligo(dT)₁₅), dNTPs, and labeled nucleotides (e.g., biotin-dUTP and DIG-dUTP).
-
Reaction Setup: In a microtiter plate, add the reaction buffer, the purified HIV-1 RT enzyme, and varying concentrations of the inhibitor (3'-epi-AZT-TP). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour to overnight) to allow for DNA synthesis.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Incubate to allow binding, then wash the wells to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the wells again and add a peroxidase substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
MTT Cell Viability Assay
This assay assesses the cytotoxicity of a compound on host cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[12] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Detailed Protocol:
-
Cell Plating: Seed host cells (e.g., MT-4, HeLa, or MDCK cells) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well).[13]
-
Incubation: Incubate the cells for 6 to 24 hours to allow them to attach and recover.
-
Compound Addition: Add various concentrations of 3'-epi-AZT to the wells. Include control wells with cells but no compound.
-
Incubation with Compound: Incubate for a period relevant to the desired cytotoxicity measurement (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well.
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add a detergent reagent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
Plaque Reduction Assay
This assay is a functional method to determine the antiviral efficacy of a compound by quantifying the reduction in infectious virus particles.[15]
Principle: The assay measures the ability of a compound to prevent a virus from forming plaques (localized areas of cell death) in a monolayer of susceptible host cells.[15][16] The number of plaques is inversely proportional to the effectiveness of the antiviral agent.
Detailed Protocol:
-
Cell Seeding: Plate susceptible host cells in a multi-well plate and grow them to form a confluent monolayer.[15]
-
Virus-Compound Incubation: Prepare serial dilutions of the antiviral compound (3'-epi-AZT). Mix each dilution with a known quantity of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.[15][16]
-
Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixtures to the wells.[15]
-
Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.[15]
-
Overlay Application: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of discrete plaques.[15][17]
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2 to 10 days, depending on the virus).[15][17]
-
Fixation and Staining: Remove the overlay and fix the cells (e.g., with formaldehyde). Stain the cell monolayer with a solution like crystal violet, which stains viable cells but leaves the plaques (areas of dead cells) unstained.[15]
-
Plaque Counting: Count the number of plaques in each well.[15]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus control (no compound). Determine the IC₅₀, the concentration that reduces the plaque number by 50%.[15]
References
- 1. ClinPGx [clinpgx.org]
- 2. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. Metabolism of 3'-azido-3'-deoxythymidine (AZT) in human placental trophoblasts and Hofbauer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human immunodeficiency virus type 1 integrase by 3'-azido-3'-deoxythymidylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
The Biological Activity of 3'-Azido-3'-deoxythymidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxythymidine (AZT), widely known as Zidovudine (B1683550), is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has played a pivotal role in the treatment of Human Immunodeficiency Virus (HIV) infection. As the first antiretroviral drug approved for HIV-1, its mechanism of action, biological activity, and metabolic pathway have been extensively studied. This technical guide provides an in-depth overview of the biological activity of 3'-Azido-3'-deoxythymidine, with a focus on its antiviral properties, mechanism of action, cellular metabolism, and cytotoxicity.
A crucial aspect of the biological activity of nucleoside analogs is their stereochemistry. The clinically active form of 3'-Azido-3'-deoxythymidine is the (3'S) stereoisomer. The term "3'-epi" refers to the (3'R) stereoisomer, which is a diastereomer of the active compound, differing in the configuration at the 3' position of the deoxyribose ring. While the biological activity of stereoisomers can vary significantly, there is a notable lack of publicly available scientific literature detailing the specific biological activity of 3'-epi-Azido-3'-deoxythymidine. Therefore, this guide will focus on the well-characterized and biologically active (3'S)-3'-Azido-3'-deoxythymidine, hereafter referred to as AZT.
Antiviral Activity
AZT exhibits potent antiviral activity, primarily against retroviruses, most notably HIV-1. Its efficacy has been demonstrated in a variety of in vitro and in vivo systems.
Quantitative Antiviral Data
The antiviral potency of AZT is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication by 50%. These values can vary depending on the cell type, the viral strain, and the specific assay used.
| Cell Line/System | Virus | Parameter | Value (µM) | Reference |
| MOLT-4 (T lymphocytoid) | Feline Leukemia Virus | IC50 | 0.02 | [1] |
| HT1080 (fibroblastoid) | Feline Leukemia Virus | IC50 | 1.75 | [1] |
| U937 (monocytoid) | Feline Leukemia Virus | IC50 | 2.31 | [1] |
| Blood Monocytes | HIV-1 (HTLV-IIIBa-L) | IC90 | 0.04 | [2] |
| Monocyte-derived Macrophages | HIV-1 (HTLV-IIIBa-L) | IC90 | 0.009 | [2] |
| Alveolar Macrophages | HIV-1 (HTLV-IIIBa-L) | IC90 | 0.0001 | [2] |
| CEM cells | HIV-1 | EC50 | 0.006 | |
| HT4-6C cells | HIV-1 | IC50 (AZTTP-DSG) | 0.79 | [3] |
| CEM cells | HIV-1 | IC50 (AZTTP-DSG) | 0.33 | [3] |
Note: AZTTP-DSG is a phospholipid conjugate of AZT triphosphate.
Mechanism of Action
The primary mechanism of action of AZT is the inhibition of viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses.[4]
-
Cellular Uptake and Phosphorylation: AZT is a prodrug that, upon entering a host cell, is converted into its active triphosphate form, AZT-triphosphate (AZT-TP), by host cellular kinases. This is a three-step process:
-
AZT is first phosphorylated to AZT-monophosphate (AZT-MP) by thymidine (B127349) kinase.
-
AZT-MP is then converted to AZT-diphosphate (AZT-DP) by thymidylate kinase.
-
Finally, AZT-DP is phosphorylated to the active AZT-TP by other cellular kinases.
-
-
Inhibition of Reverse Transcriptase: AZT-TP acts as a competitive inhibitor of the natural substrate for reverse transcriptase, deoxythymidine triphosphate (dTTP).[4]
-
Chain Termination: AZT-TP is incorporated into the growing viral DNA chain. However, the 3'-azido group of AZT prevents the formation of the 3'-5' phosphodiester bond necessary for the addition of the next nucleotide, leading to chain termination and the cessation of viral DNA synthesis.[4][5]
The selectivity of AZT for viral RT over human DNA polymerases is a key factor in its therapeutic window, although inhibition of host polymerases, particularly mitochondrial DNA polymerase-gamma, can occur and contribute to its toxicity.[6]
Signaling Pathways and Experimental Workflows
Metabolic Activation and Mechanism of Action of AZT
Caption: Metabolic activation of AZT and its mechanism of action as a chain terminator in HIV replication.
General Workflow for an In Vitro Antiviral Assay (p24 Antigen Assay)
Caption: A typical experimental workflow for determining the antiviral efficacy of AZT using a p24 antigen assay.
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This assay is a common method to quantify HIV-1 replication by measuring the amount of the viral core protein p24 in cell culture supernatants.
Materials:
-
HIV-1 p24 antigen capture ELISA kit (commercial kits are widely available)
-
Cell culture supernatant from infected and treated cells
-
Microplate reader capable of reading absorbance at 450 nm
-
Wash buffer
-
Stop solution (typically sulfuric acid)
Procedure:
-
Plate Coating: A microtiter plate is pre-coated with a monoclonal antibody specific for HIV-1 p24 antigen.
-
Sample Addition: Cell culture supernatants (containing the p24 antigen) and a series of p24 standards are added to the wells. The plate is incubated to allow the p24 antigen to bind to the capture antibody.
-
Washing: The plate is washed to remove any unbound materials.
-
Detector Antibody: A biotinylated polyclonal antibody specific for p24 is added to the wells. This antibody binds to a different epitope on the captured p24 antigen. The plate is incubated and then washed.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detector antibody. The plate is incubated and washed again.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of p24 antigen present.
-
Stopping the Reaction: A stop solution is added to quench the reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at 450 nm. A standard curve is generated from the absorbance values of the p24 standards, and the concentration of p24 in the experimental samples is determined from this curve.
Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP)
-
Test compound (AZT-TP)
-
Reaction buffer
-
Scintillation counter or appropriate detection instrument for the label used
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, poly(A) template, oligo(dT) primer, and recombinant HIV-1 RT.
-
Inhibitor Addition: Serial dilutions of the test compound (in its active triphosphate form, AZT-TP) are added to the reaction mixtures. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the dNTP mix, including the labeled dNTP.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.
-
Quantification: The amount of incorporated labeled dNTP is quantified. For radioactively labeled dNTPs, this is done using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition for each concentration of the test compound is calculated relative to the control with no inhibitor. The IC50 value is then determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., CEM-T4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize.
-
Compound Addition: Serial dilutions of the test compound (AZT) are added to the wells. Control wells with no compound are also included.
-
Incubation: The plate is incubated for a period that allows for the assessment of cytotoxicity (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubation: The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Cytotoxicity
While AZT is an effective antiviral agent, its use is associated with dose-limiting toxicities. The cytotoxicity of AZT is primarily attributed to its effects on host cellular processes.
Mechanisms of Cytotoxicity
-
Mitochondrial Toxicity: AZT can be phosphorylated by mitochondrial thymidine kinase 2 and subsequently inhibit mitochondrial DNA polymerase-gamma. This can lead to mitochondrial DNA depletion, mitochondrial dysfunction, and adverse effects such as myopathy, cardiomyopathy, and hepatotoxicity.
-
Bone Marrow Suppression: AZT can cause anemia and neutropenia due to its effects on hematopoietic progenitor cells in the bone marrow.
-
Inhibition of Cellular DNA Polymerases: At higher concentrations, AZT-TP can inhibit cellular DNA polymerases, interfering with normal cell division.
Quantitative Cytotoxicity Data
The cytotoxicity of a compound is often expressed as the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of a cell population by 50%.
| Cell Line | Parameter | Value (µM) | Reference |
| CEM cells | CC50 (AZTTP-DSG*) | 1000 | [3] |
| CEM/Ag-1 (AZT-resistant) | EC50 (growth inhibition) | 2000 | |
| CEM (wild type) | EC50 (growth inhibition) | 350 |
Note: AZTTP-DSG is a phospholipid conjugate of AZT triphosphate.
Antibacterial Activity
In addition to its well-known antiviral effects, AZT has also been shown to possess bactericidal activity against several members of the Enterobacteriaceae family, including Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Shigella flexneri. The mechanism of its antibacterial action is similar to its antiviral mechanism, involving the inhibition of bacterial DNA synthesis. AZT is a substrate for E. coli thymidine kinase and is converted to its triphosphate form, which then acts as a DNA chain terminator.
Conclusion
3'-Azido-3'-deoxythymidine (Zidovudine) remains a cornerstone in the history and practice of antiretroviral therapy. Its biological activity is a direct result of its ability to act as a chain-terminating inhibitor of viral reverse transcriptase after intracellular phosphorylation. While its clinical utility is well-established, its use is tempered by dose-dependent toxicities, primarily related to its effects on mitochondrial and cellular DNA synthesis. The lack of significant reported biological activity for its 3'-epimer underscores the critical importance of stereochemistry in the design and development of effective nucleoside analog drugs. Further research into novel formulations and combination therapies continues to optimize its therapeutic index and manage the emergence of drug resistance.
References
- 1. ablinc.com [ablinc.com]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular phosphorylation of zidovudine in an in vitro hollow fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fybreeds.com [fybreeds.com]
- 6. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Azido-3'-deoxythymidine (AZT) as a DNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxythymidine (AZT), also known as Zidovudine, is a synthetic thymidine (B127349) analogue that was the first compound to be approved for the treatment of HIV infection.[1] It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). The primary mechanism of action of AZT is the termination of nascent proviral DNA chain synthesis, which is crucial for the replication of retroviruses like HIV.[2] This guide provides a comprehensive overview of the core principles of AZT's function, its biological effects, and the experimental methodologies used to evaluate its activity.
Mechanism of Action: DNA Chain Termination
The antiviral activity of AZT is dependent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP).[2] This process is initiated by cellular kinases.
-
Phosphorylation Cascade: AZT is sequentially phosphorylated by cellular enzymes to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally to the active AZT-TP.[1]
-
Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the viral reverse transcriptase (RT).[2]
-
Incorporation and Chain Termination: Once incorporated into the growing viral DNA strand, the 3'-azido group of AZT prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This is because the azido (B1232118) group replaces the essential 3'-hydroxyl group required for DNA chain elongation.[2] The absence of this hydroxyl group leads to the termination of DNA synthesis.
This mechanism is selective for viral reverse transcriptase over cellular DNA polymerases, although some inhibition of cellular polymerases, particularly mitochondrial DNA polymerase-gamma, can occur at higher concentrations and is associated with the drug's toxicity.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antiviral activity and cytotoxicity of AZT from various in vitro studies.
Table 1: Antiviral Activity of AZT against Feline Leukemia Virus in Different Human Cell Lines [3]
| Cell Line | Cell Type | IC50 (µM) |
| MOLT4 | T lymphocytoid | 0.02 |
| HT1080 | Fibroblastoid | 1.75 |
| U937 | Monocytoid | 2.31 |
Table 2: Antiviral Potency of AZT against HIV-1 in Primary Human Mononuclear Phagocytes [4]
| Cell Type | IC90 (µM) |
| Blood Monocytes | 0.04 |
| Monocyte-derived Macrophages | 0.009 |
| Alveolar Macrophages | 0.0001 |
Table 3: Cytotoxicity and Antiviral Activity of an AZTTP-DSG Prodrug [5]
| Cell Line | Antiviral IC50 (µM) | Cytotoxicity CC50 (µM) |
| CEM | 0.33 | 1000 |
| HT4-6C | 0.79 | Not Reported |
Table 4: Inhibition of Ovarian Cancer Cell Telomerase Activity by AZT [6]
| AZT Concentration (mM) | Exposure Time (h) | Inhibition Rate (%) |
| 0.5 | 24 | 25.3 |
| 1.0 | 24 | 38.7 |
| 2.0 | 24 | 51.2 |
| 0.5 | 48 | 36.4 |
| 1.0 | 48 | 49.8 |
| 2.0 | 48 | 62.3 |
| 0.5 | 72 | 48.1 |
| 1.0 | 72 | 60.5 |
| 2.0 | 72 | 73.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Antiviral Activity Assay (p27 Antigen Reduction)[3]
-
Cell Culture: Maintain MOLT4, HT1080, and U937 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Viral Infection: Infect cells with Feline Leukemia Virus (FeLV) at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, add serial dilutions of AZT (or other test compounds) to the cell cultures.
-
Incubation: Incubate the infected and treated cells for a period that allows for significant viral replication in untreated control wells (e.g., 7 days).
-
Endpoint Measurement: Lyse the cells and quantify the amount of viral p27 antigen in the cell lysates using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the drug concentration that reduces the viral p27 antigen level by 50% (IC50) compared to the untreated virus-infected control.
Protocol 2: Cytotoxicity Assay (MTT Assay)[6]
-
Cell Seeding: Seed cells (e.g., HO-8910 ovarian cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Exposure: Treat the cells with various concentrations of AZT for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculation: The cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100%. The inhibitory rate is 100% - cell viability %.
Protocol 3: Telomerase Activity Assay (ELISA-based)[6]
-
Cell Lysate Preparation: Harvest approximately 2 x 10^5 cells and wash with phosphate-buffered saline (PBS). Lyse the cells in a CHAPS lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Telomerase Reaction: Add the cell lysate to a reaction mixture containing a biotinylated telomerase substrate and dNTPs. Incubate to allow for telomeric repeat extension by telomerase.
-
Detection: Transfer the reaction products to a streptavidin-coated microplate. Add an anti-dUTP-peroxidase antibody and incubate. After washing, add a peroxidase substrate (e.g., TMB) and measure the colorimetric reaction product's absorbance.
-
Data Analysis: The absorbance is proportional to the telomerase activity. Compare the activity in AZT-treated cells to untreated controls.
Visualizations
The following diagrams illustrate key pathways and workflows related to AZT's mechanism of action.
Caption: Intracellular activation of AZT and its mechanism of viral DNA chain termination.
Caption: Workflow for determining the in vitro antiviral activity of AZT.
Conclusion
3'-Azido-3'-deoxythymidine remains a cornerstone in the study of retroviral replication and DNA chain termination. Its mechanism of action, involving intracellular phosphorylation and subsequent incorporation into viral DNA by reverse transcriptase, provides a clear model for the development of antiviral nucleoside analogues. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field. While its clinical use is now often part of combination therapies to mitigate toxicity and combat resistance, the fundamental principles of its action continue to be of significant scientific interest.
References
- 1. Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency virus by delivery of engineered thymidylate kinase to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol: a novel phospholipid conjugate of the anti-HIV agent AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Landscape of 3'-epi-Azido-3'-deoxythymidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxythymidine (AZT), also known as zidovudine, is a cornerstone of antiretroviral therapy, renowned for its potent inhibition of human immunodeficiency virus (HIV) replication. However, the biological activity of nucleoside analogs is exquisitely dependent on their stereochemistry. This technical guide provides an in-depth analysis of the antiviral spectrum of a specific stereoisomer, 3'-epi-Azido-3'-deoxythymidine, often referred to as the threo analog of AZT. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of molecular pathways, this document elucidates the critical role of stereochemistry in antiviral efficacy and serves as a valuable resource for researchers in the field of antiviral drug discovery and development.
Data Presentation: A Comparative Analysis
The antiviral activity of a compound is quantified by its ability to inhibit viral replication (EC50) and its toxicity to host cells (CC50). The therapeutic potential is often expressed as the Selectivity Index (SI), the ratio of CC50 to EC50. The following tables summarize the available quantitative data for both the well-characterized 3'-azido-3'-deoxythymidine (erythro isomer, the active drug) and its 3'-epi counterpart (threo isomer).
Table 1: Antiviral Activity of 3'-Azido-3'-deoxythymidine (erythro isomer - AZT)
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 antigen | 0.006 µM | >1000 µM | >166,667 |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | CEM | p24 antigen | ~0.01 µM | 350 µM | ~35,000 |
| Hepadnaviridae | Hepatitis B Virus (HBV) | - | DNA Polymerase Inhibition | Ki ≈ 0.04 µM | - | - |
Table 2: Antiviral Spectrum of 3'-epi-Azido-3'-deoxythymidine (threo isomer)
| Virus Family | Virus | Cell Line | Assay Type | Result | Quantitative Data (EC50/IC50) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | - | Reverse Transcriptase Inhibition | At least 100-fold less active than the erythro isomer. | Ki > 0.22 µM |
| Hepadnaviridae | Hepatitis B Virus (HBV) | - | DNA Polymerase Inhibition | No effect observed.[1] | Not Applicable |
| Herpesviridae | Various | - | - | No data available | - |
| Orthomyxoviridae | Influenza Virus | - | - | No data available | - |
| Picornaviridae | Various | - | - | No data available | - |
| Flaviviridae | Various | - | - | No data available | - |
The data starkly illustrates the profound impact of stereochemistry at the 3' position of the deoxyribose ring. While the erythro isomer (AZT) exhibits potent and selective inhibition of HIV and HBV, the threo isomer (3'-epi-AZT) is largely devoid of antiviral activity against these viruses. The lack of available data for other viral families further suggests a general inactivity of this stereoisomer.
Mechanism of Action: The Decisive Role of Stereochemistry
The antiviral activity of AZT is contingent upon its intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptases and polymerases. The inactivity of 3'-epi-AZT is attributed to a disruption in this metabolic activation pathway.
Signaling Pathway of AZT Activation and Inhibition
The following diagram illustrates the comparative metabolic pathways of the erythro and threo isomers of AZT.
The stereochemistry of the 3'-azido group in the threo isomer likely hinders its recognition and phosphorylation by cellular kinases, particularly thymidine kinase and thymidylate kinase. This inefficient conversion to the triphosphate form prevents it from reaching concentrations necessary to effectively inhibit viral polymerases.
Experimental Protocols
The evaluation of antiviral compounds like 3'-epi-AZT requires robust and standardized experimental methodologies. Below are representative protocols for assessing antiviral activity.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compound (3'-epi-AZT) and control inhibitor (AZT-TP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of 3'-epi-AZT and the control inhibitor in the appropriate solvent.
-
Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, poly(rA)-oligo(dT), and the test compound or control.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each tube.
-
Initiation of Reaction: Start the reaction by adding [³H]-dTTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, the concentration at which 50% of the enzyme activity is inhibited.
Cell-Based Antiviral Assay (e.g., HIV-1 p24 Antigen Assay)
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compound (3'-epi-AZT) and control drug (AZT)
-
96-well cell culture plates
-
p24 antigen capture ELISA kit
-
Cell viability assay reagent (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of 3'-epi-AZT and the control drug to the wells.
-
Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication (e.g., 4-7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Measure the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: In a parallel plate without virus, perform a cell viability assay to determine the CC50 of the compounds.
-
Data Analysis: Calculate the percent inhibition of viral replication (p24 production) for each compound concentration compared to the untreated infected control. Determine the EC50 value. Calculate the Selectivity Index (SI = CC50/EC50).
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and characterizing antiviral nucleoside analogs.
Conclusion
The antiviral evaluation of 3'-epi-Azido-3'-deoxythymidine underscores a fundamental principle in medicinal chemistry: stereoisomerism can be a critical determinant of biological activity. The available evidence strongly indicates that this threo analog of AZT is devoid of significant antiviral activity, primarily due to its inability to be efficiently phosphorylated to its active triphosphate form within host cells. This stands in stark contrast to its erythro counterpart, the potent anti-HIV drug zidovudine. For researchers and drug development professionals, this case serves as a poignant reminder of the importance of stereochemical considerations in the design and synthesis of novel nucleoside analogs. While 3'-epi-AZT itself does not hold promise as an antiviral agent, the study of its inactivity provides valuable insights into the stringent structural requirements for substrate recognition by both cellular kinases and viral polymerases, thereby informing the rational design of future antiviral therapeutics.
References
The Cellular Phosphorylation of 3'-epi-Azido-3'-deoxythymidine: A Prospective Analysis Based on its Isomer, Zidovudine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: 3'-epi-Azido-3'-deoxythymidine (epi-AZT) is a stereoisomer of the well-established antiretroviral drug, 3'-azido-3'-deoxythymidine (AZT, Zidovudine). The therapeutic efficacy of nucleoside analogs like AZT is critically dependent on their intracellular phosphorylation to the active triphosphate form. While the metabolic activation of AZT has been extensively studied, specific data on the phosphorylation of epi-AZT in cells is not available in the current scientific literature. This technical guide provides a comprehensive overview of the known cellular phosphorylation of AZT as a predictive framework for studying epi-AZT. It outlines the enzymatic cascade, presents key quantitative data for AZT, details relevant experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies into the metabolism and potential therapeutic activity of epi-AZT.
Introduction: The Critical Role of Phosphorylation
Nucleoside reverse transcriptase inhibitors (NRTIs) are prodrugs that require intracellular activation through a series of phosphorylation steps to exert their antiviral effects. This enzymatic conversion is mediated by host cell kinases. The resulting nucleoside triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA. The efficiency of this phosphorylation cascade is a key determinant of the drug's potency and can be a rate-limiting factor in its therapeutic efficacy.
This guide focuses on the phosphorylation of 3'-epi-azido-3'-deoxythymidine (epi-AZT). Due to the absence of direct experimental data for epi-AZT, the well-characterized phosphorylation pathway of its stereoisomer, AZT, will be used as a model. Understanding the nuances of how the stereochemical difference at the 3'-position might influence substrate recognition and catalytic efficiency of cellular kinases is crucial for the development of novel NRTIs.
The Phosphorylation Cascade of Azidothymidine (AZT)
The intracellular activation of AZT is a sequential three-step process, catalyzed by distinct cellular kinases, which converts the parent nucleoside into its pharmacologically active triphosphate metabolite, AZT-triphosphate (AZT-TP).
Step 1: Monophosphorylation by Thymidine (B127349) Kinase
The initial and often rate-limiting step is the conversion of AZT to AZT-monophosphate (AZT-MP). This reaction is primarily catalyzed by thymidine kinase (TK) . Both the cytosolic (TK1) and mitochondrial (TK2) isoforms can phosphorylate AZT. TK1 activity is largely restricted to dividing cells, whereas TK2 is present in both dividing and non-dividing cells.
Step 2: Diphosphorylation by Thymidylate Kinase
Following its formation, AZT-MP is a substrate for thymidylate kinase (TMPK) , which catalyzes its conversion to AZT-diphosphate (AZT-DP). This step has been identified as a significant bottleneck in the activation of AZT, as AZT-MP is a poor substrate for TMPK compared to its natural counterpart, deoxythymidine monophosphate (dTMP).
Step 3: Triphosphorylation by Nucleoside Diphosphate (B83284) Kinase
The final phosphorylation step is the conversion of AZT-DP to the active AZT-triphosphate (AZT-TP). This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs) , which are generally non-specific in their substrate recognition.
Quantitative Data on AZT Phosphorylation
The following table summarizes key kinetic parameters for the phosphorylation of AZT and its natural counterpart, thymidine, by the principal enzymes involved in the activation cascade. This data provides a baseline for comparative studies with epi-AZT.
| Enzyme | Substrate | Km (µM) | Relative Vmax/Efficiency | Cell Type/System |
| Thymidine Kinase (Cytosolic) | Thymidine | 2.9 | 100% | Purified H9 cell enzyme |
| AZT | 3.0 | 60% of Thymidine | Purified H9 cell enzyme | |
| Thymidylate Kinase | dTMP | 4.1 | 100% | Purified H9 cell enzyme |
| AZT-MP | 8.6 | 0.3% of dTMP | Purified H9 cell enzyme |
Data compiled from available literature. Conditions may vary between studies.
Visualizing the Metabolic Pathway and Experimental Workflow
Signaling Pathway of AZT Phosphorylation
The following diagram illustrates the sequential enzymatic reactions involved in the intracellular activation of AZT.
Caption: Intracellular phosphorylation cascade of AZT.
Experimental Workflow for Studying Nucleoside Analog Phosphorylation
The diagram below outlines a typical experimental procedure to quantify the intracellular phosphorylation of a nucleoside analog like epi-AZT.
Caption: Workflow for analyzing epi-AZT phosphorylation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments designed to investigate the phosphorylation of a nucleoside analog. These should be optimized for the specific cell line and experimental conditions.
Cell Culture and Drug Incubation
-
Cell Lines: Human T-lymphoblastoid cell lines such as CEM or H9, or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Maintain cells in logarithmic growth phase in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare stock solutions of epi-AZT in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium.
-
Incubation: Add the drug-containing medium to the cell suspension (at a defined cell density, e.g., 1 x 10^6 cells/mL) and incubate for various time points (e.g., 2, 4, 8, 24 hours).
Intracellular Metabolite Extraction
-
Cell Harvesting: After incubation, rapidly cool the cell suspension on ice to halt metabolic activity.
-
Washing: Pellet the cells by centrifugation at 4°C. Wash the cell pellet multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Extraction: Resuspend the cell pellet in a known volume of a cold extraction solvent. A common method is to use 60% methanol, followed by an incubation on ice to precipitate macromolecules. Alternatively, 0.5 M perchloric acid can be used.
-
Centrifugation: Centrifuge the samples at high speed at 4°C to pellet the precipitated proteins and cellular debris.
-
Neutralization (for acid extraction): If perchloric acid is used, carefully neutralize the supernatant with a solution of potassium hydroxide.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A reverse-phase or anion-exchange HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column is often suitable for separating the parent nucleoside from its phosphorylated metabolites.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol or acetonitrile).
-
Quantification: The concentrations of epi-AZT and its mono-, di-, and triphosphate metabolites are determined by comparing the peak areas in the sample chromatograms to those of known standards. The results are typically normalized to the number of cells.
Prospective Outlook for 3'-epi-Azido-3'-deoxythymidine
The stereochemistry at the 3'-position of the deoxyribose ring is critical for the interaction of nucleoside analogs with the active sites of both cellular kinases and viral polymerases. It is plausible that the epimerization of the 3'-azido group in epi-AZT, compared to AZT, could significantly alter its substrate properties for thymidine kinase and thymidylate kinase.
Future research should focus on:
-
Enzymatic Assays: Utilizing purified recombinant human TK1, TK2, and TMPK to determine the kinetic parameters (Km and Vmax) for the phosphorylation of epi-AZT and epi-AZT-MP.
-
Cell-Based Assays: Quantifying the intracellular accumulation of epi-AZT and its phosphorylated metabolites in relevant cell lines (e.g., T-lymphocytes) over time and at various concentrations.
-
Comparative Studies: Directly comparing the phosphorylation efficiency of epi-AZT to that of AZT under identical experimental conditions.
-
Antiviral Activity: Correlating the phosphorylation profile of epi-AZT with its in vitro activity against relevant viruses.
By employing the methodologies outlined in this guide, researchers can systematically investigate the intracellular metabolism of epi-AZT. This will provide crucial insights into its potential as a therapeutic agent and contribute to the rational design of next-generation nucleoside analogs.
An In-depth Technical Guide to 3'-epi-Azido-3-deoxythymidine (3'-epi-AZT) Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxythymidine (AZT), a potent nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection. The stereochemistry of the substituents on the furanose ring plays a pivotal role in the biological activity of nucleoside analogs. This technical guide focuses on the structural analogs and derivatives of 3'-epi-Azido-3-deoxythymidine (also known as 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine), an epimer of AZT with the azido (B1232118) group in the "up" or threo configuration. This document provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this specific stereoisomer and its derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Concepts: Stereochemistry and Biological Activity
The spatial arrangement of the azido group at the 3'-position of the deoxyribose ring is a critical determinant of the antiviral activity of azidothymidine. In the clinically used drug, zidovudine (B1683550) (AZT), the azido group is in the erythro configuration, corresponding to the natural stereochemistry of thymidine (B127349) at that position. In contrast, 3'-epi-AZT possesses the threo configuration. This seemingly subtle change in stereochemistry has profound implications for the molecule's ability to interact with viral and cellular enzymes, ultimately impacting its efficacy as an antiviral agent.
Synthesis of 3'-epi-Azido-3-deoxythymidine
The synthesis of 3'-epi-Azido-3-deoxythymidine (3'-epi-AZT) involves a key stereochemical inversion at the 3'-position of a thymidine precursor. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine[1]
A common strategy for the synthesis of 3'-epi-AZT involves the reaction of 3'-O-mesylthymidine with an azide (B81097) salt. The mesyl group at the 3'-position acts as a good leaving group, facilitating a nucleophilic substitution (SN2) reaction by the azide ion. This reaction proceeds with an inversion of configuration at the 3'-carbon, leading to the formation of the desired threo isomer.
Materials:
-
3'-O-mesylthymidine
-
Lithium azide (LiN₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
A solution of 3'-O-mesylthymidine in anhydrous dimethylformamide is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
An excess of lithium azide is added to the stirred solution.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored for completion using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure 1-(3-azido-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine.
-
The structure and stereochemistry of the final product are confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
The biological activity of 3'-epi-AZT has been investigated, primarily focusing on its potential as an inhibitor of HIV reverse transcriptase (RT).
Inhibition of HIV Reverse Transcriptase
For nucleoside analogs to exert their antiviral effect, they must be converted intracellularly to their triphosphate form by host cell kinases. The triphosphate derivative then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate and can be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.
The triphosphate of 3'-epi-AZT has been synthesized and evaluated for its ability to inhibit HIV reverse transcriptase.[1]
Quantitative Data: Inhibition of HIV Reverse Transcriptase
| Compound | Isomer | Target Enzyme | Inhibition Type | Kᵢ (µM) | Relative Potency vs. AZTTP |
| 3'-Azido-3'-deoxythymidine triphosphate | erythro (AZTTP) | HIV-1 Reverse Transcriptase | Competitive | 0.0022 | 1 |
| 3'-epi-Azido-3'-deoxythymidine triphosphate | threo | HIV-1 Reverse Transcriptase | Competitive | > 0.22 | At least 100-fold less active |
Data sourced from Vrang et al. (1987)[1]
The data clearly demonstrates that the threo isomer of azidothymidine triphosphate is a significantly weaker inhibitor of HIV reverse transcriptase compared to the clinically used erythro isomer (AZTTP).[1] This dramatic decrease in activity highlights the stringent stereochemical requirements of the enzyme's active site.
Experimental Protocol: Anti-HIV Assay in Cell Culture
A standard method to evaluate the anti-HIV activity of nucleoside analogs involves the use of cell lines susceptible to HIV infection, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.
Materials:
-
MT-4 cells (or other suitable cell line)
-
HIV-1 (e.g., IIIB strain)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Test compound (e.g., 3'-epi-AZT) and control drug (e.g., AZT)
-
96-well microtiter plates
-
Reagents for assessing cell viability (e.g., MTT or XTT)
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
Procedure:
-
Cell Preparation: MT-4 cells are seeded in a 96-well plate at a predetermined density.
-
Compound Dilution: A serial dilution of the test compound and control drug is prepared in cell culture medium.
-
Infection and Treatment: Cells are infected with a standardized amount of HIV-1. Immediately after infection, the different concentrations of the test compound are added to the wells.
-
Incubation: The plates are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for a period of 4-5 days.
-
Assessment of Cytotoxicity (CC₅₀): A parallel plate with uninfected cells is treated with the same concentrations of the test compound. Cell viability is assessed using a colorimetric assay (e.g., MTT), which measures mitochondrial metabolic activity. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
-
Assessment of Antiviral Activity (EC₅₀): The extent of viral replication is determined by measuring the amount of viral p24 antigen in the cell culture supernatant using an ELISA. The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.
Conclusion
The stereochemical configuration of the azido group at the 3'-position of the deoxyribose ring is a critical determinant of the anti-HIV activity of azidothymidine analogs. 3'-epi-Azido-3-deoxythymidine, the threo epimer of AZT, exhibits significantly reduced inhibitory activity against HIV reverse transcriptase compared to its clinically effective erythro counterpart. This underscores the high degree of stereospecificity of the viral enzyme's active site. While the synthesis of 3'-epi-AZT is well-established, its weak biological activity has limited further development of this particular stereoisomer and its derivatives as potential antiviral agents. Nevertheless, the study of such analogs provides valuable insights into the structure-activity relationships of nucleoside reverse transcriptase inhibitors and aids in the rational design of more potent and selective antiviral drugs.
References
An In-Depth Technical Guide to In Vitro Studies of 3'-epi-Azido-3'-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies of 3'-epi-Azido-3'-deoxythymidine (AZT), also known as Zidovudine. AZT is a nucleoside reverse transcriptase inhibitor (NRTI) renowned for its activity against the Human Immunodeficiency Virus (HIV). This document delves into its mechanism of action, cellular metabolism, antiviral activity, and cytotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Mechanism of Action
3'-epi-Azido-3'-deoxythymidine is a thymidine (B127349) analog that, in its triphosphate form, inhibits the reverse transcriptase enzyme of retroviruses like HIV.[1] The core mechanism involves the termination of the growing viral DNA chain during reverse transcription.[2][3] Upon incorporation of AZT-triphosphate (AZT-TP) into the viral DNA, the 3'-azido group prevents the formation of the next 3'-5' phosphodiester bond, thus halting DNA synthesis.[2][3]
Several studies have elucidated that AZT must be intracellularly phosphorylated to its active triphosphate form to exert its antiviral effect.[2][3] The antiviral activity of AZT correlates with the intracellular levels of AZT-TP.[4] Resistance to AZT in HIV-1 has been associated with mutations in the reverse transcriptase enzyme that either decrease the incorporation of AZT-TP or increase its removal from the terminated DNA chain.[5][6]
Beyond its well-established role in inhibiting reverse transcriptase, studies have suggested other potential mechanisms. For instance, AZT mono-, di-, and triphosphate have been shown to inhibit HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome, with IC50 values between 110 and 150 µM.[7]
dot
Caption: Mechanism of action of AZT against HIV.
Cellular Metabolism and Phosphorylation
For AZT to become an active antiviral agent, it must undergo phosphorylation within the host cell to its mono-, di-, and triphosphate derivatives. This process is initiated by cellular kinases.[2][3] The initial phosphorylation to AZT-monophosphate (AZT-MP) is a critical and often rate-limiting step.[8]
Studies have shown that AZT is a substrate for thymidine kinase.[2][3] In fact, resistance to AZT can arise from reduced thymidine kinase activity, leading to lower intracellular concentrations of the phosphorylated, active forms of the drug.[8] The primary metabolite found in cells is AZT-MP, which can accumulate to high concentrations.[9] While AZT-TP is responsible for the antiviral activity, evidence suggests that AZT-MP may be a key contributor to the drug's cytotoxicity.[4][10]
dot
Caption: Cellular metabolism and activation of AZT.
Quantitative In Vitro Activity
The in vitro efficacy of AZT has been evaluated in a multitude of cell lines against various viruses. The following tables summarize the key quantitative data from these studies.
Table 1: Antiviral Activity of AZT
| Virus/Strain | Cell Line | Parameter | Value (µM) | Reference |
| Feline Leukemia Virus | MOLT4 | IC50 | 0.02 | [11] |
| Feline Leukemia Virus | HT1080 | IC50 | 1.75 | [11] |
| Feline Leukemia Virus | U937 | IC50 | 2.31 | [11] |
| HIV-1 (HTLV-IIIBa-L) | Blood Monocytes | IC90 | 0.04 | [12] |
| HIV-1 (HTLV-IIIBa-L) | Monocyte-derived Macrophages | IC90 | 0.009 | [12] |
| HIV-1 (HTLV-IIIBa-L) | Alveolar Macrophages | IC90 | 0.0001 | [12] |
| HIV-1 | CEM | IC50 | 0.33 | [13] |
| HIV-1 | HT4-6C | IC50 | 0.79 | [13] |
| HIV-1 / HIV-2 | CEM/Ag-1 | - | ~0.01 | [4] |
Table 2: Cytotoxicity of AZT
| Cell Line | Parameter | Value (µM) | Reference |
| DU-145 (prostate carcinoma) | IC50 | 24 | [14] |
| MCF-7 (breast carcinoma) | IC50 | 22 | [14] |
| CX-1 (colon carcinoma) | IC50 | 23 | [14] |
| CV-1 (monkey kidney) | - | No significant effect up to 50 µM | [14] |
| CEM (wild type) | EC50 | 350 | [4] |
| CEM/Ag-1 (variant) | EC50 | 2000 | [4] |
| HL-60 | ED50 | 670 | [15] |
| H-9 | ED50 | 100 | [15] |
| K-562 | ED50 | 100 | [15] |
| CEM | - | 50% reduction in viable cells at 1000 µM | [13] |
Table 3: Enzyme Inhibition by AZT and its Metabolites
| Enzyme | Inhibitor | Parameter | Value (µM) | Tissue/Source | Reference |
| Thymidine Phosphorylation | AZT | IC50 | 14.4 ± 2.6 | Isolated rat liver mitochondria | [16] |
| Thymidine Phosphorylation | AZT | Ki | 10.6 ± 4.5 | Isolated rat heart mitochondria | [17] |
| Thymidine Phosphorylation | AZT | Ki | 14.0 ± 2.5 | Isolated rat liver mitochondria | [17] |
| HIV-1 Integrase | AZT-MP, -DP, -TP | IC50 | 110 - 150 | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used in the study of AZT.
4.1. Antiviral Activity Assay
-
Objective: To determine the concentration of AZT required to inhibit viral replication by 50% (IC50) or 90% (IC90).
-
General Procedure:
-
Cell Culture: Human cell lines susceptible to the virus of interest (e.g., MOLT4, CEM, primary mononuclear phagocytes) are cultured under standard conditions.[11][12][13]
-
Infection: Cells are infected with a known titer of the virus (e.g., HIV-1, FeLV).[11][12]
-
Drug Treatment: Immediately after infection, cells are treated with a range of concentrations of AZT.[12]
-
Incubation: The treated and untreated (control) infected cells are incubated for a period that allows for viral replication (e.g., 4-28 days).[12]
-
Quantification of Viral Replication: Viral replication is assessed by measuring a viral marker, such as the p24 antigen for HIV-1 or reverse transcriptase activity in the culture supernatant.[11][12]
-
Data Analysis: The concentration of AZT that reduces the viral marker by 50% (IC50) or 90% (IC90) compared to the untreated control is calculated.[11][12]
-
4.2. Cytotoxicity Assay
-
Objective: To determine the concentration of AZT that inhibits cell growth by 50% (IC50 or EC50) or is toxic to 50% of the cells.
-
General Procedure:
-
Cell Seeding: Cells (e.g., carcinoma cell lines, lymphoblastoid cells) are seeded in microtiter plates at a specific density.[4][14]
-
Drug Exposure: Cells are exposed to various concentrations of AZT for a defined period (e.g., 24, 48, or 72 hours).[14][18]
-
Assessment of Cell Viability/Proliferation:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases is quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[18]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can be performed.[13]
-
Clonogenic Assay: This assay assesses the ability of single cells to form colonies, providing a measure of long-term survival and proliferative capacity.[14]
-
-
Data Analysis: The concentration of AZT that causes a 50% reduction in cell viability or proliferation compared to the untreated control is determined.[4][14]
-
4.3. Enzyme Inhibition Assay (Thymidine Kinase)
-
Objective: To characterize the inhibitory effect of AZT on thymidine phosphorylation, catalyzed by thymidine kinase.
-
General Procedure:
-
Mitochondria Isolation: Mitochondria are isolated from tissues like rat heart or liver through differential centrifugation.[16][17]
-
Incubation Mixture: Isolated mitochondria are incubated in a reaction buffer containing radiolabeled thymidine ([³H]thymidine) and varying concentrations of AZT.
-
Reaction: The phosphorylation reaction is allowed to proceed for a specific time at a controlled temperature.
-
Separation of Products: The reaction is stopped, and the phosphorylated products (thymidine monophosphate, diphosphate, and triphosphate) are separated from the unreacted thymidine using techniques like high-performance liquid chromatography (HPLC).[16]
-
Quantification: The amount of radiolabeled phosphorylated products is quantified using a scintillation counter.
-
Data Analysis: The rate of thymidine phosphorylation is determined at each AZT concentration. Inhibition constants (Ki) and IC50 values are calculated using appropriate kinetic models (e.g., Lineweaver-Burk plots for competitive inhibition).[17]
-
dot
Caption: General workflow for key in vitro assays of AZT.
Concluding Remarks
The in vitro studies of 3'-epi-Azido-3'-deoxythymidine have been instrumental in understanding its therapeutic potential and limitations. The data clearly demonstrate its potent antiviral activity against retroviruses, which is dependent on its intracellular conversion to the active triphosphate form. The primary mechanism of action is the termination of viral DNA synthesis through the inhibition of reverse transcriptase. However, the associated cytotoxicity, potentially mediated by the monophosphate metabolite and its effects on cellular processes like protein glycosylation and mitochondrial function, remains a significant consideration in its clinical application. The detailed experimental protocols outlined in this guide provide a foundation for further research into novel analogs and combination therapies aimed at enhancing antiviral efficacy while minimizing adverse effects.
References
- 1. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic mechanism of HIV-1 resistance to 3'-azido-3'-deoxythymidine (AZT): increased polymerization processivity and enhanced sensitivity to pyrophosphate of the mutant viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human immunodeficiency virus type 1 integrase by 3'-azido-3'-deoxythymidylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular metabolism of 3'-azido-3'-deoxythymidine (AZT): a nuclear magnetic resonance study on T-lymphoblastoid cell lines with different resistance to AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol: a novel phospholipid conjugate of the anti-HIV agent AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The selective in vitro cytotoxicity of carcinoma cells by AZT is enhanced by concurrent treatment with delocalized lipophilic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3'-epi-Azido-3-deoxythymidine for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxythymidine (AZT), also known as Zidovudine, is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) and a cornerstone in the history of antiretroviral therapy.[1][2] While the user request specified "3-epi-Azido-3-deoxythymidine," the vast body of scientific literature focuses on the biologically active erythro isomer, commonly referred to as AZT or Zidovudine. This document will focus on this well-characterized compound. AZT is a synthetic thymidine (B127349) analog where the 3'-hydroxyl group is replaced by an azido (B1232118) group, a modification crucial for its mechanism of action.[3] This structural change allows it to act as a chain terminator during viral DNA synthesis.[3][4] These application notes provide a comprehensive overview of AZT's mechanism of action, quantitative data on its antiviral activity and cytotoxicity, and detailed protocols for its use in antiviral research.
Mechanism of Action
The antiviral activity of 3'-Azido-3'-deoxythymidine is dependent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP).[5] This phosphorylation is a three-step process carried out by host cellular enzymes.
-
Monophosphorylation: AZT is first phosphorylated to AZT-monophosphate (AZT-MP) by cellular thymidine kinase.[3][5]
-
Diphosphorylation: AZT-MP is then converted to AZT-diphosphate (AZT-DP) by thymidylate kinase. This step is considered the rate-limiting step in the activation of AZT.[3]
-
Triphosphorylation: Finally, nucleoside diphosphate (B83284) kinase catalyzes the formation of the active AZT-triphosphate (AZT-TP).[6]
Once formed, AZT-TP acts as a competitive inhibitor of viral reverse transcriptase (RT) with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[7] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the azido-sugar moiety prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[3][4] The selective toxicity of AZT is attributed to its higher affinity for viral reverse transcriptase compared to human DNA polymerases.[7]
Data Presentation
Antiviral Activity and Cytotoxicity of 3'-Azido-3-deoxythymidine (AZT)
The following table summarizes the in vitro antiviral activity and cytotoxicity of AZT against various viruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 IIIB | MT-4 | p24 antigen | 0.006 | >100 | >16,667 | [8] |
| HIV-1 | MOLT4 | p27 antigen | 0.02 | Not Reported | Not Reported | [9] |
| HIV-1 | HT1080 | p27 antigen | 1.75 | Not Reported | Not Reported | [9] |
| HIV-1 | U937 | p27 antigen | 2.31 | Not Reported | Not Reported | [9] |
| HIV-1 | Monocytes | p24 antigen | 0.04 | >10 | >250 | [10] |
| HIV-1 | Monocyte-derived Macrophages | p24 antigen | 0.009 | >10 | >1,111 | [10] |
| HIV-1 | Alveolar Macrophages | p24 antigen | 0.0001 | >10 | >100,000 | [10] |
Inhibition of Reverse Transcriptase by AZT-triphosphate (AZT-TP)
The table below presents the inhibition constant (Ki) and the 50% inhibitory concentration (IC50) of AZT-TP against HIV-1 reverse transcriptase.
| Enzyme | Substrate | Ki (nM) | IC50 (nM) | Reference |
| HIV-1 RT | dTTP | 16.4 ± 4.21 | 19.8 | [11] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive method to determine the 50% inhibitory concentration (IC50) of AZT against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
3'-Azido-3-deoxythymidine (AZT)
-
Reaction Buffer (RB)
-
Poly(A) template and Oligo(dT) primer
-
Biotin-dUTP and DIG-dUTP
-
Streptavidin-coated microplates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of AZT in the appropriate solvent.
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted AZT or a control vehicle.[8]
-
Enzymatic Reaction: Initiate the reverse transcription reaction by adding the reaction buffer containing the template, primer, and labeled nucleotides. Incubate at 37°C for 1 hour.[8]
-
Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.[8]
-
Washing: Wash the wells multiple times with a washing buffer to remove unbound reagents.[8]
-
Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.[8]
-
Washing: Repeat the washing step to remove the unbound antibody.[8]
-
Substrate Reaction: Add the peroxidase substrate to each well and incubate until a color change is observed.[8]
-
Stopping the Reaction: Add the stop solution to each well.[8]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each AZT concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of AZT using the MTT assay, which measures cell metabolic activity.
Materials:
-
Human cell line (e.g., MT-4, HeLa)
-
Cell culture medium
-
3'-Azido-3-deoxythymidine (AZT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of AZT to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 48-72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[12]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each AZT concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the AZT concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Anti-HIV Activity in Cell Culture (p24 Antigen Assay)
This protocol describes the evaluation of the antiviral activity of AZT in HIV-1 infected cells by measuring the reduction in p24 antigen production.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4)
-
HIV-1 viral stock
-
Cell culture medium
-
3'-Azido-3-deoxythymidine (AZT)
-
HIV-1 p24 Antigen ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined density.[8]
-
Compound Addition: Add serial dilutions of AZT to the wells.[8]
-
Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.[8]
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).[8]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[8]
-
p24 ELISA: a. Add the collected supernatants to the wells of the p24 capture ELISA plate.[8] b. Follow the manufacturer's instructions for the p24 ELISA kit, which typically involves a series of incubation and washing steps with capture antibody, detector antibody, streptavidin-HRP, and a substrate.[13]
-
Data Acquisition: Read the absorbance at 450 nm.[13]
-
Data Analysis: Calculate the percent reduction in p24 production for each AZT concentration compared to the untreated infected control. The 50% effective concentration (EC50) is determined by plotting the percent reduction against the log of the AZT concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
References
- 1. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
Application of Azidothymidine (AZT) in HIV Reverse Transcriptase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the application of Azidothymidine (AZT), also known as Zidovudine (B1683550), in the inhibition of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). It includes detailed information on the mechanism of action, quantitative data on its efficacy, and established experimental protocols for its study. This guide is intended to serve as a practical resource for researchers, scientists, and professionals involved in antiviral drug development and HIV research.
Introduction
Azidothymidine (AZT) was the first antiretroviral drug approved for the treatment of HIV infection and remains a cornerstone of combination antiretroviral therapy.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), AZT effectively suppresses HIV replication by targeting the viral reverse transcriptase, an enzyme essential for the conversion of the viral RNA genome into proviral DNA.[2][3] Understanding the biochemical and cellular effects of AZT is crucial for the development of new antiretroviral agents and for optimizing existing therapeutic strategies.
Mechanism of Action
AZT, a synthetic thymidine (B127349) analog, exerts its antiviral activity through a well-defined mechanism:
-
Cellular Uptake and Phosphorylation: AZT is a prodrug that, upon entering a host cell, is converted into its active form, AZT-triphosphate (AZT-TP), by host cellular kinases.[4][5] This multi-step phosphorylation is initiated by thymidine kinase.[4]
-
Competitive Inhibition of HIV Reverse Transcriptase: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV reverse transcriptase.[6] AZT-TP has a significantly higher affinity for HIV RT compared to human DNA polymerases, which accounts for its selective antiviral activity.[2][5]
-
DNA Chain Termination: Once incorporated into the growing proviral DNA chain, AZT acts as a chain terminator. The 3'-azido group of AZT prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA synthesis.[2][6] This premature termination of reverse transcription is the primary mechanism of HIV inhibition.[2]
dot
Caption: Mechanism of AZT action in inhibiting HIV reverse transcriptase.
Quantitative Data
The efficacy of AZT has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of AZT-Triphosphate
| Parameter | Virus/Enzyme | Value | Reference |
| Ki | HIV-1 Reverse Transcriptase | 9.5 nM | [7] |
| IC50 | Wild-Type HIV-1 RT | ~100 nM | [8] |
| IC50 | AZT-Resistant Mutant RT | ~300 nM | [8] |
Ki (Inhibition Constant) reflects the binding affinity of the inhibitor to the enzyme. IC50 (Half-maximal Inhibitory Concentration) indicates the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 2: Pharmacokinetic Properties of Zidovudine in Humans
| Parameter | Value | Reference |
| Bioavailability | 60-70% | [2] |
| Plasma Half-life | 1.1 hours | [2][6] |
| Intracellular AZT-TP Half-life | 10.73 hours | [4] |
| Volume of Distribution | 1.6 L/kg | [2] |
| Protein Binding | 34-38% | [2] |
| Cmax (300 mg twice daily) | 2.29 µg/mL | [2] |
| Cmin (300 mg twice daily) | 0.02 µg/mL | [2] |
| Renal Clearance | Exceeds creatinine (B1669602) clearance (significant tubular secretion) | [2] |
Table 3: Clinical Efficacy of AZT from a Double-Blind, Placebo-Controlled Trial
| Outcome | AZT Group (n=145) | Placebo Group (n=137) | p-value | Reference |
| Mortality | 1 | 19 | < 0.001 | [9] |
| Opportunistic Infections | 24 | 45 | Not specified | [9] |
| Mean CD4+ Cell Count Increase | Statistically significant increase | Not applicable | < 0.001 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of AZT are provided below.
HIV-1 Reverse Transcriptase Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring the incorporation of a radiolabeled nucleotide.[10]
Objective: To quantify the enzymatic activity of HIV-1 RT and assess the inhibitory effect of AZT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) RNA template
-
Oligo(dT)12-18 DNA primer
-
[methyl-3H]-Thymidine 5'-triphosphate (3H-dTTP)
-
Unlabeled dTTP
-
Reaction Buffer: 0.05 M Tris-HCl, pH 8.3, 0.008 M MgCl2
-
1% Bovine Serum Albumin (BSA)
-
10% and 1% Perchloric Acid (cold)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Vacuum manifold with 0.2 µm filters
Procedure:
-
Prepare Buffer-Substrate Mix: For each reaction, prepare a mix containing 0.7 mL of Reaction Buffer, 0.3 mL of 1 mg/mL poly(A) template, 0.005 mL of 0.02 mg/mL oligo(dT) primer, and 0.02 mL of 1% BSA.
-
Prepare dTTP-3H-dTTP Working Solution: Add 1-2 µL of 3H-dTTP per mL of 100 nmol/mL unlabeled dTTP to achieve a specific activity of 1-1.5 x 105 cpm/mL.
-
Prepare Enzyme and Inhibitor Dilutions: Dilute the HIV-1 RT enzyme in Reaction Buffer containing 0.1 mg/mL BSA. Prepare serial dilutions of AZT-TP.
-
Reaction Setup: In microcentrifuge tubes, combine:
-
100 µL of Buffer-Substrate Mix
-
100 µL of dTTP-3H-dTTP Working Solution
-
10 µL of AZT-TP dilution (or vehicle control)
-
10 µL of diluted enzyme to initiate the reaction.
-
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 1 mL of cold 10% perchloric acid.
-
Precipitation and Filtration:
-
Place tubes on ice for 10 minutes to allow precipitation of the newly synthesized DNA.
-
Filter the contents of each tube through a 0.2 µm filter using a vacuum manifold.
-
Wash the filter four times with 2 mL of cold 1% perchloric acid.
-
-
Scintillation Counting:
-
Transfer the filter to a scintillation vial.
-
Add 2 mL of 2-methoxyethanol (B45455) to dissolve the filter.
-
Add 10 mL of scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each AZT-TP concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
- 1. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. Pharmacokinetics and bioavailability of zidovudine and its glucuronidated metabolite in patients with human immunodeficiency virus infection and hepatic disease (AIDS Clinical Trials Group protocol 062) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joint Population Pharmacokinetic Analysis of Zidovudine, Lamivudine, and Their Active Intracellular Metabolites in HIV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pharmacokinetics and bioavailability of zidovudine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The efficacy of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: Leveraging 3-epi-Azido-3-deoxythymidine in Click Chemistry for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-epi-Azido-3-deoxythymidine (e-AZT) in click chemistry. While specific literature on the click chemistry applications of the 3'-epimer of Azidothymidine (AZT) is limited, the reactivity of the azide (B81097) functional group is expected to be analogous to that of the well-studied AZT (Zidovudine). Therefore, the following protocols are based on established methods for AZT and are anticipated to be directly applicable to e-AZT.
Introduction to this compound
This compound is a stereoisomer of the renowned antiviral drug Zidovudine (AZT).[1] Like AZT, e-AZT is a nucleoside analog featuring a reactive azido (B1232118) group at the 3' position of the deoxyribose sugar. This azido moiety serves as a versatile chemical handle for "click chemistry," a suite of powerful, specific, and high-yielding reactions for molecular assembly.[2] The ability to conjugate e-AZT to other molecules with high efficiency and under mild conditions opens up a wide array of applications in drug discovery, diagnostics, and fundamental research.
The primary application of azido-modified nucleosides in click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the nucleoside and an alkyne-containing molecule.[3] This bioorthogonal reaction is instrumental in creating novel bioconjugates, prodrugs, and molecular probes.
Key Applications in Research and Drug Development
-
Antiviral Drug Discovery: Click chemistry enables the rapid synthesis of libraries of e-AZT derivatives. By attaching various molecular fragments to the e-AZT core, researchers can explore structure-activity relationships (SAR) to develop novel antiviral agents with improved efficacy, selectivity, or pharmacokinetic profiles.[2]
-
Bioconjugation and Labeling: e-AZT can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids. This allows for the targeted delivery of the nucleoside analog or the labeling of biomolecules for imaging and tracking studies.
-
Prodrug Development: The triazole linkage formed via click chemistry can be designed to be cleavable under specific physiological conditions, enabling the targeted release of the active form of e-AZT.
-
Development of Diagnostic Tools: By conjugating e-AZT to reporter molecules like fluorescent dyes or biotin, researchers can create probes for detecting specific biological targets or processes.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the CuAAC reaction with azido-nucleosides, based on literature for AZT. These values are expected to be comparable for e-AZT.
| Parameter | Value | Reference |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [3] |
| Typical Yield | >90% | General knowledge from click chemistry literature |
| Reaction Time | 1-24 hours | General knowledge from click chemistry literature |
| Reaction Temperature | Room Temperature | General knowledge from click chemistry literature |
| Solvents | t-BuOH/H₂O, DMF/H₂O, DMSO |
Experimental Protocols
Note: These protocols are adapted from established procedures for 3'-Azido-3'-deoxythymidine (AZT) and are expected to be suitable for this compound (e-AZT). Optimization may be required for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction to conjugate an alkyne-containing molecule to e-AZT.
Materials:
-
This compound (e-AZT)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water, or DMSO)
-
Deionized water
-
Nitrogen or Argon gas
Equipment:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of e-AZT in the chosen solvent.
-
Prepare a stock solution of the alkyne-functionalized molecule in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the e-AZT solution.
-
Add the alkyne-functionalized molecule solution (typically in a 1:1 to 1.2:1 molar ratio to e-AZT).
-
Add the THPTA solution (typically 1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol% relative to the limiting reagent).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent) to initiate the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting triazole product using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC.
-
Characterize the final product using techniques like NMR and mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free click chemistry method, which is particularly useful for biological systems where copper toxicity is a concern.
Materials:
-
This compound (e-AZT)
-
A strained alkyne (e.g., a cyclooctyne (B158145) derivative like DIBO or DBCO)
-
Biocompatible solvent (e.g., PBS buffer, DMSO)
Equipment:
-
Reaction vial
-
Standard laboratory glassware
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve e-AZT in the chosen biocompatible solvent.
-
Dissolve the strained alkyne in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the e-AZT solution and the strained alkyne solution (typically in a 1:1 to 1.5:1 molar ratio).
-
-
Reaction:
-
Allow the reaction to proceed at room temperature or 37°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, fluorescence if one of the components is fluorescent). Reaction times can vary from minutes to hours depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the product using a method suitable for the bioconjugate, such as HPLC or size-exclusion chromatography.
-
Signaling Pathway Diagram
The primary mechanism of action for AZT and its analogs involves the inhibition of viral reverse transcriptase. After cellular uptake, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group prevents further chain elongation, thus terminating viral DNA synthesis.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Clicking 3’-azidothymidine into novel potent inhibitors of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of a poly(3'-azido-3'-deoxythymidine-co-propargyl methacrylate-co-pentaerythritol triacrylate) monolithic column by in situ polymerization and a click reaction for capillary liquid chromatography of small molecules and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZT Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to AZT and its Cytotoxic Effects
Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first nucleoside analog reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection. Its primary mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of the growing viral DNA chain.[1] While effective in controlling viral replication, the clinical use of AZT is often limited by its significant cytotoxicity, which can manifest as a variety of adverse effects.
The cytotoxic effects of AZT are multifaceted and primarily stem from its impact on host cellular processes. A major contributor to AZT's toxicity is its effect on mitochondria.[2] AZT can be mistakenly incorporated into mitochondrial DNA (mtDNA) by DNA polymerase gamma, leading to mtDNA depletion and impaired mitochondrial function.[2] This disruption of mitochondrial bioenergetics can result in increased production of reactive oxygen species (ROS), leading to oxidative stress.[3][4] Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA.[4] Furthermore, AZT has been shown to induce apoptosis, or programmed cell death, in various cell types.[5] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic cascade.[5] AZT can also affect the cell cycle, leading to an accumulation of cells in the G2/M phase.
Understanding the mechanisms of AZT-induced cytotoxicity is crucial for developing safer antiretroviral therapies and for managing the side effects in patients. This document provides a detailed overview of experimental designs and protocols for assessing the cytotoxic effects of AZT in a laboratory setting.
Data Presentation: Summary of AZT's Cytotoxic Effects
The following tables summarize quantitative data on the cytotoxic effects of AZT across various cell lines and experimental conditions.
Table 1: IC50 Values of AZT in Different Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | 24 h | Not explicitly found, but a derivative showed an IC50 of 4.8-9.7 µM | [6] |
| HepG2 (Liver Cancer) | 48 h | Not explicitly found for AZT, but other compounds show IC50s in the range of 79-100 µg/mL | [7] |
| Jurkat (T-cell Leukemia) | 72 h | Not explicitly found for cytotoxicity, but resistance developed at 10 µM | [8] |
| Murine Embryonic Stem Cells | Not specified | Not cytotoxic at 50 and 100 µM | [9] |
Table 2: AZT-Induced Changes in Cell Cycle Distribution
| Cell Line | AZT Concentration (µM) | Treatment Duration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (AZT-treated) | Reference |
| Murine Embryonic Stem Cells | 50 | Not specified | 27.27 ± 5.43% | 47.63 ± 1.98% | [9] |
| Murine Embryonic Stem Cells | 100 | Not specified | 27.27 ± 5.43% | 45.96 ± 4.18% | [9] |
Table 3: AZT-Induced Markers of Oxidative Stress and Mitochondrial Dysfunction
| Cell Line/Model | AZT Treatment | Parameter Measured | Observed Effect | Reference |
| Mouse Liver | 10 mg/kg/day for 35 days | 8-oxo-dG in mtDNA | 40% increase | [10] |
| Mouse Liver | 10 mg/kg/day for 35 days | Peroxide production | >240% increase | [10] |
| Mouse Cardiac Mitochondria | 10 mg/kg/day for 35 days | 8-oxo-dG in mtDNA | >120% increase | [4] |
| H9c2 cells expressing mutant TMPK | 100 µM | Mitochondrial Membrane Potential (JC-1 red/green ratio) | Significant decrease (P < 0.0001) | [9] |
| H9c2 cells expressing mutant TMPK | 100 µM | ROS Production (DHE fluorescence) | Significant increase | [9] |
Table 4: AZT-Induced Apoptosis Markers
| Cell Line | AZT Concentration | Parameter Measured | Observed Effect | Reference |
| Human Placenta (JEG-3 cells) | Not specified | Cleaved Caspase-3 | Increased | [5] |
| Human Placenta (JEG-3 cells) | Not specified | Apoptosis | Initiated caspase-dependent cell death | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess AZT cytotoxicity.
Cell Viability and Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of AZT and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Assays
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: After treatment with AZT, harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: After AZT treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Oxidative Stress and Mitochondrial Function Assays
This assay measures the intracellular levels of ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with AZT.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[11]
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[11]
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Protocol:
-
Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a 96-well black plate and treat with AZT. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 dye for 15-30 minutes at 37°C.[12]
-
Imaging/Fluorescence Measurement: Wash the cells with PBS. For microscopy, visualize the cells under a fluorescence microscope. For quantitative analysis, measure the red fluorescence (J-aggregates, excitation ~585 nm, emission ~590 nm) and green fluorescence (J-monomers, excitation ~514 nm, emission ~529 nm) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualizations
Experimental Workflow for AZT Cytotoxicity Assessment
Caption: Workflow for assessing AZT-induced cytotoxicity.
Signaling Pathway of AZT-Induced Mitochondrial Toxicity and Apoptosis
Caption: AZT-induced mitochondrial dysfunction and apoptosis pathway.
References
- 1. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AZT induces oxidative damage to cardiac mitochondria: protective effect of vitamins C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-azido-3'-deoxythymidine (AZT) induces apoptosis and alters metabolic enzyme activity in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphipathic Small Molecule AZT Compound Displays Potent Inhibitory Effects in Cancer Cell Proliferation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of in vitro development of drug resistance to azidothymidine in T-lymphocytic leukemia cell lines (Jurkat E6-1/AZT-100) and in pediatric patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zidovudine (AZT) causes an oxidation of mitochondrial DNA in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of 3-epi-Azido-3-deoxythymidine Stock Solutions
Introduction
3'-epi-Azido-3'-deoxythymidine is a nucleoside analog. As an epimer of the well-known antiretroviral drug Zidovudine (AZT), it is of significant interest in virology and drug development research. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 3-epi-Azido-3-deoxythymidine stock solutions for research applications.
Disclaimer: Limited specific data is available for 3'-epi-Azido-3'-deoxythymidine. The following protocols are based on the properties of the closely related and well-documented compound, 3'-Azido-3'-deoxythymidine (AZT, Zidovudine). Researchers should validate these procedures for their specific experimental needs.
Quantitative Data Summary
The following table summarizes the key quantitative data for 3'-Azido-3'-deoxythymidine, primarily based on data for AZT.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₃N₅O₄ | |
| Molecular Weight | 267.25 g/mol [1][2] | |
| Appearance | White to yellowish powder[1] | |
| Solubility in Water | ~50 mg/mL[3] | |
| Solubility in DMSO | ~30 mg/mL[2] | |
| Solubility in Ethanol | ~10 mg/mL[2] | |
| Storage (Solid) | -20°C, protected from light[2][3][4] | Stable for ≥4 years under these conditions[2][5]. |
| Storage (Solutions) | -20°C or -80°C in aliquots[6] | Aqueous solutions should not be stored for more than one day[2]. |
Experimental Protocols
Safety Precautions
Azido compounds are potentially toxic and explosive and must be handled with care.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[10]
-
Handling:
-
Incompatibilities:
-
Waste Disposal: Dispose of azide-containing waste in a designated, clearly labeled container, separate from acidic waste.[8][9]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Sterile, nuclease-free water (for aqueous solutions)
-
Phosphate-buffered saline (PBS), pH 7.2 (optional, for aqueous solutions)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
Stock Solution Preparation Protocol
The choice of solvent will depend on the requirements of the downstream application. DMSO is a common choice for creating high-concentration stock solutions that can be diluted into aqueous media.
-
Calculate the required mass:
-
Molecular Weight (MW) = 267.25 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 267.25 g/mol = 0.0026725 g
-
Mass (mg) = 2.67 mg
-
-
Weighing the compound:
-
In a chemical fume hood, carefully weigh out 2.67 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. It is recommended to aliquot to avoid repeated freeze-thaw cycles.[6]
-
Follow the same general procedure as for DMSO, adjusting for the desired concentration based on the solubility limits provided in the table. For aqueous solutions, use sterile, nuclease-free water or PBS. Note that aqueous solutions are less stable and it is recommended not to store them for more than one day.[2] For cell culture applications, stock solutions should be filter-sterilized through a 0.22 µm syringe filter before use.[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ≥98% (HPLC), powder, reverse transcriptase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ucd.ie [ucd.ie]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Application Notes and Protocols for 3'-Azido-3-deoxythymidine in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxythymidine (AZT), also known as Zidovudine (B1683550), is a synthetic thymidine (B127349) analog that has been a cornerstone in the field of molecular biology and antiviral drug development. Its primary mechanism of action involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like the Human Immunodeficiency Virus (HIV). This document provides detailed application notes and experimental protocols for the use of AZT in common molecular biology techniques, along with quantitative data on its efficacy and cytotoxicity.
Mechanism of Action
AZT is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP). AZT-TP acts as a competitive inhibitor of reverse transcriptase and can also be incorporated into the growing viral DNA chain. The presence of the azido (B1232118) group at the 3' position of the deoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and the cessation of viral DNA synthesis.[1]
Applications in Molecular Biology
The unique properties of 3'-azido-3'-deoxythymidine lend it to several key applications in molecular biology research:
-
Antiviral Research: AZT is a potent inhibitor of retroviral reverse transcriptases, making it an invaluable tool for studying the replication of viruses like HIV. It is widely used as a positive control in antiviral screening assays.
-
DNA Replication Studies: As a DNA chain terminator, AZT can be used to study the mechanisms of DNA synthesis by both viral and cellular DNA polymerases.
-
Drug Resistance Studies: The emergence of AZT-resistant viral strains has driven research into the molecular basis of drug resistance, with AZT being a key compound in these investigations.
-
Metabolic Labeling (Conceptual): While the primary role of the azide (B81097) group in AZT is chain termination, the presence of an azide moiety theoretically allows for its use in bioorthogonal "click chemistry" reactions. However, for the specific purpose of metabolic labeling and visualization of DNA, more stable azido-nucleoside analogs like 5-(azidomethyl)-2'-deoxyuridine (AmdU) are preferred.[2] This is because the aryl azide in some analogs can be unstable, whereas the benzylic azide in AmdU is stable and allows for robust labeling of cellular DNA.[2]
Quantitative Data
Table 1: Inhibitory Activity of AZT-Triphosphate (AZT-TP) against HIV-1 Reverse Transcriptase
| Parameter | Value | Template:Primer | Reference |
| Kᵢ | 0.04 µM | poly(rA)-oligo(dT)₁₂₋₁₈ | [3] |
| Kᵢ | 0.3 µM | Activated calf thymus DNA | [3] |
| Kᵢ | 0.01 µM | Native viral template | [3] |
| IC₅₀ | ~100 nM | Wild-type RT | [1] |
| IC₅₀ | ~300 nM | AZT-resistant RT (D67N/K70R/T215F/K219Q) | [1] |
Table 2: Cytotoxicity of 3'-Azido-3'-deoxythymidine (AZT)
| Cell Line | CC₅₀ (µM) | Reference |
| CEM | >100 | [4] |
| MT-4 | 34.05 | [4] |
| Vero-E6 | >100 | [5] |
| Human Muscle Cells | Dose-dependent decrease in proliferation | [6] |
Table 3: Intracellular Concentrations of AZT and its Metabolites in Human Peripheral Blood Mononuclear Cells (PBMCs) after a single 600 mg oral dose
| Metabolite | Cₘₐₓ (ng/mL or fmol/10⁶ cells) | Tₘₐₓ (h) | t₁/₂ (h) | Reference |
| AZT (plasma) | - | 0.583 | 2.022 | [7] |
| AZT (intracellular) | - | 1.083 | - | [7] |
| AZT-MP | 732 fmol/10⁶ cells | 1.500 | 13.428 | [7][8] |
| AZT-DP | - | 1.417 | 8.285 | [7] |
| AZT-TP | 170 fmol/10⁶ cells | 1.583 | 4.240 | [7][8] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of 3'-azido-3'-deoxythymidine (AZT).
Caption: Workflow for a non-radioactive HIV-1 Reverse Transcriptase Inhibition Assay.
Caption: General workflow for metabolic labeling of DNA with an azido-nucleoside and click chemistry detection.
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive, Colorimetric)
This protocol is based on the principle of a commercially available colorimetric reverse transcriptase assay kit.[9][10]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction Buffer (e.g., 60 mM Tris-HCl pH 8.1, 60 mM KCl, 8 mM MgCl₂, 13 mM DTT)
-
Template/Primer: poly(A) • oligo(dT)₁₅
-
dNTP Mix: dATP, dCTP, dGTP, and a mix of dTTP and Biotin-16-dUTP and Digoxigenin-11-dUTP
-
3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP) or other test inhibitors
-
Streptavidin-coated 96-well microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-Digoxigenin-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of AZT-TP or the test compound in reaction buffer.
-
Prepare a working solution of HIV-1 RT in reaction buffer.
-
Prepare the complete reaction mix containing the template/primer and dNTP mix in reaction buffer.
-
-
Reverse Transcription Reaction:
-
In a 96-well reaction plate, add 10 µL of the diluted AZT-TP/test compound or reaction buffer (for positive and negative controls).
-
Add 20 µL of the HIV-1 RT working solution to all wells except the negative control (add reaction buffer instead).
-
Initiate the reaction by adding 20 µL of the reaction mix to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Capture of Biotinylated DNA:
-
Transfer 40 µL of the reaction mixture from each well of the reaction plate to the corresponding well of the streptavidin-coated microplate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.
-
-
Detection:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of the Anti-Digoxigenin-POD conjugate solution (diluted according to the manufacturer's instructions) to each well.
-
Incubate at 37°C for 45 minutes.
-
Wash the plate five times with 200 µL of wash buffer per well.
-
Add 100 µL of the peroxidase substrate to each well.
-
Incubate at room temperature for 15-30 minutes, or until a color change is apparent.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the negative control from all other readings.
-
Plot the absorbance against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of RT activity).
-
Protocol 2: Cell Viability (Cytotoxicity) Assay using MTT
This protocol is a standard method to assess the cytotoxicity of a compound on cultured cells.[11][12][13]
Materials:
-
Adherent or suspension cells in culture
-
Complete cell culture medium
-
3'-azido-3'-deoxythymidine (AZT) or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before adding the test compound.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZT or the test compound in complete cell culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. For suspension cells, add 100 µL of 2x concentrated compound solutions.
-
Include wells with untreated cells (positive control for viability) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium from the wells. For suspension cells, centrifuge the plate before removing the supernatant.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Protocol 3: Metabolic Labeling of DNA with Azido-Nucleosides and Click Chemistry
This is a general protocol for the visualization of newly synthesized DNA using a stable azido-nucleoside analog and click chemistry.[2][14][15][16][17][18][19][20][21]
Materials:
-
Cells in culture
-
Azido-nucleoside analog (e.g., 5-(azidomethyl)-2'-deoxyuridine, AmdU)
-
Alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click Reaction Buffer (e.g., PBS)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azido-nucleoside analog (e.g., 10 µM AmdU) to the cell culture medium.
-
Incubate the cells for a period that allows for significant DNA synthesis (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction solution by diluting the alkyne-fluorophore conjugate in the click reaction buffer (e.g., 5 µM DBCO-Fluor 488 in PBS).
-
Add the click reaction solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with wash buffer.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI. The fluorescent signal will indicate the sites of new DNA synthesis.
-
References
- 1. Phenotypic mechanism of HIV-1 resistance to 3'-azido-3'-deoxythymidine (AZT): increased polymerization processivity and enhanced sensitivity to pyrophosphate of the mutant viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cmm.ucsd.edu [cmm.ucsd.edu]
- 21. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 3'-epi-Azido-3'-deoxythymidine (AzdT) Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral activity of 3'-epi-Azido-3'-deoxythymidine (AzdT), a nucleoside reverse transcriptase inhibitor. The following sections detail the mechanism of action of AzdT, protocols for key antiviral and cytotoxicity assays, and a summary of its reported antiviral efficacy.
Introduction to 3'-epi-Azido-3'-deoxythymidine (AzdT)
3'-epi-Azido-3'-deoxythymidine, also known as Zidovudine (B1683550) or AZT, was the first antiretroviral drug approved for the treatment of HIV infection.[1] As a synthetic thymidine (B127349) analog, AzdT is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite, AzdT-triphosphate (AzdT-TP), acts as a potent inhibitor of viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV.[2][3] Incorporation of AzdT-TP into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[2]
The evaluation of AzdT's antiviral efficacy and cytotoxicity is critical for understanding its therapeutic potential and safety profile. This document outlines standard in vitro assays to quantify the antiviral activity and cellular toxicity of AzdT.
Mechanism of Action of AzdT
AzdT exerts its antiviral effect by targeting the reverse transcription step in the retroviral life cycle. The process involves several key steps within the host cell:
-
Cellular Uptake: AzdT enters the host cell.
-
Phosphorylation: Cellular kinases sequentially phosphorylate AzdT to its monophosphate (AzdT-MP), diphosphate (B83284) (AzdT-DP), and finally to its active triphosphate (AzdT-TP) form.[2]
-
Reverse Transcriptase Inhibition: AzdT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the viral reverse transcriptase.[2]
-
Chain Termination: Upon incorporation into the nascent viral DNA strand, the 3'-azido group of AzdT-TP prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation.[2]
Mechanism of Action of 3'-epi-Azido-3'-deoxythymidine (AzdT).
Quantitative Data Summary
The antiviral activity of AzdT is typically reported as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The cytotoxicity is reported as the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| AzdT | HIV-1 (AZT-sensitive) | MT-4 | Not specified | Not specified | Not specified | [4] |
| AzdT | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | >1 (for resistant strains) | Not specified | Not specified | [5] |
| AzdT | HIV-1 | Not specified | 0.01 - 4.87 | Not specified | Not specified | [6] |
| AzdT derivative (28) | HIV-1 | HeLa | 0.9 | 28.65 | >30 | [7] |
| AzdT | HIV-1 | C8166 | 0.00098 (for derivative 29) | >6000 (for derivative 29) | Not specified | [7] |
| AzdT | HIV-2 | Not specified | 15 (for derivative 6) | Not specified | Not specified | [7] |
| AzdT | HIV-1 | CEM/0 and MT-4 | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the antiviral activity and cytotoxicity of AzdT.
General experimental workflow for evaluating AzdT.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).[8]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MT-4, U87.CD4-CCR5) in multi-well plates.[8][9]
-
Virus stock of known titer.
-
Serial dilutions of AzdT.
-
Serum-free culture medium.
-
Semi-solid overlay medium (e.g., agarose (B213101) or methylcellulose).[8]
-
Fixing solution (e.g., 10% formalin).[8]
-
Staining solution (e.g., crystal violet).
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.[8]
-
Virus and Compound Preparation: Prepare serial dilutions of AzdT in serum-free medium. In separate tubes, mix the diluted virus with each AzdT dilution. Include a virus control (virus with medium only) and a cell control (medium only).
-
Infection: Aspirate the culture medium from the cell monolayers. Add the virus-AzdT mixtures to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[8]
-
Overlay: Carefully remove the inoculum and add the semi-solid overlay medium to each well.[8]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[8]
-
Fixation and Staining: After incubation, fix the cells with a fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with a staining solution.[8]
-
Plaque Counting: Wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each AzdT concentration compared to the virus control. Determine the IC50 value from the dose-response curve.
HIV-1 p24 Antigen Assay
This ELISA-based assay quantifies the amount of HIV-1 p24 core antigen in culture supernatants, which is an indicator of viral replication.
Materials:
-
HIV-1 p24 antigen capture ELISA kit.
-
Culture supernatants from HIV-infected cells treated with various concentrations of AzdT.
-
Disruption buffer.
-
Wash buffer.
-
Peroxidase-conjugated anti-p24 antibodies.
-
Peroxidase substrate.
-
Stop solution.
-
Microplate reader.
Protocol:
-
Sample Preparation: Collect culture supernatants from infected and treated cells. Centrifuge to remove cellular debris.[10]
-
Assay Setup: Add disruption buffer to the wells of the microplate. Add standards, controls, and test samples to the wells.[10]
-
Incubation: Incubate the plate to allow the p24 antigen to bind to the capture antibody.
-
Washing: Wash the wells to remove unbound materials.
-
Conjugate Addition: Add peroxidase-conjugated anti-p24 antibody to each well and incubate.
-
Washing: Wash the wells to remove unbound conjugate.
-
Substrate Addition: Add the peroxidase substrate and incubate to allow for color development.[10]
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the p24 standards. Determine the concentration of p24 in the test samples and calculate the percentage of inhibition for each AzdT concentration. Determine the IC50 value.
Reverse Transcriptase (RT) Activity Assay
This assay directly measures the activity of HIV reverse transcriptase in culture supernatants or with purified enzyme.
Materials:
-
Reverse transcriptase assay kit.
-
Culture supernatants or purified HIV RT.
-
Reaction buffer.
-
Template/primer (e.g., poly(A) x oligo(dT)15).
-
Labeled nucleotides (e.g., [3H]-dTTP or non-radioactive label).
-
Lysis buffer.
-
Microplate reader or scintillation counter.
Protocol:
-
Sample Preparation: Prepare lysates from culture supernatants to release the viral RT.
-
Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides, and the sample containing RT. Include a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.[11]
-
Detection: Stop the reaction and measure the incorporation of the labeled nucleotide into the newly synthesized DNA. The detection method will depend on the label used (e.g., colorimetric, fluorescent, or radioactive).
-
Data Analysis: Quantify the RT activity based on the signal generated. Calculate the percentage of inhibition for each AzdT concentration and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]
Materials:
-
Host cells in a 96-well plate.
-
Serial dilutions of AzdT.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of AzdT and incubate for a period equivalent to the antiviral assay (e.g., 2-7 days).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability for each AzdT concentration compared to the untreated cell control. Determine the CC50 value from the dose-response curve.[13]
References
- 1. Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zidovudine resistance, syncytium-inducing phenotype, and HIV disease progression in a case-control study. The VA Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. benchchem.com [benchchem.com]
- 9. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
- 10. ablinc.com [ablinc.com]
- 11. profoldin.com [profoldin.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Long-Term Cell Culture with 3-epi-Azido-3-deoxythymidine (Zidovudine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-epi-Azido-3-deoxythymidine, more commonly known as Zidovudine (AZT), is a nucleoside analog reverse transcriptase inhibitor (NRTI) with well-established applications in antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV).[1][2] Its mechanism of action involves the termination of DNA chain elongation, a process that also impacts cellular proliferation and survival, making it a subject of interest in cancer research and studies of cellular metabolism.[3][4] Long-term cell culture with AZT is a critical methodology for investigating chronic drug effects, mechanisms of acquired resistance, and long-term toxicity, such as mitochondrial dysfunction.[5][6]
These application notes provide a comprehensive guide to performing long-term cell culture studies with AZT, including detailed protocols for cell line maintenance, cytotoxicity assessment, and analysis of key cellular responses.
Mechanism of Action
Zidovudine is a thymidine (B127349) analog where the 3'-hydroxyl group is replaced by an azido (B1232118) group.[3] For its pharmacological activity, AZT must be intracellularly phosphorylated to its triphosphate form (AZT-TP) by cellular kinases.[7] AZT-TP competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[8] The absence of the 3'-hydroxyl group in the incorporated AZT molecule prevents the formation of a phosphodiester bond with the next deoxynucleotide, leading to the termination of DNA chain elongation.[1][7] While AZT has a higher affinity for viral reverse transcriptase, it can also inhibit cellular DNA polymerases, particularly mitochondrial DNA polymerase gamma, leading to its cytotoxic effects.[6]
Data Presentation
Table 1: Cytotoxicity of Zidovudine (AZT) in Various Human Cell Lines
| Cell Line | Cell Type | Exposure Time | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 24 h | >500 | [9] |
| HepG2 | Hepatoma | >24 h | 2-100 (dose-dependent) | [10] |
| THLE2 | Normal Liver | >24 h | 50-2500 (dose-dependent) | [10] |
| CEM | T-lymphoblastoid | 6-12 days | 10-25 | [11] |
| TE-11 | Esophageal Cancer | 24-96 h | Dose- and time-dependent inhibition observed | [12] |
| MOLT-3 | Human Lymphoblastoid | 24 h | ~69.2% survival at 800µM | [5] |
IC50 values can vary significantly based on the cell line, metabolic activity, and assay conditions.
Table 2: Effects of Zidovudine (AZT) on Cell Cycle and Telomerase Activity
| Cell Line | AZT Concentration (µM) | Exposure Time | Effect on Cell Cycle | Effect on Telomerase Activity | Reference |
| HeLa | 125, 250, 500 | 24 h | Dose-dependent increase in S phase population (from 9.5% to 36.0%) and decrease in G1 phase.[13] | Not Reported | [9][13] |
| HepG2 | 2-100 | Up to 4 weeks | S and G2/M phase arrest | Dose-dependent decrease | [10] |
| TE-11 | 20, 100, 200 | 48 h | Increase in S and G2/M phase | Dose-dependent decrease | [12] |
| Activated PBMCs | 100, 300 | Not specified | Not Reported | Significant inhibition | [14] |
Experimental Protocols
Protocol 1: Long-Term Maintenance of Cell Cultures with AZT
This protocol outlines the steps for the continuous culture of adherent or suspension cells in the presence of AZT for several weeks to months.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Zidovudine (AZT) stock solution (e.g., 10 mM in DMSO or sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Cell Seeding and IC50 Determination:
-
Culture cells under standard conditions to ensure they are in the logarithmic growth phase.
-
Perform a dose-response experiment to determine the IC50 of AZT for the specific cell line. An MTT or similar cell viability assay is recommended (see Protocol 3). This will help in selecting appropriate concentrations for long-term culture (typically starting below the IC50).
-
-
Initiation of Long-Term AZT Exposure:
-
Seed cells at a low density to allow for several population doublings before reaching confluency.
-
Prepare complete culture medium containing the desired starting concentration of AZT. It is advisable to start with a concentration below the IC50 (e.g., IC20 or IC25) to allow for adaptation.
-
Replace the standard medium with the AZT-containing medium.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell morphology and viability daily using an inverted microscope.
-
Change the AZT-containing medium every 2-3 days to ensure a consistent drug concentration and replenish nutrients.
-
When the cells reach 70-80% confluency, subculture them.
-
For adherent cells: Wash with PBS, detach with trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh AZT-containing medium. Re-plate at a lower density.
-
For suspension cells: Directly dilute the cell suspension with fresh AZT-containing medium to the desired seeding density.
-
-
Maintain a consistent subculturing schedule.
-
-
Monitoring for Cytotoxicity and Resistance:
-
At regular intervals (e.g., every 2-4 weeks), perform a cell viability assay (Protocol 3) to assess for any changes in sensitivity to AZT. An increase in the IC50 may indicate the development of resistance.[15]
-
Cryopreserve cell stocks at different time points to have a record of the culture's evolution.
-
Protocol 2: Establishment of AZT-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to AZT through stepwise dose escalation.[16]
Procedure:
-
Initial Treatment:
-
Start by culturing the parental cell line in a medium containing AZT at a concentration equal to or slightly below the IC50.
-
-
Dose Escalation:
-
Initially, significant cell death is expected. Continue to culture the surviving cells, changing the medium every 2-3 days.
-
Once the cells recover and resume stable proliferation (reaching 70-80% confluency at a consistent rate), increase the AZT concentration by a small increment (e.g., 1.5 to 2-fold).[16]
-
Repeat this cycle of adaptation and dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
After several rounds of dose escalation, confirm the resistant phenotype by performing a cell viability assay (Protocol 3) on both the parental and the newly generated resistant cell line.
-
Calculate the fold resistance by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
-
Stability of Resistance:
-
To determine if the resistance is stable, culture a subset of the resistant cells in a drug-free medium for an extended period (e.g., 5-10 passages).
-
Re-evaluate the IC50. A stable resistant phenotype will show minimal change in the IC50 after culture in the absence of the drug.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of AZT.
Materials:
-
96-well cell culture plates
-
Cells in logarithmic growth phase
-
Complete culture medium
-
AZT stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of AZT in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AZT. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72, or 96 hours).[12]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the AZT concentration to determine the IC50 value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of AZT on cell cycle distribution.
Materials:
-
AZT-treated and control cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Telomerase Activity Assay (TRAP Assay)
This protocol outlines the Telomeric Repeat Amplification Protocol (TRAP) to measure telomerase activity.[12][17]
Materials:
-
AZT-treated and control cells (2x10^6)
-
Lysis buffer
-
TRAP reaction mix (containing TS primer, dNTPs, buffer)
-
Taq DNA polymerase
-
PCR primers for amplification
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
SYBR Green or other DNA stain
Procedure:
-
Cell Lysate Preparation:
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[12]
-
-
Telomerase Extension Reaction:
-
Incubate the cell lysate with the TRAP reaction mix. During this step, active telomerase will add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Amplify the extension products by PCR.
-
-
Detection of Products:
-
Separate the PCR products on a polyacrylamide gel.
-
Stain the gel with a DNA stain (e.g., SYBR Green) and visualize the characteristic ladder of telomerase products.
-
Quantify the band intensities to determine relative telomerase activity.[12]
-
Protocol 6: Quantification of Apoptosis
Apoptosis can be quantified using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or morphological analysis using fluorescent DNA-binding dyes.[18]
Annexin V/PI Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Mandatory Visualizations
Caption: Intracellular activation of Zidovudine (AZT) and its mechanism of DNA chain termination.
Caption: Overview of the primary cellular consequences of long-term exposure to Zidovudine (AZT).
Caption: Experimental workflow for long-term cell culture studies with Zidovudine (AZT).
References
- 1. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 3. A computational model of mitochondrial AZT metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neurotoxic effects of AZT on developing and adult neurogenesis [frontiersin.org]
- 5. Long-term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Neurotoxic effects of AZT on developing and adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The toxicity of azidothymidine (AZT) on human and animal cells in culture at concentrations used for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. telomer.com.tr [telomer.com.tr]
- 18. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Azidothymidine (AZT) Incorporation into DNA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection and quantification of Azidothymidine (AZT), a nucleoside analog reverse transcriptase inhibitor, incorporated into DNA. Understanding the extent of AZT incorporation is crucial for evaluating its efficacy, potential toxicity, and for the development of new antiretroviral therapies. This document outlines three primary methodologies: Radioimmunoassay (RIA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and ³²P-Post-labeling with Thin-Layer Chromatography (TLC).
Mechanism of Action: DNA Chain Termination by AZT
AZT (Zidovudine) is a synthetic thymidine (B127349) analog where the 3'-hydroxyl group is replaced by an azido (B1232118) group (-N₃). In target cells, AZT is phosphorylated to its active triphosphate form (AZT-TP). During DNA synthesis, reverse transcriptase can incorporate AZT-TP into the growing DNA chain instead of the natural deoxythymidine triphosphate (dTTP). The absence of the 3'-hydroxyl group on the incorporated AZT molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation. This is the primary mechanism by which AZT inhibits viral replication.
Caption: Mechanism of AZT-induced DNA chain termination.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described methods for detecting AZT incorporation into DNA. It is important to note that these values are compiled from various studies and may differ based on specific experimental conditions, instrumentation, and sample matrix.
| Parameter | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ³²P-Post-labeling with TLC |
| Principle | Competitive binding of antibody to AZT and a radiolabeled AZT tracer | Separation by chromatography and detection by mass-to-charge ratio | Enzymatic digestion of DNA, radiolabeling of AZT-terminated fragments, and separation by chromatography |
| Sensitivity | Picogram to nanogram range | Nanogram to picogram per milliliter range | Can detect 1 adduct in 10⁹ to 10¹⁰ nucleotides[1][2][3] |
| Limit of Detection (LOD) | Dependent on antibody affinity and specific activity of the tracer | Typically in the low ng/mL range | Extremely low, capable of detecting very rare incorporation events |
| Limit of Quantification (LOQ) | Generally higher than LC-MS/MS | 1-25 ng/mL in various matrices[4][5] | Not typically reported in the same manner as LC-MS/MS |
| Specificity | Can be affected by cross-reactivity with similar structures | High, based on molecular weight and fragmentation pattern | High, based on chromatographic separation of the radiolabeled adduct |
| Throughput | High, suitable for screening large numbers of samples | Moderate to high, depending on the level of automation | Low, the procedure is labor-intensive and time-consuming |
| Instrumentation | Gamma counter | Liquid chromatograph and tandem mass spectrometer | Scintillation counter or phosphorimager |
Experimental Protocols
Radioimmunoassay (RIA) for AZT in DNA
This protocol describes a competitive RIA to quantify the amount of AZT incorporated into a DNA sample. The assay relies on the competition between unlabeled AZT in the sample and a fixed amount of radiolabeled AZT for binding to a limited amount of anti-AZT antibody.
Materials:
-
Anti-AZT antibody
-
¹²⁵I-labeled AZT (tracer)
-
AZT standards of known concentrations
-
DNA samples with incorporated AZT
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Precipitating reagent (e.g., secondary antibody or polyethylene (B3416737) glycol)
-
Gamma counter and tubes
Protocol:
-
DNA Extraction and Digestion:
-
Extract genomic DNA from cells or tissues using a standard DNA isolation kit.
-
Quantify the DNA concentration using a spectrophotometer.
-
Enzymatically digest the DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Assay Setup:
-
Prepare a standard curve by serially diluting the AZT standards in assay buffer.
-
In duplicate tubes, add a specific volume of assay buffer, standard or digested DNA sample, ¹²⁵I-labeled AZT tracer, and anti-AZT antibody.
-
Include control tubes for total counts (only tracer) and non-specific binding (no antibody).
-
-
Incubation:
-
Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.
-
-
Precipitation and Separation:
-
Add the precipitating reagent to all tubes except the total counts tubes to precipitate the antibody-bound complex.
-
Incubate as required by the precipitating reagent (e.g., 1-2 hours at 4°C).
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully decant or aspirate the supernatant.
-
-
Quantification:
-
Measure the radioactivity in the pellets using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the AZT standards.
-
Determine the concentration of AZT in the DNA samples by interpolating their percentage of bound tracer on the standard curve.
-
Express the results as molecules of AZT per 10⁶ nucleotides.
-
Caption: Workflow for Radioimmunoassay (RIA) of AZT in DNA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of AZT in biological matrices, including digested DNA.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile phase B: Acetonitrile (B52724)
-
AZT standards and internal standard (e.g., ¹³C,¹⁵N₂-AZT)
-
DNA samples with incorporated AZT
-
Enzymes for DNA digestion (DNase I, nuclease P1, alkaline phosphatase)
-
Protein precipitation solution (e.g., cold acetonitrile)
Protocol:
-
Sample Preparation:
-
Extract and quantify genomic DNA as described for RIA.
-
Digest 10-20 µg of DNA to single nucleosides.
-
Spike the digested samples with the internal standard.
-
Precipitate proteins by adding cold acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate in water (A) and acetonitrile (B). A typical gradient might be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for AZT (e.g., m/z 268 -> 127) and the internal standard.
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) for maximum signal intensity.
-
-
-
Quantification:
-
Generate a standard curve by analyzing the AZT standards.
-
Calculate the peak area ratio of AZT to the internal standard for both standards and samples.
-
Quantify AZT in the samples using the standard curve.
-
Express the results as molecules of AZT per 10⁶ nucleotides.
-
Caption: Workflow for LC-MS/MS analysis of AZT in DNA.
³²P-Post-labeling with Thin-Layer Chromatography (TLC)
This highly sensitive method is used to detect DNA adducts and can be adapted for the detection of chain-terminated nucleotides like AZT.
Materials:
-
DNA samples with incorporated AZT
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1 (for enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
TLC development solvents
-
Phosphorimager or autoradiography film
Protocol:
-
Enzymatic Digestion of DNA:
-
Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Enrichment of AZT-terminated Fragments (Optional but Recommended):
-
Treat the digest with nuclease P1 to dephosphorylate normal 3'-mononucleotides to nucleosides, while AZT-terminated fragments are more resistant. This step enriches the sample for the target molecules.
-
-
³²P-Labeling:
-
Incubate the enriched digest with T4 polynucleotide kinase and [γ-³²P]ATP to transfer the radiolabeled phosphate (B84403) to the 5'-hydroxyl group of the AZT-terminated fragments.
-
-
TLC Separation:
-
Spot the labeled sample onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve high-resolution separation of the radiolabeled AZT-nucleotide from other labeled species.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled spots.
-
Quantify the radioactivity of the spot corresponding to the AZT-nucleotide using densitometry.
-
Calculate the level of AZT incorporation relative to the total amount of DNA analyzed.
-
Caption: Workflow for ³²P-Post-labeling and TLC analysis.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Azido-3'-deoxythymidine (AZT) in Cancer Cell Line Studies
Disclaimer: Information regarding the biological activity of 3'-epi-Azido-3'-deoxythymidine in cancer cell line studies is not available in the reviewed scientific literature. The following data, protocols, and discussions pertain to its stereoisomer, 3'-Azido-3'-deoxythymidine (AZT) , also known as Zidovudine. The difference in stereochemistry at the 3' position of the deoxyribose ring may lead to significant variations in biological activity.
Introduction
3'-Azido-3'-deoxythymidine (AZT), a nucleoside analog reverse transcriptase inhibitor, was initially developed as an antiviral agent for the treatment of HIV infection.[1][2][3] Subsequent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic and cytostatic effects across a variety of cancer cell lines.[4] AZT's mechanism of action in cancer cells is multifaceted, primarily involving the inhibition of telomerase, induction of apoptosis, and cell cycle arrest.[1][5][6] These application notes provide a summary of the quantitative effects of AZT on various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation: Efficacy of AZT in Cancer Cell Lines
The following table summarizes the quantitative data on the effects of AZT on different cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |
| HCT-8 | Colon Cancer | IC50 | 55 µM | 5-day exposure | [7] |
| MGH-U1 | Bladder Cancer | Cytotoxicity | 0.5 - 500 µM | Not cytotoxic alone in a 24-hour colony-forming assay. | [8] |
| HCT-8 | Colon Cancer | Cytotoxicity | 0.5 - 500 µM | Not cytotoxic alone in a 24-hour colony-forming assay. | [8] |
| MGH-U1 | Bladder Cancer | Synergy with ICI D1694 (IC50) | 50 µM | Increased ICI D1694 cell kill, lowering its IC50 from 0.0064 µM to 0.0037 µM. | [8] |
| HCT-8 | Colon Cancer | Synergy with ICI D1694 (IC50) | 50 µM | Increased ICI D1694 cell kill, lowering its IC50 from 0.009 µM to 0.0075 µM. | [8] |
| HO-8910 | Ovarian Cancer | Apoptotic Rate | Not Specified | 14.2% | [1] |
| HO-8910 | Ovarian Cancer | Cytotoxicity | 0.1 mM | Notable cytotoxic effect observed after 72 hours. | [1] |
| HO-8910 | Ovarian Cancer | Cytotoxicity | 0.8 mM | Notable cytotoxic effect observed after 24 hours. | [1] |
| KB | Oral Cancer | IC50 | 3.1 µg/mL | - | [9] |
| MCF-7 | Breast Cancer | IC50 | 2.6 µg/mL | - | [9] |
Mechanism of Action
The anticancer activity of AZT is attributed to several mechanisms:
-
Inhibition of Telomerase: As a nucleoside analog, AZT can be phosphorylated and incorporated into telomeric DNA by telomerase, a reverse transcriptase that is highly active in the majority of cancer cells. This incorporation leads to chain termination, resulting in telomere shortening and subsequent cell cycle arrest or apoptosis.[1][5][6]
-
Induction of Apoptosis: AZT treatment has been shown to induce apoptosis in various cancer cell lines.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: AZT can cause cell cycle arrest, often in the S phase, by interfering with DNA synthesis. This prevents cancer cells from proliferating.
-
Inhibition of Protein Glycosylation: AZT monophosphate, a metabolite of AZT, has been found to inhibit protein glycosylation, which could contribute to its cytotoxic effects.[10]
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HCT-8 (colon), MGH-U1 (bladder), HO-8910 (ovarian), KB (oral), and MCF-7 (breast) can be used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of AZT is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sterile water, and then diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of AZT or a vehicle control. The duration of treatment will vary depending on the specific assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of AZT for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Procedure:
-
Treat cells with AZT for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method for detecting telomerase activity.
-
Procedure:
-
Prepare cell extracts from AZT-treated and control cells.
-
Perform the TRAP reaction using a commercially available kit, which typically involves the extension of a substrate oligonucleotide by telomerase followed by PCR amplification of the extended products.
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize by staining with a fluorescent dye. The presence of a characteristic ladder of bands indicates telomerase activity.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for studying the effects of AZT on cancer cell lines.
AZT's Putative Signaling Pathway in Cancer Cells
Caption: Putative signaling pathways of AZT leading to cancer cell death.
References
- 1. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cell growth and telomerase activity of breast cancer cells in vitro by 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination studies with 3'-azido-3'-deoxythymidine (AZT) plus ICI D1694. Cytotoxic and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of 5'-chloromethylphosphonates of 3'-azido-3'-deoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-epi-Azido-3'-deoxythymidine (AET) Concentration for Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 3'-epi-Azido-3'-deoxythymidine (AET) for antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is 3'-epi-Azido-3'-deoxythymidine (AET) and how does it work?
3'-epi-Azido-3'-deoxythymidine (AET) is a nucleoside analog, a synthetic compound similar in structure to the natural nucleoside thymidine. Its primary mechanism of action as an antiviral agent involves the inhibition of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][2][3] Once inside a host cell, AET is phosphorylated by cellular kinases to its active triphosphate form (AET-TP). AET-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by reverse transcriptase. The presence of the azido (B1232118) group at the 3' position of the deoxyribose sugar prevents the formation of the necessary phosphodiester bond to elongate the DNA chain, leading to chain termination and halting viral replication.[1][3]
Q2: What is the difference between 3'-epi-Azido-3'-deoxythymidine and Zidovudine (AZT)?
Zidovudine (AZT), also known as 3'-azido-3'-deoxythymidine, is a well-known antiviral drug. The term "epi" in 3'-epi-Azido-3'-deoxythymidine refers to it being an epimer of AZT. This means that AET and AZT have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional arrangement of atoms at the 3' position of the sugar ring. This stereochemical difference can potentially influence the molecule's biological activity, including its affinity for viral reverse transcriptase and cellular kinases, which could affect its antiviral potency and optimal concentration.
Q3: What is a typical starting concentration range for AET in an antiviral assay?
The optimal concentration of AET can vary significantly depending on the specific virus, host cell line, and assay conditions.[4][5] However, based on data for the closely related compound AZT, a reasonable starting point for determining the 50% effective concentration (EC50) would be in the low micromolar (µM) to nanomolar (nM) range. For instance, the IC50 of AZT has been reported to be 0.02 µM in MOLT4 cells and 2.31 µM in U937 cells for feline leukemia virus.[6] It is crucial to perform a dose-response experiment covering a wide range of concentrations (e.g., from 0.001 µM to 100 µM) to determine the precise EC50 for your specific experimental setup.
Q4: How do I determine the cytotoxicity of AET in my cell line?
It is essential to assess the cytotoxicity of AET to ensure that the observed antiviral effect is not due to cell death.[7][8] The 50% cytotoxic concentration (CC50) can be determined using assays like the MTT assay, which measures cell metabolic activity.[9][10][11] This involves treating uninfected cells with a range of AET concentrations and measuring cell viability after a specific incubation period. The CC50 value should be determined in parallel with the antiviral activity assay using the same cell line and incubation conditions.[12]
Q5: What is the Selectivity Index (SI) and why is it important?
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[7][8] A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. A high SI is desirable for a promising antiviral drug candidate.[7]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent EC50 Values
Possible Causes:
-
Cell Health and Passage Number: Inconsistent cell health or using cells with a high passage number can lead to variable results.[7]
-
Virus Titer: Variations in the multiplicity of infection (MOI) used in different experiments can significantly impact the apparent potency of the drug.[4]
-
Assay Conditions: Differences in incubation time, temperature, and CO2 levels can affect both viral replication and drug activity.[4]
-
Compound Stability: AET may degrade in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from a consistent, low-passage stock. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
-
Use a Consistent Virus Titer: Prepare and titer a large batch of virus stock to be used across multiple experiments. Always use the same MOI.
-
Maintain Consistent Assay Parameters: Strictly adhere to a standardized protocol for incubation times, temperature, and other environmental conditions.
-
Assess Compound Stability: If stability is a concern, consider refreshing the medium with a fresh drug dilution during long incubation periods.
Issue 2: No Antiviral Activity Observed
Possible Causes:
-
Incorrect Concentration Range: The tested concentrations of AET may be too low to inhibit the virus.
-
Drug Inactivity: The AET compound may have degraded or be of poor quality.
-
Cellular Metabolism: The host cells may not efficiently phosphorylate AET to its active triphosphate form.
-
Viral Resistance: The virus strain may be resistant to AET.
Troubleshooting Steps:
-
Broaden Concentration Range: Test a wider range of concentrations, including higher concentrations, while monitoring for cytotoxicity.
-
Verify Compound Integrity: Use a fresh stock of AET and ensure proper storage conditions.
-
Use a Different Cell Line: Different cell lines have varying levels of the kinases required for AET activation.[13][14] Testing in a different cell line may yield different results.
-
Test Against a Sensitive Virus Strain: If possible, use a known AET-sensitive virus strain as a positive control.
Issue 3: High Cytotoxicity Observed at Effective Antiviral Concentrations
Possible Causes:
-
Low Therapeutic Window: AET may have inherent toxicity in the chosen cell line at concentrations required for antiviral activity.
-
Off-target Effects: The compound may be affecting cellular processes other than viral replication.
Troubleshooting Steps:
-
Determine the Selectivity Index: Quantify the therapeutic window by calculating the SI. If the SI is low, AET may not be a suitable candidate for that specific virus-cell system.
-
Modify Treatment Duration: Reducing the exposure time of the cells to AET might decrease cytotoxicity while retaining some antiviral effect.
-
Consider Combination Therapy: Combining AET with another antiviral agent at lower, less toxic concentrations may result in a synergistic antiviral effect.[15]
Data Presentation
Table 1: Reported Antiviral Activity and Cytotoxicity of Azidothymidine (AZT) in Different Cell Lines
| Cell Line | Virus | EC50 / IC50 (µM) | CC50 (µM) | Reference |
| MOLT4 | Feline Leukemia Virus | 0.02 | >100 | [6] |
| HT1080 | Feline Leukemia Virus | 1.75 | >100 | [6] |
| U937 | Feline Leukemia Virus | 2.31 | >100 | [6] |
| MT4 | HIV | 0.004 | 20 | [16] |
Note: The data presented is for Azidothymidine (AZT), a close analog of 3'-epi-Azido-3'-deoxythymidine (AET). The actual values for AET may differ and should be determined experimentally.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the 50% cytotoxic concentration (CC50) of AET.
Materials:
-
96-well microplate
-
Host cell line
-
Complete cell culture medium
-
3'-epi-Azido-3'-deoxythymidine (AET) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9][18]
-
Compound Addition: Prepare serial dilutions of AET in complete culture medium. Remove the old medium from the cells and add the AET dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without AET as a negative control.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[18]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the AET concentration and determine the CC50 value using non-linear regression analysis.[4]
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the 50% effective concentration (EC50) of AET by quantifying the reduction in viral plaques.
Materials:
-
24- or 48-well plates
-
Host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
3'-epi-Azido-3'-deoxythymidine (AET) stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Staining solution (e.g., crystal violet in methanol/formaldehyde)
Procedure:
-
Cell Seeding: Seed host cells in 24- or 48-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.[19]
-
Compound Treatment: During or after virus adsorption, remove the virus inoculum and add serial dilutions of AET in culture medium to the wells. Include a "virus only" control (no drug) and a "no virus" control.
-
Overlay Application: After a short incubation with the compound, remove the medium and overlay the cells with the overlay medium containing the respective concentrations of AET.[20]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: After incubation, fix the cells and stain with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.[20]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each AET concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the AET concentration and using non-linear regression analysis.[4]
Visualizations
Caption: General workflow for an in vitro antiviral assay.
Caption: Metabolic activation pathway of AET.
Caption: Troubleshooting decision tree for AET antiviral assays.
References
- 1. ClinPGx [clinpgx.org]
- 2. AZT - Molecule of the Month - April 2025 (HTML version) [chm.bris.ac.uk]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchhub.com [researchhub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Intracellular metabolism of 3'-azidothymidine in isolated human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular metabolism of 3'-azido-3'-deoxythymidine (AZT): a nuclear magnetic resonance study on T-lymphoblastoid cell lines with different resistance to AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic antiviral effect in vitro of azidothymidine and amphotericin B methyl ester in combination on HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. m.youtube.com [m.youtube.com]
Reducing cytotoxicity of 3-epi-Azido-3-deoxythymidine in vitro
Disclaimer: 3'-epi-Azido-3'-deoxythymidine is a structural isomer of Zidovudine (AZT). Due to the limited availability of specific data for the 'epi' form, this document primarily relies on data from studies on AZT. The mechanisms of cytotoxicity and mitigation strategies are presumed to be highly analogous due to their structural similarity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 3'-epi-Azido-3'-deoxythymidine cytotoxicity in vitro?
A1: The cytotoxicity of 3'-epi-Azido-3'-deoxythymidine is understood to be multifactorial, primarily driven by the following mechanisms observed with its isomer, AZT:
-
Mitochondrial Toxicity: The triphosphate form of the compound can inhibit mitochondrial DNA polymerase gamma, leading to depletion of mitochondrial DNA (mtDNA). Furthermore, the compound itself can competitively inhibit mitochondrial thymidine (B127349) kinase 2, depleting the mitochondrial thymidine triphosphate (TTP) pool necessary for mtDNA replication.
-
Oxidative Stress: It can induce the generation of reactive oxygen species (ROS) in mitochondria, leading to oxidative damage to cellular components like DNA, lipids, and proteins.
-
Induction of Apoptosis: Increased mitochondrial ROS can trigger the intrinsic apoptotic pathway through the activation of caspases (caspase-3 and -7) and poly(ADP-ribose) polymerase (PARP).
-
Inhibition of Protein Glycosylation: The monophosphate metabolite of the compound may compete with pyrimidine-sugars for transport into the Golgi apparatus, thereby inhibiting protein glycosylation.
Q2: My cells are showing high levels of cytotoxicity even at low concentrations of 3'-epi-Azido-3'-deoxythymidine. What could be the issue?
A2: Several factors could contribute to heightened cytotoxicity:
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to nucleoside analogs. For example, rapidly dividing cells or those with high levels of thymidine kinase may be more susceptible.
-
High Thymidine Kinase Activity: Cellular thymidine kinase converts the compound into its monophosphate form, which is a key mediator of cytotoxicity. Cells with higher levels of this enzyme may accumulate more of the toxic metabolite.
-
Experimental Duration: The cytotoxic effects of nucleoside analogs are often time-dependent. Longer exposure times can lead to increased cell death.
-
Culture Conditions: Factors such as low serum concentration in the culture medium can amplify the cytotoxic effects.
Q3: What are some established strategies to reduce the in vitro cytotoxicity of this compound?
A3: Several strategies have been shown to mitigate the cytotoxicity of the structurally similar AZT and may be applicable to its 'epi' form:
-
Uridine (B1682114) Supplementation: Uridine can help bypass the pyrimidine (B1678525) salvage pathway, potentially replenishing nucleotide pools and has been shown to reduce ROS production.
-
L-carnitine Supplementation: L-carnitine is crucial for mitochondrial fatty acid metabolism and has been shown to preserve mitochondrial structure and function, as well as reduce apoptosis and oxidative stress.
-
Antioxidant Co-treatment: Supplementing the culture medium with antioxidants like Vitamin C, Vitamin E, or Resveratrol can help neutralize the compound-induced reactive oxygen species.
-
Combination with other Nucleoside Analogs: In some cases, combining it with other nucleoside analogs at specific ratios may reduce overall toxicity compared to the individual compounds.
Q4: How can I assess the cytotoxicity of 3'-epi-Azido-3'-deoxythymidine in my experiments?
A4: The most common method is the MTT assay, which measures cell metabolic activity as an indicator of viability. Other assays include the Trypan Blue exclusion assay for cell membrane integrity and assays to measure specific markers of apoptosis (e.g., caspase activity assays) or oxidative stress (e.g., ROS detection assays).
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT assay.
| Possible Cause | Troubleshooting Step |
| Phenol (B47542) red interference | Use phenol red-free culture medium for the assay. |
| Incomplete formazan (B1609692) solubilization | Ensure complete dissolution of formazan crystals by gentle shaking and pipetting. Allow sufficient incubation time with the solubilization buffer. |
| Cell clumping | Ensure a single-cell suspension before seeding into the microplate. |
| Variable cell seeding density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers in each well. |
Issue 2: Co-treatment with a mitigating agent is not reducing cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of the mitigating agent | Perform a dose-response experiment to determine the optimal concentration of the mitigating agent for your specific cell line and experimental conditions. |
| Timing of co-treatment | The mitigating agent may need to be added prior to or concurrently with 3'-epi-Azido-3'-deoxythymidine. Optimize the timing of the co-treatment. |
| Instability of the mitigating agent | Check the stability of the mitigating agent in your culture medium over the duration of the experiment. |
| Cell-specific metabolic pathways | The effectiveness of a mitigating agent can be cell-type dependent due to differences in metabolic pathways. Consider testing alternative mitigating agents. |
Quantitative Data Summary
Table 1: Effect of Mitigating Agents on AZT-Induced Cytotoxicity
| Mitigating Agent | Cell Line | AZT Concentration | Mitigating Agent Concentration | Observed Effect |
| Uridine | HepG2 | 177 nM (Zalcitabine) | 200 µM | Fully abrogated adverse effects on cell proliferation and normalized lactate (B86563) synthesis.[1] |
| Uridine | HepG2 | 7 µM AZT + 8 µM Lamivudine | Not specified | Protected cells from toxicity.[1] |
| L-carnitine | Human Myotubes | ≥ 250 µM | Not specified | Preserved mitochondrial morphology and increased their volumetric density.[2] |
| Resveratrol | Human Cardiomyocytes | Various | 3 µM | Attenuated AZT-induced apoptosis and necrosis.[3] |
| Vitamins C and E | Mice (in vivo) | 10 mg/kg/day | 1250 mg/kg/day (C) & 75 mg/kg/day (E) | Protected against mitochondrial oxidative stress.[4] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard MTT assay procedures.[4][5]
Materials:
-
96-well microplate
-
Cells in culture
-
3'-epi-Azido-3'-deoxythymidine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Culture medium (phenol red-free recommended)
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of 3'-epi-Azido-3'-deoxythymidine in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with gentle shaking.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Protocol 2: Uridine Co-treatment to Reduce Cytotoxicity
This protocol is based on findings that uridine can mitigate the toxicity of pyrimidine nucleoside analogs.[1][6]
Materials:
-
As per MTT Assay Protocol
-
Uridine stock solution (sterile filtered)
Procedure:
-
Follow steps 1 and 2 of the MTT Assay Protocol.
-
Prepare serial dilutions of 3'-epi-Azido-3'-deoxythymidine in culture medium.
-
Prepare a working solution of uridine in culture medium. A final concentration of 50-200 µM is a good starting point.
-
Remove the old medium and add 100 µL of the compound dilutions (with or without uridine) to the respective wells. Include controls for the compound alone and uridine alone.
-
Proceed with steps 5-12 of the MTT Assay Protocol to assess the effect of uridine on cell viability in the presence of 3'-epi-Azido-3'-deoxythymidine.
Visualizations
Caption: Metabolic activation of 3'-epi-AZT and its primary cytotoxic targets.
Caption: Signaling pathway of 3'-epi-AZT-induced apoptosis via mitochondrial ROS.
Caption: Logical relationships between cytotoxic mechanisms and mitigation strategies.
References
- 1. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L-carnitine on the zidovudine-induced destruction of human myotubes. Part I: L-carnitine prevents the myotoxicity of AZT in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. AZT induces oxidative damage to cardiac mitochondria: protective effect of vitamins C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zidovudine-Mediated Autophagy Inhibition Enhances Mitochondrial Toxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine reverses the toxicity of 3'-azido-3'-deoxythymidine in normal human granulocyte-macrophage progenitor cells in vitro without impairment of antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing AZT Derivative Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the bioavailability of zidovudine (B1683550) (AZT) and its derivatives.
Troubleshooting Guides
Issue: Low Oral Bioavailability of a Novel AZT Derivative
If you are observing lower than expected oral bioavailability for your AZT derivative, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting/Verification Steps | Recommended Solutions |
| Poor Aqueous Solubility | Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract. | 1. Prodrug Approach: Synthesize ester prodrugs to increase lipophilicity. For example, 5'-O-esterification with amino acids or fatty acids can enhance absorption.[1][2][3] 2. Formulation with Solubilizing Agents: Investigate co-solvents, surfactants, or cyclodextrin (B1172386) complexation to improve solubility.[4] |
| High First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of your derivative. | 1. Nanoparticle Encapsulation: Formulate the derivative into nanoparticles (e.g., liposomes, solid lipid nanoparticles) to protect it from premature metabolism.[5][6][7] 2. Prodrug Design: Design a prodrug that releases the active AZT moiety after absorption, bypassing initial metabolic pathways.[2][8] |
| P-glycoprotein (P-gp) Efflux | Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if your derivative is a substrate for P-gp efflux pumps. | 1. Co-administration with P-gp Inhibitors: While not a modification of the derivative itself, this can be a strategy to investigate the mechanism of poor bioavailability.[8] 2. Nanocarrier Systems: Encapsulation in nanocarriers like polymeric micelles can inhibit P-gp efflux.[8] |
| Chemical Instability in GI Tract | Assess the stability of your derivative in simulated gastric and intestinal fluids. | 1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect the compound from the acidic environment of the stomach. 2. Nanoparticle Formulation: Encapsulating the derivative in stable nanoparticles, such as chitosan-based nanoparticles, can offer protection.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the bioavailability of AZT derivatives?
A1: The primary strategies focus on overcoming challenges such as poor solubility, first-pass metabolism, and cellular uptake. Key approaches include:
-
Prodrug Synthesis: Modifying the AZT molecule to create a prodrug with improved physicochemical properties.[1][2] This often involves esterification at the 5'-O-position.[2]
-
Nanotechnology-based Delivery Systems: Encapsulating AZT or its derivatives in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and dendrimers.[5][6][7][9] These systems can enhance solubility, protect the drug from degradation, and facilitate targeted delivery.[7]
-
Advanced Formulations: Developing novel formulations such as niosomes or conjugating AZT to polymers like dextrin (B1630399) to alter its pharmacokinetic profile.[11][12]
Q2: How do prodrugs of AZT work to improve bioavailability?
A2: AZT prodrugs are inactive derivatives that are converted into the active AZT form in the body.[8] They are designed to:
-
Increase Lipophilicity: By adding a lipophilic promoiety, the prodrug can more easily cross cell membranes, improving absorption.[13]
-
Enhance Stability: The prodrug may be more stable in the gastrointestinal tract than the parent drug.
-
Bypass First-Pass Metabolism: Some prodrugs are designed to be absorbed through alternative pathways, such as lymphatic transport, thus avoiding initial metabolism in the liver.[8]
-
Target Specific Transporters: Dipeptide ester prodrugs of AZT have been designed to target the hPEPT1 transporter in the intestine, enhancing uptake.[14]
Q3: What are the advantages of using nanoparticle-based delivery systems for AZT?
A3: Nanoparticle-based systems offer several advantages for AZT delivery:
-
Enhanced Bioavailability: They can improve the solubility and absorption of AZT.[7]
-
Sustained Release: Nanocarriers can provide a controlled and sustained release of the drug, which can maintain consistent drug levels in the bloodstream and reduce dosing frequency.[7]
-
Targeted Delivery: Nanoparticles can be engineered to target specific cells, such as HIV-infected immune cells, which can improve therapeutic outcomes while minimizing off-target effects.[7]
-
Reduced Side Effects: By protecting the drug and enabling targeted delivery, nanoparticle formulations can reduce the toxicity associated with AZT, such as bone marrow suppression.[15]
Q4: What are some key considerations when developing a nanoparticle formulation for an AZT derivative?
A4: When developing a nanoparticle formulation, it is crucial to consider:
-
Physicochemical Properties: The size, surface charge, and stability of the nanoparticles are critical factors that influence their in vivo behavior.[5]
-
Encapsulation Efficiency and Loading Capacity: The ability of the nanoparticles to efficiently encapsulate a sufficient amount of the AZT derivative is essential for therapeutic efficacy.[10]
-
In Vitro Release Profile: The release kinetics of the drug from the nanoparticles should be characterized under conditions that mimic the biological environment.[10]
-
Biocompatibility and Toxicity: The materials used to prepare the nanoparticles should be biocompatible and non-toxic.[7]
Quantitative Data on Bioavailability Enhancement
The following table summarizes reported improvements in the bioavailability of AZT through various derivative and formulation strategies.
| Strategy | Derivative/Formulation | Key Pharmacokinetic Improvement | Reference |
| Nanoparticles | AZT-loaded lactoferrin nanoparticles (AZT-lactonano) | > 4-fold increase in AUC and AUMC in rats.[5][6][15] | [5][6][15] |
| Prodrugs | 1,4-dihydro-1-methyl-3-[(pyridylcarbonyl)oxy] ester of AZT | Higher therapeutic index than AZT.[1] | [1] |
| Retinoic acid ester of AZT | ~4-fold higher intracellular concentration in H9 cells compared to AZT.[1] | [1] | |
| Dextrin-AZT conjugate | Extended plasma half-life of AZT from 1.3 to 19.3 hours in rats.[11] | [11] | |
| Transdermal Delivery Enhancement | AZT acetate (B1210297) (C2-AZT) prodrug | 2.4-fold enhanced permeation in human skin.[3] | [3] |
| AZT hexanoate (B1226103) (C6-AZT) prodrug | 4.8-fold enhanced permeation in human skin.[3] | [3] |
Experimental Protocols
Protocol 1: Preparation of AZT-Loaded Chitosan (B1678972) Nanoparticles
This protocol describes a general method for preparing AZT-loaded chitosan nanoparticles based on the ionic gelation method.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Tripolyphosphate (TPP)
-
Zidovudine (AZT)
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with magnetic stirring overnight.
-
Adjust the pH of the chitosan solution to approximately 4.5-5.0 using NaOH.
-
Dissolve AZT in the chitosan solution to the desired concentration.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the chitosan-AZT solution under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension can be collected by centrifugation and washed to remove unentrapped AZT and other reagents.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a typical in vitro release study for an AZT derivative from a nanoparticle formulation.
Materials:
-
AZT derivative-loaded nanoparticle suspension
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.0 to simulate endosomal environment and pH 7.4 to simulate physiological conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking water bath or incubator
Procedure:
-
Place a known amount of the nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS) in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released AZT derivative in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for developing and evaluating AZT nanoparticle formulations.
References
- 1. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced delivery of zidovudine through rat and human skin via ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats | PLOS One [journals.plos.org]
- 7. ijirt.org [ijirt.org]
- 8. mdpi.com [mdpi.com]
- 9. Nano drug-delivery systems for management of AIDS: liposomes, dendrimers, gold and silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Anti-HIV Dextrin–Zidovudine Conjugate Improving the Pharmacokinetics of Zidovudine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and Optimization of Zidovudine Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved uptake and retention of lipophilic prodrug to improve treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipeptide derivatives of AZT: synthesis, chemical stability, activation in human plasma, hPEPT1 affinity, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 3'-epi-Azido-3'-deoxythymidine in Research
Disclaimer: Limited direct research is available on the specific off-target effects of 3'-epi-Azido-3'-deoxythymidine (3-epi-AZT). The following information is based on the well-characterized off-target effects of its isomer, 3'-Azido-3'-deoxythymidine (AZT or Zidovudine). Due to the difference in stereochemistry at the 3' position, the off-target profile of 3-epi-AZT may differ. Researchers should exercise caution and validate these potential off-target effects for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target and off-target effects of Azidothymidine (AZT)?
A1: The primary on-target effect of AZT is the inhibition of viral reverse transcriptase, which is crucial for its antiviral activity, particularly against HIV.[1] Once inside a cell, AZT is phosphorylated to its active triphosphate form, AZT-triphosphate (AZT-TP). AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized viral DNA. Incorporation of AZT-TP leads to DNA chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.
However, AZT and its metabolites can interact with various cellular components, leading to off-target effects. The major known off-target effects include:
-
Mitochondrial Toxicity: AZT can interfere with mitochondrial function. AZT is a competitive inhibitor of thymidine (B127349) kinase 2, an enzyme essential for mitochondrial DNA (mtDNA) synthesis.[1] This can lead to depletion of mtDNA and subsequent mitochondrial dysfunction. AZT-triphosphate is also a known inhibitor of the mitochondrial DNA polymerase γ.[1]
-
Inhibition of Protein Glycosylation: AZT monophosphate (AZT-MP) has been shown to inhibit protein glycosylation by competing with pyrimidine-sugars for transport into the Golgi apparatus.[2] This can disrupt the function of numerous glycoproteins.
-
Hematological Toxicity: A common side effect of AZT therapy is anemia, which is a reduction in red blood cells.[3][4]
-
General Cellular Toxicity: At high concentrations, AZT can affect cellular deoxynucleotide triphosphate (dNTP) pools, leading to imbalances that can impact cellular processes.[5]
Q2: How might the off-target effects of 3'-epi-AZT differ from those of AZT?
A2: The change in stereochemistry at the 3' position from the thymo (in AZT) to the xylo configuration (in 3-epi-AZT) can significantly alter the molecule's three-dimensional shape. This can affect its binding affinity and inhibitory activity towards both on-target and off-target proteins. It is plausible that 3-epi-AZT may exhibit a different profile of off-target effects, potentially with altered potency for known AZT off-targets or interactions with entirely new off-targets. Experimental validation is crucial.
Q3: What experimental approaches can be used to identify the off-target effects of 3'-epi-AZT?
A3: A multi-pronged approach is recommended to comprehensively identify off-target effects:
-
Biochemical Assays: Screening 3-epi-AZT against a panel of purified enzymes, such as kinases or polymerases, can identify direct interactions.
-
Cell-Based Assays: These assays assess the effect of the compound within a living cell, accounting for factors like cell permeability and metabolism.
-
Proteomic Profiling: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify direct protein targets of 3-epi-AZT in an unbiased, proteome-wide manner.[6][7][8][9][10] Affinity-based protein profiling is another powerful method.[11]
-
Kinase Profiling: Given that many small molecules exhibit off-target effects on kinases, profiling 3-epi-AZT against a large panel of kinases can reveal potential inhibitory activities.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Problem: Your experiment with 3-epi-AZT shows a cellular phenotype (e.g., cytotoxicity, altered morphology, changes in a specific signaling pathway) that cannot be explained by its expected on-target activity.
-
Troubleshooting Steps:
-
Rule out experimental artifacts: Ensure the purity of your 3-epi-AZT sample. Verify the concentration used. Include appropriate vehicle controls.
-
Consider known AZT off-targets: Review the known off-target effects of AZT (mitochondrial toxicity, inhibition of glycosylation). Design experiments to test if these pathways are affected in your system. For example, assess mitochondrial membrane potential or analyze the glycosylation status of key proteins.
-
Perform unbiased off-target identification: Employ techniques like CETSA or proteomic profiling to identify potential off-target proteins of 3-epi-AZT in your specific cell model.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Problem: The observed effects of 3-epi-AZT vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Analyze expression levels of potential targets: The expression levels of off-target proteins can vary between cell lines. Use techniques like western blotting or qPCR to quantify the protein or mRNA levels of suspected off-targets in the cell lines you are using.
-
Consider metabolic differences: Cell lines can have different metabolic activities, leading to variations in the conversion of 3-epi-AZT to its active metabolites. Analyze the metabolic profile of the cell lines if possible.
-
Perform cell-line specific off-target analysis: Conduct off-target identification studies (e.g., CETSA) in the specific cell lines that show divergent responses.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of AZT . This data can serve as a starting point for investigating the potential off-target effects of 3-epi-AZT .
Table 1: Inhibition Constants (Ki) of AZT for Off-Target Enzymes
| Enzyme | Tissue/System | Ki (µM) | Reference |
| Thymidine Kinase 2 | Rat Heart Mitochondria | 10.6 ± 4.5 | [12] |
| Thymidine Kinase 2 | Rat Liver Mitochondria | 14.0 ± 2.5 | [12] |
Table 2: IC50 Values of AZT for Off-Target Effects
| Effect | Cell Line/System | IC50 (µM) | Reference |
| Inhibition of Thymidine Phosphorylation | Rat Heart Mitochondria | 7.0 ± 1.0 | [12] |
| Inhibition of Thymidine Phosphorylation | Rat Liver Mitochondria | 14.4 ± 2.6 | [12] |
| Inhibition of Cell Growth | HL-60 | 670 | [5] |
| Inhibition of Cell Growth | H-9 | 100 | [5] |
| Inhibition of Cell Growth | K-562 | 100 | [5] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to determine if 3-epi-AZT binds to a specific target protein in intact cells.[6][8]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or varying concentrations of 3-epi-AZT for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by western blotting or other quantitative protein detection methods. An increase in the amount of soluble target protein at higher temperatures in the presence of 3-epi-AZT indicates target engagement.
Protocol 2: Kinase Inhibition Assay (General Radiometric Assay)
This is a general protocol to screen for potential inhibitory effects of 3-epi-AZT on kinase activity.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer containing ATP (spiked with [γ-³³P]ATP), MgCl₂, and other necessary cofactors.
-
Compound Addition: Add 3-epi-AZT at various concentrations to the reaction wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 3-epi-AZT and determine the IC50 value.
Visualizations
Caption: Intracellular activation of AZT and its on-target effect on viral reverse transcriptase.
Caption: Known off-target pathways of AZT, including mitochondrial toxicity and inhibition of protein glycosylation.
Caption: A logical workflow for the identification and validation of off-target effects.
References
- 1. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Study of 3’-Azido-3’-deoxythymidine (AZT), Trimethoprim (TMP)/Sulfamethoxazole (SMX), and Folinic Acid Combinations Administered by Gavage to Swiss (CD-1®) Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anemia - Wikipedia [en.wikipedia.org]
- 5. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-epi-Azido-3-deoxythymidine in solution
Disclaimer: The following stability information is primarily based on studies conducted on the closely related isomer, Zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT). Specific stability data for 3-epi-Azido-3-deoxythymidine is not extensively available in public literature. Due to the stereochemical difference at the 3'-position, the reactivity and stability profile of this compound may vary. The information provided should be used as a guideline, and it is highly recommended to perform stability studies specific to this compound for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on data from its isomer, Zidovudine (AZT), the primary factors influencing stability in solution are pH, temperature, and exposure to light.[1][2] Extreme pH conditions (strong acids and bases) and elevated temperatures can accelerate degradation.[2] Photostability is also a concern, as exposure to UV and visible light can lead to the formation of degradation products.[1][3]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for the 3-epi isomer are not documented in the searched literature, studies on AZT have identified several degradation products under various stress conditions. Under basic and photolytic conditions, a major degradation product is 3'-amino-3'-deoxythymidine (B22303) (AMT), which is formed by the reduction of the azido (B1232118) group.[1][3] Acidic conditions can lead to the formation of other degradation products.[2] It is plausible that this compound would follow similar degradation pathways.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be protected from light and stored at controlled room temperature or refrigerated. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid freezing and exposure to high temperatures. The choice of solvent and buffer system can also impact stability, with neutral pH generally being more favorable.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of nucleoside analogs like this compound.[1][2] Such a method should be able to separate the intact compound from its potential degradation products. UV detection is typically used for quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | - Review solution preparation and storage conditions. Ensure protection from light and appropriate temperature control.- Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the unexpected peaks correspond to them.- Verify the purity of the initial material. |
| Loss of compound concentration over time | Chemical instability in the chosen solvent or buffer. | - Assess the pH of the solution; extreme pH values can accelerate hydrolysis.[4][5]- Consider using a buffered solution at a neutral pH.- Evaluate the compatibility of the solvent with the azido functional group. Thiols, for instance, can reduce the azido group.[6]- Ensure proper storage as recommended in the FAQs. |
| Discoloration of the solution | Formation of chromophoric degradation products. | - This is a strong indicator of degradation. The solution should not be used for experiments where purity is critical.- Analyze the solution using a stability-indicating HPLC method to identify and quantify the impurities. |
| Precipitation in the solution | Poor solubility or degradation leading to insoluble products. | - Verify the solubility of this compound in the chosen solvent system.- If precipitation occurs upon storage, it may indicate degradation. Analyze the supernatant and the precipitate (if possible) to identify the cause. |
Quantitative Data Summary
The following tables summarize the stability of Zidovudine (AZT) under forced degradation conditions. This data can serve as an estimate for the potential behavior of this compound.
Table 1: Summary of Zidovudine (AZT) Degradation under Various Stress Conditions
| Stress Condition | Reagent/Details | Temperature | Duration | Observation |
| Acid Hydrolysis | 2 M HCl | 80 °C | 72 hours | Significant degradation with the formation of two major degradation products.[2] |
| Base Hydrolysis | 2 M NaOH | 80 °C | 72 hours | The drug was found to be stable under these specific conditions in one study[2], while another reported the formation of 3'-amino-3'-deoxythymidine (AMT).[1] |
| Neutral Hydrolysis | Water | 80 °C | 72 hours | Stable.[2] |
| Oxidative | 10% H₂O₂ | Room Temp. | 10 hours | No major degradation products formed.[2] |
| Photolytic | 1.2 x 10⁶ lx h (fluorescent) & 200 W h/m² (UV) | 40 °C | - | No major degradation products formed in solution.[2] However, another study identified AMT as a photolytic degradation product.[1] |
| Thermal (Solid State) | - | 80 °C | 2 days | No major degradation products formed.[2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Azido-Nucleoside Analogs (based on Zidovudine)
This protocol describes a general approach for developing a stability-indicating HPLC method. Method optimization will be required for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase consists of:
-
Solvent A: 10 mM Ammonium Acetate in water.
-
Solvent B: Acetonitrile (B52724).
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 267 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
4. Forced Degradation Study Protocol:
To assess the stability-indicating nature of the HPLC method and to identify potential degradation products, perform a forced degradation study.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60-80°C for several hours. Neutralize a sample before injection.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60-80°C for several hours. Neutralize a sample before injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide. Keep at room temperature for several hours.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for several days. Also, expose the solid compound to dry heat.
-
Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.
Analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Postulated degradation pathway of Zidovudine (AZT).
References
- 1. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZT Click Chemistry
Welcome to the technical support center for optimizing reaction conditions for Azidothymidine (AZT) click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving successful experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What are the most common causes of low yield in AZT click chemistry reactions?
Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving AZT can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also diminish the catalytically active species.[2]
-
Poor Reagent Quality: Impurities within the alkyne substrate or degradation of the AZT azide (B81097) can interfere with the reaction.[2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can significantly hinder reaction efficiency.[2]
-
Ligand Issues: The selection and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to poor results.[2]
-
Side Reactions: The most common side reaction is the homocoupling of the alkyne partner (Glaser coupling), which consumes the starting material.[1][2]
Q2: How can I prevent catalyst inactivation in my AZT click reaction?
To maintain a sufficient concentration of the active Cu(I) catalyst, consider the following strategies:
-
Use a Reducing Agent: Sodium ascorbate (B8700270) is widely used to reduce the Cu(II) precursor (e.g., CuSO₄·5H₂O) to the active Cu(I) state in situ.[1][3][4] A slight excess of sodium ascorbate can also help prevent oxidative homocoupling.[4]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are essential for stabilizing the Cu(I) catalyst, preventing oxidation, and increasing its solubility.[2][5] For reactions in aqueous media, the water-soluble ligand THPTA is highly recommended.[2][6][7]
-
Degas Solvents: Removing dissolved oxygen by sparging solvents with an inert gas (e.g., argon or nitrogen) can minimize Cu(I) oxidation.[2]
-
Work Under an Inert Atmosphere: For particularly sensitive reactions, conducting the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[2]
Q3: What is the optimal order of addition for reagents in a CuAAC reaction?
The order of reagent addition can significantly influence the reaction's success. A generally recommended procedure is:[2]
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your AZT (azide) and the alkyne substrate.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could otherwise lead to the formation of insoluble copper species.[2]
Q4: How does the choice of solvent affect the yield of my AZT click reaction?
The solvent can have a significant impact on reaction rate and yield. The CuAAC reaction is versatile and can be performed in a wide range of solvents, including polar aprotic solvents like DMF, DMSO, and THF, as well as aqueous solutions.[8][9] For biomolecules like AZT, mixtures of water with organic co-solvents such as t-butanol, DMSO, or DMF are often used to ensure the solubility of all reactants.[1][8] It is advisable to avoid high concentrations of buffers containing ions that can coordinate with copper, such as Tris and high concentrations of chloride, as this can slow down the reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst (Cu(II) formation) | • Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[1] • Perform the reaction under an inert atmosphere (nitrogen or argon).[2] • Use a stabilizing ligand (e.g., THPTA for aqueous reactions) to protect the Cu(I) catalyst.[2][5] |
| Poor Substrate Solubility | • Use a co-solvent system, such as DMF/H₂O or THF/H₂O, to improve solubility.[1] • Gentle heating may improve solubility, but monitor for potential side reactions.[9] | |
| Steric Hindrance | • Increase the reaction time and/or temperature.[1] • Use a more active catalyst system by screening different ligands.[10][11] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Unstabilized Copper Catalyst | • Use a stabilizing ligand to minimize side reactions.[1] • Ensure the reducing agent (sodium ascorbate) is added after the copper and ligand have complexed.[2] |
| Difficulty in Product Purification | Residual Copper Catalyst | • Use a heterogeneous copper catalyst that can be easily filtered off.[12] • Employ purification techniques like column chromatography.[1] |
| Incomplete Reaction | • Optimize reaction conditions (catalyst, ligand, solvent, temperature) to drive the reaction to completion.[1] |
Experimental Protocols
General Protocol for AZT Click Chemistry
This protocol is a starting point and may require optimization for specific alkyne substrates.
Materials:
-
AZT (azide source)
-
Alkyne substrate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol)
Procedure:
-
Prepare Stock Solutions:
-
20 mM CuSO₄ in water.
-
50 mM THPTA in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
Solution of AZT and alkyne substrate in the chosen solvent system.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of AZT and the alkyne substrate.
-
Prepare a premixed solution of the CuSO₄ and THPTA stock solutions. A 1:5 copper-to-ligand ratio is often effective.[13]
-
Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to improve yield, but this should be optimized.[14]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
Data Presentation
Table 1: Comparison of Common Ligands for CuAAC Reactions
| Ligand | Key Properties | Typical Application | Solubility |
| TBTA | High reaction kinetics, stabilizes Cu(I) | Organic Synthesis | Low in water, high in organic solvents.[5] |
| THPTA | High water solubility, biocompatible | In Vitro, Aqueous Synthesis | High in water, low in organic solvents.[5][6] |
| BTTAA | Very high reaction kinetics, very biocompatible | In Vivo, In Vitro | Moderate in water and organic solvents.[5] |
| BTTES | High reaction kinetics, very high stability | In Vivo, Aqueous Synthesis | High in water, low in organic solvents.[5] |
Table 2: Recommended Solvents for AZT Click Chemistry
| Solvent System | Advantages | Considerations |
| Water/t-Butanol | Good for biomolecule solubility. | Ratio may need optimization for specific substrates.[9] |
| Water/DMSO | Excellent solubilizing power for a wide range of compounds. | Can be difficult to remove during work-up.[8] |
| Water/DMF | Good solubilizing properties. | Can be difficult to remove; potential for side reactions at high temperatures.[8] |
| Acetonitrile | Can be used, but may coordinate with Cu(I). | May not be the optimal choice due to potential catalyst inhibition.[8] |
Visualizations
Caption: Experimental workflow for AZT click chemistry.
Caption: Troubleshooting logic for low yield in AZT click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: Troubleshooting AZT Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azidothymidine (AZT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your AZT experiments in a question-and-answer format.
Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Q1: My MTT assay results show high variability between replicate wells treated with AZT. What are the potential causes and solutions?
High variability in MTT assays is a common issue that can obscure the true cytotoxic effect of AZT. The sources of this variability can be multifaceted, ranging from technical errors to biological factors.
Troubleshooting Steps:
-
Cell Seeding and Plating:
-
Uneven Cell Distribution: Ensure a single-cell suspension before plating to avoid clumps, which can lead to variable cell numbers per well. Gently swirl the plate in a cross-pattern after seeding to ensure even distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is best to avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Compound Preparation and Handling:
-
Inaccurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully. For each experiment, prepare fresh dilutions of AZT from a validated stock solution.
-
AZT Stock Solution Stability: AZT is generally stable when stored correctly. However, aqueous solutions should be prepared fresh and not stored for more than a day.[1] Stock solutions in DMSO can be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Assay Procedure:
-
Incomplete Formazan (B1609692) Solubilization: After MTT incubation, ensure complete dissolution of the formazan crystals. Use a sufficient volume of a high-quality solubilizing agent like DMSO and gently agitate the plate on an orbital shaker.[3]
-
Interference from Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings.[3] It is advisable to use phenol red-free media or wash the cells with PBS before adding the MTT reagent. Serum components can also interact with the MTT reagent; consider using a serum-free medium during the MTT incubation step.[3]
-
Q2: I'm observing an unexpected increase in absorbance at high concentrations of AZT in my MTT assay, suggesting increased cell viability. What could be happening?
This paradoxical result can be caused by several factors unrelated to cell proliferation.
Troubleshooting Steps:
-
Direct MTT Reduction by AZT: Some compounds can chemically reduce the MTT reagent to formazan in the absence of viable cells, leading to a false-positive signal.
-
Control Experiment: To test for this, set up control wells containing culture medium, MTT reagent, and the same concentrations of AZT used in your experiment, but without any cells. If you observe a color change, your compound is directly reducing MTT. In this case, consider an alternative cytotoxicity assay that measures a different cellular parameter, such as the lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity) or a crystal violet assay (measures cell number).[3]
-
-
Altered Cellular Metabolism: AZT can induce cellular stress responses that may temporarily increase metabolic activity in the remaining viable cells, leading to higher formazan production per cell.[4]
-
Orthogonal Assay: Corroborate your MTT results with a different viability assay that relies on a different principle, such as trypan blue exclusion (membrane integrity) or a DNA content assay (cell number).
-
Q3: My IC50 values for AZT vary significantly between experiments. How can I improve consistency?
Fluctuations in IC50 values are often due to subtle changes in experimental conditions or the biological state of the cells.
Troubleshooting Steps:
-
Cell Passage Number: Continuous passaging can lead to phenotypic and genotypic drift in cell lines, altering their sensitivity to drugs.[5]
-
Standardize Passage Number: Use cells within a consistent and narrow passage number range for all experiments. It is recommended to use low-passage cells (e.g., <20 passages after thawing from a master stock).[6] Create a master cell bank and working cell banks to ensure a consistent supply of low-passage cells.
-
-
Development of AZT Resistance: Prolonged exposure of cell lines to AZT, even at low concentrations, can lead to the selection of resistant cell populations.[7] This can manifest as a gradual increase in the IC50 value over time.
-
Regularly Test Parental Cell Line: Periodically test the sensitivity of your parental (untreated) cell line to AZT to ensure it has not developed resistance.
-
Start with Fresh Cultures: For a new set of experiments, thaw a fresh vial of low-passage cells from your cell bank.
-
-
Cell Cycle Status: The cytotoxic effects of AZT, a thymidine (B127349) analog, are most pronounced in actively dividing cells. Differences in the proportion of cells in the S-phase of the cell cycle at the time of treatment can lead to variable results.[8]
-
Standardize Seeding Density and Incubation Time: Seed cells at a consistent density and allow them to adhere and resume logarithmic growth for a standardized period (e.g., 24 hours) before adding AZT.
-
Inconsistent Results in Antiviral Assays (e.g., Plaque Reduction Assay)
Q1: I am not seeing clear plaques, or the plaques have a "fuzzy" appearance in my plaque reduction assay with AZT. What could be the cause?
Indistinct or fuzzy plaques can make accurate quantification difficult and may be caused by issues with the assay setup or the virus-drug interaction.
Troubleshooting Steps:
-
Overlay Concentration and Application:
-
Agarose (B213101)/Methylcellulose (B11928114) Concentration: An overlay that is too soft (low concentration) can allow the virus to spread diffusely through the medium rather than forming discrete plaques.[2] Conversely, an overlay that is too hard may inhibit plaque formation altogether. Optimize the concentration of your overlay agent.
-
Overlay Temperature: If using an agarose overlay, ensure it has cooled sufficiently before adding it to the cells to avoid thermal shock, which can cause cell death and irregular plaque-like clearings.[9]
-
-
Virus Titer and Adsorption:
-
Inappropriate Virus Dilution: Too high a viral load can lead to confluent lysis of the cell monolayer, while too low a concentration will result in too few plaques to count accurately. Perform a thorough virus titration to determine the optimal dilution that yields a countable number of well-defined plaques.
-
Incomplete Adsorption: Ensure the virus is allowed sufficient time to adsorb to the cell monolayer before adding the overlay. Gently rock the plates during the adsorption period to ensure even distribution of the virus.
-
-
Incubation Time: Over-incubation can cause plaques to enlarge and merge, resulting in a fuzzy appearance.[2] Determine the optimal incubation time for your specific virus and cell line combination.
Q2: My plaque reduction assay with AZT is giving inconsistent EC50 values. What factors should I investigate?
Similar to cytotoxicity assays, variability in antiviral efficacy can stem from both technical and biological factors.
Troubleshooting Steps:
-
Cell Health and Confluency: The cell monolayer should be healthy and confluent at the time of infection. Unhealthy or over-confluent cells can lead to inconsistent plaque formation and affect the apparent antiviral activity.[10]
-
Development of Viral Resistance: Serial passage of a virus in the presence of sub-optimal concentrations of AZT can lead to the selection of resistant viral strains with mutations in the reverse transcriptase gene.[11]
-
Use Low-Passage Virus Stock: Always use a low-passage, well-characterized virus stock for your experiments.
-
Sequence Viral Genome: If resistance is suspected, sequence the reverse transcriptase gene of the virus to check for known AZT resistance mutations.
-
Data Presentation
Table 1: Representative IC50 and CC50 Values of AZT in Various Cell Lines
The following table provides a summary of reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for AZT in different cell lines. Note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cell Type | Assay | Endpoint | Incubation Time (days) | IC50 / CC50 (µM) | Reference |
| DU-145 | Human Prostate Carcinoma | Cell Growth Inhibition | Cytotoxicity | Not Specified | 24 | [1] |
| MCF-7 | Human Breast Carcinoma | Cell Growth Inhibition | Cytotoxicity | Not Specified | 22 | [1] |
| CX-1 | Human Colon Carcinoma | Cell Growth Inhibition | Cytotoxicity | Not Specified | 23 | [1] |
| CV-1 | Monkey Kidney Epithelial | Cell Growth Inhibition | Cytotoxicity | Not Specified | > 50 | [1] |
| CEM | Human T-lymphoblastoid | Cell Growth Inhibition | Cytotoxicity | 6-12 | 10-25 | [12] |
| Human Monocytes | Primary Human Cells | p24 Antigen Production | Antiviral (HIV-1) | 28 | 0.04 (IC90) | [8] |
| Monocyte-derived Macrophages | Primary Human Cells | p24 Antigen Production | Antiviral (HIV-1) | 28 | 0.009 (IC90) | [8] |
| Alveolar Macrophages | Primary Human Cells | p24 Antigen Production | Antiviral (HIV-1) | 28 | 0.0001 (IC90) | [8] |
| MT-4 | Human T-lymphoblastoid | Cytopathic Effect | Antiviral (HIV-1) | Not Specified | 0.014-0.356 | [13] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
AZT stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of AZT in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Gentle agitation on an orbital shaker for 15 minutes is recommended.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Plaque Reduction Assay
This protocol is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.
Materials:
-
Host cell line permissive to the virus
-
Virus stock with a known titer
-
Complete cell culture medium
-
AZT stock solution
-
Semi-solid overlay medium (e.g., containing 0.5-1.2% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Fixing solution (e.g., 10% formalin)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In separate tubes, pre-incubate the virus dilutions with various concentrations of AZT (or a vehicle control) for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-AZT mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of AZT.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with the fixing solution. Once fixed, remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Plaque Counting: Count the number of plaques in each well. The antiviral activity of AZT is determined by the reduction in the number of plaques compared to the vehicle control.
Mandatory Visualizations
Diagram 1: AZT Metabolic Activation and Mechanism of Action
Caption: Metabolic activation of AZT to its active triphosphate form and its mechanism of action.
Diagram 2: Troubleshooting Workflow for Inconsistent AZT Assay Results
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular metabolism of 3'-azido-3'-deoxythymidine (AZT): a nuclear magnetic resonance study on T-lymphoblastoid cell lines with different resistance to AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azidothymidine (AZT) leads to arterial stiffening and intima-media thickening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Azidothymidine (AZT) leads to arterial stiffening and intima-media thickening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of AZT resistance in HIV-1: the 41-70 intermediate that is not observed in vivo has a replication defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylation of thymidine and AZT in heart mitochondria: elucidation of a novel mechanism of AZT cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Azidothymidine (AZT) Mitochondrial Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on mitigating the mitochondrial toxicity of Azidothymidine (AZT). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of AZT-induced mitochondrial toxicity?
A1: Historically, the primary mechanism was thought to be the inhibition of mitochondrial DNA (mtDNA) polymerase-gamma, leading to mtDNA depletion.[1][2] However, current research points to a multi-faceted mechanism that also includes:
-
Oxidative Stress: AZT can increase the production of reactive oxygen species (ROS) within the mitochondria, leading to oxidative damage to mtDNA, lipids, and proteins.[1][3][4][5]
-
Direct Inhibition of Bioenergetics: AZT can directly interfere with the mitochondrial electron transport chain, leading to reduced ATP production.[1][6]
-
L-carnitine Depletion: AZT may deplete mitochondrial L-carnitine stores, which is essential for fatty acid metabolism.[1]
-
Apoptosis: AZT can induce programmed cell death (apoptosis) in various cell types, including cardiomyocytes.[1][2]
-
Epigenetic Modifications: AZT-induced mitochondrial oxidative stress can lead to changes in DNA methylation, altering gene expression.[7][8]
-
Downregulation of Mitochondrial Kinases: AZT has been shown to downregulate mitochondrial thymidine (B127349) kinase 2 (TK2) and deoxyguanosine kinase (dGK), which are crucial for mtDNA precursor synthesis.[9]
Q2: What are the key biomarkers to assess AZT-induced mitochondrial toxicity?
A2: Several biomarkers can be used to quantify the extent of mitochondrial damage:
-
mtDNA Copy Number: A decrease in the ratio of mitochondrial to nuclear DNA can indicate mtDNA depletion.
-
Mitochondrial ROS: Increased levels of superoxide (B77818) and other ROS can be measured using fluorescent probes.
-
ATP Levels: A reduction in cellular ATP concentration is a direct indicator of impaired mitochondrial energy production.[6]
-
Mitochondrial Membrane Potential (ΔΨm): A collapse or decrease in the mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis.
-
Oxidative Damage Markers: Increased levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in mtDNA and lipid peroxidation products (like malondialdehyde) are markers of oxidative stress.[4][5]
-
Lactate (B86563) Levels: An increase in lactate production can signify a shift towards anaerobic metabolism due to mitochondrial dysfunction.[3]
Q3: Which cell lines are appropriate for studying AZT-induced mitochondrial toxicity?
A3: HepG2 (human hepatoma) and H9c2 (rat cardiomyoblast) cell lines are commonly used and have been shown to be responsive to NRTI-induced mitochondrial toxicity.[3] Primary human cardiomyocytes are also a relevant model for studying cardiotoxicity.[10]
Q4: What are some potential agents to mitigate AZT's mitochondrial toxicity?
A4: Several agents have shown promise in protecting against AZT-induced mitochondrial damage:
-
Antioxidants (Vitamins C and E): These vitamins can protect against AZT-induced oxidative damage to mtDNA and lipid peroxidation.[4][5][11][12]
-
Resveratrol (B1683913): This polyphenol can attenuate AZT-induced mitochondrial ROS generation and subsequent cell death pathways.[10]
-
Uridine (B1682114) Supplementation: Uridine can help bypass the AZT-induced inhibition of pyrimidine (B1678525) nucleotide synthesis, thereby restoring mtDNA replication and preventing the degradation of mitochondrial kinases.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments to assess and mitigate AZT-induced mitochondrial toxicity.
Troubleshooting mtDNA Quantification by qPCR
-
Q: My Ct values are too high or inconsistent across replicates. What should I do?
-
A:
-
Check DNA Quality and Quantity: Ensure your DNA is of high purity (A260/280 ratio of ~1.8) and that you are using a consistent amount of template DNA in each reaction.
-
Primer/Probe Design: Re-evaluate your primer and probe sequences for specificity and potential secondary structures. The melting temperature (Tm) of your primers should be optimized for your qPCR protocol.
-
qPCR Optimization: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers. You can also try optimizing the primer concentrations.
-
-
-
Q: I see amplification in my no-template control (NTC). What does this indicate?
-
A: Amplification in the NTC is a sign of contamination.
-
Reagent Contamination: Use fresh, nuclease-free water and ensure your primers, probes, and master mix are not contaminated.
-
Environmental Contamination: Work in a clean environment, preferably in a dedicated PCR hood. Use filter tips to prevent aerosol contamination.
-
-
Troubleshooting Mitochondrial ROS Measurement (e.g., with MitoSOX Red)
-
Q: I am observing high background fluorescence in my control cells.
-
A:
-
Dye Concentration: You may be using too high a concentration of the fluorescent probe. Titrate the dye to find the optimal concentration that gives a good signal-to-noise ratio.
-
Incubation Time: Reduce the incubation time with the probe.
-
Washing Steps: Ensure you are performing adequate washing steps after incubation to remove excess dye.
-
-
-
Q: My positive control (e.g., Antimycin A) is not showing a significant increase in ROS.
-
A:
-
Cell Health: Ensure your cells are healthy and metabolically active before the experiment.
-
Reagent Potency: Check the concentration and potency of your positive control reagent. Prepare fresh solutions if necessary.
-
-
Troubleshooting Mitochondrial Membrane Potential Assay (e.g., with JC-1)
-
Q: I am seeing a lot of green fluorescence (monomers) even in my healthy control cells.
-
A:
-
Cell Density: Plating cells at too high a density can lead to nutrient depletion and spontaneous apoptosis, resulting in a decrease in mitochondrial membrane potential. Optimize your seeding density.
-
JC-1 Concentration: High concentrations of JC-1 can be toxic to cells. Use the recommended concentration or perform a titration to find the optimal concentration for your cell type.
-
Excitation/Emission Settings: Ensure you are using the correct filter sets for detecting both the green monomers and red J-aggregates.
-
-
-
Q: The JC-1 dye is precipitating in my staining solution.
-
A: JC-1 can be prone to precipitation. Ensure it is fully dissolved in DMSO before diluting it in the aqueous buffer. Vortex thoroughly.
-
Data Presentation
Table 1: Quantitative Effects of Mitigating Agents on AZT-Induced Mitochondrial Toxicity
| Mitigating Agent | Model System | AZT Treatment | Key Finding | Quantitative Change | Reference |
| Vitamins C and E | Mouse Heart | 10 mg/kg/day for 35 days | Prevented oxidative damage to mtDNA | Over 120% increase in 8-oxo-dG with AZT; prevented by vitamins C & E | [5] |
| Vitamins C and E | Mouse Liver | 10 mg/kg/day | Prevented peroxide production | Over 240% increase in peroxide production with AZT; prevented by vitamins C & E | [4] |
| Resveratrol | Human Cardiomyocytes | Concentration-dependent | Attenuated mitochondrial ROS and cell death | AZT-induced effects were attenuated by resveratrol pre-treatment | [10] |
| Uridine | U2OS Cells | 20 µM AZT for 3 days | Prevented downregulation of mitochondrial kinases | AZT-induced degradation of TK2 and dGK was prevented by 20 µM uridine | [9] |
| Uridine | U2OS Cells | 20 µM AZT | Reduced ROS production | AZT-induced increase in ROS was reduced by uridine supplementation | [9] |
Experimental Protocols
1. Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
-
Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA).
-
Methodology:
-
DNA Extraction: Isolate total DNA from cell or tissue samples using a commercial DNA extraction kit.
-
Primer Design: Design specific primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P).
-
qPCR Reaction: Set up a qPCR reaction using a SYBR Green or probe-based master mix. Include a no-template control.
-
Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA). The relative mtDNA copy number can be expressed as 2 x 2ΔCt.
-
2. Measurement of Mitochondrial ROS using MitoSOX Red
-
Objective: To specifically detect superoxide production in the mitochondria of live cells.
-
Methodology:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treatment: Treat cells with AZT and/or mitigating agents for the desired time. Include positive (e.g., Antimycin A) and negative controls.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in warm buffer (e.g., HBSS). Remove the culture medium from the cells and add the MitoSOX solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Imaging/Analysis: Analyze the cells using a fluorescence microscope or flow cytometer with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
3. Measurement of Cellular ATP Levels
-
Objective: To quantify the total intracellular ATP as an indicator of cellular metabolic activity.
-
Methodology:
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat as required.
-
Cell Lysis: Use a commercial ATP assay kit that includes a reagent to lyse the cells and release ATP.
-
Luciferase Reaction: The released ATP reacts with luciferin (B1168401) in the presence of luciferase to produce light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the amount of ATP in the samples.
-
4. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Objective: To assess changes in ΔΨm as an indicator of mitochondrial health.
-
Methodology:
-
Cell Seeding and Treatment: Plate cells and treat with AZT and/or mitigating agents. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a working solution of JC-1 (typically 1-10 µM) in cell culture medium. Replace the existing medium with the JC-1 solution.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells with assay buffer.
-
Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.
-
Healthy cells (high ΔΨm): Red fluorescence (J-aggregates), Ex/Em ~585/590 nm.
-
Apoptotic/unhealthy cells (low ΔΨm): Green fluorescence (JC-1 monomers), Ex/Em ~510/527 nm.
-
-
Data Interpretation: The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
-
Mandatory Visualizations
Caption: AZT-induced mitochondrial toxicity signaling pathway.
Caption: Mitigation strategies for AZT-induced mitochondrial toxicity.
Caption: General experimental workflow for assessing mitochondrial toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Uridine treatment for mitochondrial toxicity | HIV i-Base [i-base.info]
- 4. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZT induces oxidative damage to cardiac mitochondria: protective effect of vitamins C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol attenuates azidothymidine-induced cardiotoxicity by decreasing mitochondrial reactive oxygen species generation in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uridine supplementation enhances hepatic mitochondrial function in thymidine-analogue treated HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Uridine in the prevention and treatment of NRTI-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3'-epi-Azido-3'-deoxythymidine and Other Nucleoside Analogs for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3'-epi-Azido-3'-deoxythymidine (3'-epi-AZT) with other prominent nucleoside reverse transcriptase inhibitors (NRTIs), namely Zidovudine (AZT), Lamivudine (3TC), and Tenofovir. The information presented is supported by available experimental data to assist researchers in understanding the structure-activity relationships and therapeutic potential of these compounds.
Executive Summary
Zidovudine (AZT), Lamivudine (3TC), and Tenofovir are cornerstone drugs in the treatment of HIV infection.[1][2] Their mechanism of action relies on the inhibition of viral reverse transcriptase, a critical enzyme for the replication of retroviruses.[3] These drugs are prodrugs that, upon intracellular phosphorylation to their active triphosphate forms, act as chain terminators when incorporated into the nascent viral DNA strand.[2][4] The key to their function is the modification at the 3' position of the ribose sugar, which prevents the formation of a phosphodiester bond, thereby halting DNA elongation.[3]
The stereochemistry of the substituents on the nucleoside analog is a critical determinant of its antiviral activity. 3'-Azido-3'-deoxythymidine, commonly known as Zidovudine (AZT), has the azido (B1232118) group in the erythro configuration. Its epimer, 3'-epi-Azido-3'-deoxythymidine (threo isomer), has been synthesized and evaluated for its inhibitory effect on HIV reverse transcriptase. Experimental data reveals that the threo isomer of 3'-Azido-3'-deoxythymidine triphosphate is at least 100-fold less active than the erythro isomer (AZT-TP) as a competitive inhibitor of HIV reverse transcriptase.[5] This highlights the stringent stereochemical requirements for effective binding to and inhibition of the viral enzyme.
Due to the limited publicly available data on the broader antiviral activity and cytotoxicity of 3'-epi-AZT, this guide will focus on a detailed comparison of the well-established nucleoside analogs: Zidovudine (AZT), Lamivudine (3TC), and Tenofovir, with a concluding section on the significance of the stereochemistry at the 3'-position, referencing the available data for 3'-epi-AZT.
Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are a class of antiviral drugs that target the reverse transcriptase enzyme of retroviruses like HIV.[3] The general mechanism involves several key steps:
-
Cellular Uptake: The nucleoside analog prodrug enters the host cell.[4]
-
Intracellular Phosphorylation: Host cellular kinases phosphorylate the nucleoside analog to its active triphosphate form.[3][4]
-
Competitive Inhibition: The triphosphate analog, being structurally similar to natural deoxynucleotide triphosphates (dNTPs), competes for the active site of the viral reverse transcriptase.[3]
-
DNA Chain Termination: Once incorporated into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the nucleoside analog prevents the addition of the next nucleotide, leading to the termination of DNA synthesis.[3]
This chain termination is the ultimate cause of the antiviral effect, as it prevents the virus from creating a complete DNA copy of its RNA genome, a necessary step for viral replication.
Comparative Performance Data
The following tables summarize the key performance indicators for Zidovudine (AZT), Lamivudine (3TC), and Tenofovir. Data for 3'-epi-AZT is limited to its in-vitro inhibition of reverse transcriptase.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Zidovudine (AZT) | HIV-1 | MOLT-4 | 0.02[6] | >1000 | >50000 |
| HIV-1 | MT-4 | 0.0004[7] | >20 | >50000 | |
| Lamivudine (3TC) | HIV-1 | MT-4 | ~0.01-0.1 | >1000 | >10000-100000 |
| Tenofovir | HIV-1 | Lymphoblastoid cells | 0.04 - 8.5 | >100 | Varies |
| 3'-epi-AZT-TP | HIV-1 RT | (Enzyme Assay) | >0.22 (Ki)[5] | Not Applicable | Not Applicable |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Table 2: Key Pharmacokinetic Properties
| Parameter | Zidovudine (AZT) | Lamivudine (3TC) | Tenofovir Disoproxil Fumarate (TDF) |
| Bioavailability | ~64% | ~86% | ~25% (fasting), ~40% (with high-fat meal) |
| Protein Binding | <38% | <36% | <0.7% (plasma), <7.2% (serum) |
| Elimination Half-life | ~1.1 hours | ~5-7 hours | ~17 hours |
| Primary Route of Elimination | Renal and Hepatic (Glucuronidation) | Renal (unchanged) | Renal (glomerular filtration and active tubular secretion) |
The Critical Role of Stereochemistry: AZT vs. 3'-epi-AZT
The dramatic difference in activity between AZT (erythro) and its 3'-epimer (threo) underscores the importance of the three-dimensional arrangement of atoms in drug design. The active site of HIV reverse transcriptase is highly specific, and only the erythro configuration of the azido group in AZT allows for optimal binding and subsequent incorporation into the viral DNA. The threo configuration in 3'-epi-AZT likely results in a steric clash or improper orientation within the enzyme's active site, leading to a significant reduction in its inhibitory potency.[5] This principle is a recurring theme in nucleoside analog development, where subtle changes in stereochemistry can lead to profound differences in efficacy and toxicity.[8][9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for researchers interested in conducting similar comparative studies.
Antiviral Activity Assay in MT-4 Cells
This protocol is used to determine the concentration of a compound required to inhibit the cytopathic effects of HIV-1 in the MT-4 human T-cell line.
Workflow Diagram:
Methodology:
-
Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates at a density of 2.5 x 10^4 cells per well in a culture medium.
-
Compound Addition: Serial dilutions of the test compound (e.g., 3'-epi-AZT, AZT) are added to the wells. Control wells receive only the medium.
-
Virus Inoculation: A standardized amount of HIV-1 (e.g., strain IIIB) is added to each well, except for the mock-infected control wells.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 5 days.
-
Assessment of Cytopathic Effect: The viability of the cells is determined using the MTT assay (see below). The reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by metabolically active cells is quantified spectrophotometrically.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the cytopathic effect of the virus by 50%, is determined from the dose-response curve.[7]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Cells (e.g., MT-4 or other relevant cell lines) are seeded in a 96-well plate at an appropriate density.
-
Compound Exposure: The cells are exposed to various concentrations of the test compound for a defined period (e.g., corresponding to the duration of the antiviral assay).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[10][11]
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[10]
HIV Reverse Transcriptase Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), the four deoxyribonucleotide triphosphates (dNTPs) with one being radiolabeled (e.g., [³H]dTTP) or a non-radioactive detection system, and a suitable buffer.
-
Enzyme and Inhibitor Addition: Purified recombinant HIV-1 reverse transcriptase and various concentrations of the inhibitor (in its active triphosphate form, e.g., 3'-epi-AZT-TP) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.
-
Quantification: The amount of incorporated radiolabeled dNTP is measured using a scintillation counter. For non-radioactive assays, a colorimetric or fluorometric readout is used.
-
Data Analysis: The rate of DNA synthesis at each inhibitor concentration is determined, and the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki) is calculated.[5]
Conclusion
While 3'-epi-Azido-3'-deoxythymidine has been synthesized, the available data strongly suggests it is a significantly less potent inhibitor of HIV reverse transcriptase compared to its clinically successful epimer, Zidovudine (AZT).[5] This stark difference in activity highlights the critical importance of stereochemistry in the design of effective nucleoside analog antivirals. For researchers in the field, this serves as a crucial reminder of the precise structural requirements for potent enzyme inhibition. In contrast, Zidovudine, Lamivudine, and Tenofovir remain vital tools in the fight against HIV, each with a well-characterized profile of antiviral activity, cytotoxicity, and pharmacokinetics. Future research into novel nucleoside analogs will undoubtedly continue to build upon the foundational understanding of structure-activity relationships established by these pioneering drugs.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-nucleoside enantiomers as antivirals drugs: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3'-epi-Azido-3-deoxythymidine and Tenofovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs): 3'-azido-3'-deoxythymidine (Zidovudine or AZT) and Tenofovir. Due to the limited availability of specific efficacy data for the 3'-epi stereoisomer of Azido-deoxythymidine, this guide will focus on the widely studied and clinically relevant compound, AZT. Both AZT and Tenofovir are critical components in antiretroviral therapy, primarily targeting the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV).
Mechanism of Action
Both AZT and Tenofovir function as chain terminators in the process of viral DNA synthesis. After intracellular phosphorylation to their active triphosphate forms, they are incorporated by the viral reverse transcriptase into the growing DNA chain. Their chemical structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA elongation and thereby inhibiting viral replication.[1]
Below is a diagram illustrating the mechanism of action for NRTIs like AZT and Tenofovir.
Caption: Mechanism of action for Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs).
Quantitative Efficacy Data
The following tables summarize the in vitro antiviral activity of AZT and Tenofovir against HIV-1 from various studies. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented, which represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
Table 1: In Vitro Anti-HIV-1 Efficacy of 3'-azido-3'-deoxythymidine (AZT)
| Cell Line | Virus Strain | Efficacy Metric | Value (µM) | Reference |
| MOLT4 (T lymphocytoid) | Feline Leukemia Virus | IC50 | 0.02 | [2] |
| HT1080 (fibroblastoid) | Feline Leukemia Virus | IC50 | 1.75 | [2] |
| U937 (monocytoid) | Feline Leukemia Virus | IC50 | 2.31 | [2] |
| Peripheral Blood Monocytes | HTLV-IIIBa-L | IC90 | 0.04 | [3] |
| Monocyte-derived Macrophages | HTLV-IIIBa-L | IC90 | 0.009 | [3] |
| Alveolar Macrophages | HTLV-IIIBa-L | IC90 | 0.0001 | [3] |
| CEM cells | HIV-1 | IC50 | 0.33 | [4] |
| HT4-6C cells | HIV-1 | IC50 | 0.79 | [4] |
| SC-1 cells | HTLV-III/LAV/AAV | ED50 | 0.23 | [5] |
Table 2: In Vitro Anti-HIV-1 Efficacy of Tenofovir
| Cell Line | Efficacy Metric | Value (µM) | Reference |
| Lymphoblastoid cell lines, primary monocyte/macrophage cells, peripheral blood lymphocytes | IC50 | 0.04 - 8.5 | [2] |
Experimental Protocols
The determination of the in vitro antiviral efficacy of NRTIs like AZT and Tenofovir typically involves cell-based assays. Below is a generalized protocol for a cell-based HIV-1 replication assay.
Objective: To determine the concentration of an antiviral compound that inhibits HIV-1 replication by 50% (IC50 or EC50) in a susceptible cell line.
Materials:
-
Susceptible host cells (e.g., T-cell lines like CEM or MT-4, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 laboratory-adapted strains or clinical isolates
-
Cell culture medium and supplements (e.g., RPMI 1640, fetal bovine serum, antibiotics)
-
Antiviral compounds (AZT, Tenofovir)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
-
Cytotoxicity assay kit (e.g., MTT, XTT)
Workflow Diagram:
Caption: General workflow for an in vitro anti-HIV assay.
Detailed Procedure:
-
Cell Preparation and Plating:
-
Culture the chosen host cells under appropriate conditions.
-
On the day of the assay, harvest the cells and adjust the cell density to a predetermined concentration.
-
Seed the cells into a 96-well microtiter plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the antiviral compound (AZT or Tenofovir) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of desired concentrations.
-
Add the diluted compounds to the wells containing the cells. Include control wells with no drug and wells with solvent only.
-
-
Viral Infection:
-
Add a pre-titered amount of HIV-1 to each well, except for the uninfected control wells. The amount of virus should be sufficient to cause a detectable level of replication within the assay period.
-
-
Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C for a period of 3 to 7 days, allowing for multiple rounds of viral replication.
-
-
Quantification of Viral Replication:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Measure the amount of viral replication using a commercially available p24 antigen capture ELISA or a reverse transcriptase activity assay.[6] The p24 antigen is a core protein of HIV, and its concentration in the supernatant correlates with the level of viral production.
-
-
Cytotoxicity Assessment:
-
To determine the effect of the compound on the host cells, a cytotoxicity assay is performed in parallel on uninfected cells treated with the same concentrations of the compound. This is crucial to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is determined.
-
-
Data Analysis:
-
The data from the viral replication assay is used to plot a dose-response curve, with the percentage of inhibition of viral replication on the y-axis and the drug concentration on the x-axis.
-
The IC50 or EC50 value is calculated from this curve.
-
The selectivity index (SI), which is the ratio of CC50 to IC50 (SI = CC50/IC50), is often calculated to assess the therapeutic window of the compound. A higher SI value is desirable.
-
Summary of Comparison
Both AZT and Tenofovir are potent inhibitors of HIV-1 reverse transcriptase. Based on the available in vitro data, both drugs exhibit efficacy in the low micromolar to nanomolar range, depending on the cell type and assay conditions. Tenofovir generally demonstrates a favorable profile in clinical settings. The choice between these agents in a therapeutic regimen depends on various factors, including the specific viral strain, patient characteristics, and potential for side effects. The experimental protocols outlined provide a basis for the continued evaluation and comparison of these and other novel antiretroviral compounds.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol: a novel phospholipid conjugate of the anti-HIV agent AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation of 3-epi-Azido-3-deoxythymidine (AZT) as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-epi-Azido-3-deoxythymidine (commonly known as Azidothymidine or Zidovudine, AZT), a widely utilized nucleoside reverse transcriptase inhibitor (NRTI), with other alternative compounds used in research for the study of retroviral replication and DNA synthesis. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by providing objective performance data and detailed experimental protocols.
Introduction to this compound (AZT)
This compound is a thymidine (B127349) analog that has been a cornerstone in HIV research and therapy.[1][2] In a research context, it serves as a powerful tool to investigate the mechanisms of reverse transcription and to screen for new antiretroviral compounds. Its primary mechanism of action involves the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV.[3] Once intracellularly phosphorylated to its active triphosphate form, AZT is incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[2][3]
Comparative Analysis of AZT and its Alternatives
The selection of a reverse transcriptase inhibitor for research purposes depends on various factors, including potency, specificity, cytotoxicity, and the resistance profile of the viral strain being studied. This section compares AZT with other commonly used NRTIs such as Lamivudine (B182088) (3TC), Tenofovir (B777) (TDF), and Emtricitabine (B123318) (FTC), as well as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Nevirapine and Efavirenz.
Quantitative Performance Data
The following table summarizes the in vitro potency (IC50) and cytotoxicity (CC50) of AZT and its alternatives against HIV-1 in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is also provided as a measure of the compound's therapeutic window in a research setting.
| Compound | Class | Target | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Key Resistance Mutations |
| Zidovudine (AZT) | NRTI | HIV-1 RT | MT-4 | ~0.03 | >100 | >3333 | M41L, D67N, K70R, T215Y/F, K219Q/E[4][5] |
| Lamivudine (3TC) | NRTI | HIV-1 RT | MT-4 | ~0.1 | >100 | >1000 | M184V/I[6] |
| Tenofovir (TDF) | NtRTI | HIV-1 RT | MT-4 | ~0.5 | >100 | >200 | K65R[6] |
| Emtricitabine (FTC) | NRTI | HIV-1 RT | MT-4 | ~0.02 | >100 | >5000 | M184V/I[6] |
| Abacavir (B1662851) (ABC) | NRTI | HIV-1 RT | MT-4 | ~0.8 | >100 | >125 | L74V, Y115F, M184V[6] |
| Nevirapine | NNRTI | HIV-1 RT | MT-4 | ~0.1 | >10 | >100 | K103N, Y181C[7] |
| Efavirenz | NNRTI | HIV-1 RT | MT-4 | ~0.003 | >10 | >3333 | K103N[7] |
Note: IC50 and CC50 values can vary depending on the cell line, viral strain, and experimental conditions. The data presented here are approximate values for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of research tools. Below are protocols for a cell-based HIV replication assay and a cell-free reverse transcriptase activity assay.
Cell-Based HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Test compounds (e.g., AZT and alternatives)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 48-72 hours in RPMI-1640 medium.
-
Wash the cells and resuspend them in RPMI-1640 medium supplemented with IL-2 (e.g., 20 U/mL).
-
Seed the stimulated PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a no-drug control.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
On days 3, 5, and 7 post-infection, collect a small aliquot of the culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the drug concentration.
Cell-Free Reverse Transcriptase (RT) Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP
-
Test compounds
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including DIG-dUTP and biotin-dUTP).
-
Add serial dilutions of the test compounds to the wells of a microplate.
-
Add the recombinant HIV-1 RT to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Stop the reaction and transfer the contents to a streptavidin-coated microplate.
-
Incubate to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the plate to remove unbound components.
-
Add the Anti-DIG-POD antibody and incubate.
-
Wash the plate and add the peroxidase substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.[8]
Visualizing Mechanisms and Workflows
Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Caption: Mechanism of action of Zidovudine (AZT) as a chain-terminating NRTI.
Experimental Workflow for Comparing RT Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. WO2001027318A2 - Reverse transcriptase assay - Google Patents [patents.google.com]
- 6. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, cell-free PCR-based assay for evaluating the inhibitory activity of antiretroviral compounds against HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Landscape of HIV-1 Resistance: A Comparative Guide to Cross-Resistance Between Zidovudine (AZT) and Other Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a critical challenge in the long-term management of HIV-1 infection. Zidovudine (AZT), the first approved antiretroviral agent, laid the groundwork for combination antiretroviral therapy (cART). However, its efficacy can be compromised by the development of resistance mutations, primarily within the viral reverse transcriptase (RT) enzyme. This guide provides an objective comparison of the cross-resistance profiles between AZT and other major classes of antiretroviral drugs, supported by experimental data and detailed methodologies.
The Genetic Basis of AZT Resistance: Thymidine (B127349) Analog Mutations (TAMs)
Resistance to AZT is predominantly associated with the accumulation of a specific set of mutations in the RT gene known as thymidine analog mutations (TAMs). These mutations, including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, confer resistance by enhancing the enzyme's ability to excise the incorporated AZT molecule from the growing DNA chain, allowing viral replication to proceed.[1][2] The presence and accumulation of TAMs not only reduce susceptibility to AZT but can also lead to broad cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs).[3]
Cross-Resistance within Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
The development of TAMs creates a complex pattern of cross-resistance among NRTIs. The degree of resistance is influenced by the specific mutations present and their combinations.
| Antiretroviral Drug (NRTI) | Key AZT-Resistance Mutations (TAMs) | Fold-Change in IC50 (Approximate) | Clinical Significance |
| Stavudine (d4T) | M41L, L210W, T215Y | 2-10 | Significant cross-resistance is observed, particularly with multiple TAMs.[4] |
| Didanosine (ddI) | L74V (often in combination with TAMs) | 2-5 | Moderate cross-resistance. The M184V mutation can increase susceptibility. |
| Abacavir (ABC) | M184V, L74V, K65R, Y115F | 2-10 | Complex interactions. M184V alone confers low-level resistance, but in combination with TAMs, resistance is significant.[3] |
| Lamivudine (B182088) (3TC) | M184V/I | >100 | High-level resistance is conferred by M184V/I. However, this mutation can increase susceptibility to AZT and tenofovir (B777).[3][5] |
| Emtricitabine (B123318) (FTC) | M184V/I | >100 | Similar to lamivudine, high-level resistance is conferred by M184V/I, which can enhance sensitivity to AZT.[6] |
| Tenofovir (TDF/TAF) | K65R | >3 | The K65R mutation, selected by tenofovir, can increase susceptibility to AZT. Conversely, the presence of TAMs can reduce tenofovir susceptibility. |
Note: Fold-change in IC50 is a measure of the shift in the concentration of a drug required to inhibit 50% of viral replication compared to a wild-type virus. These values are approximate and can vary based on the specific viral strain and the experimental assay used.
Cross-Resistance to Other Antiretroviral Classes
While the primary impact of TAMs is on NRTIs, the complex interplay of resistance mutations can have implications for other drug classes, although direct, high-level cross-resistance is less common.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Generally, there is no significant cross-resistance between AZT-associated mutations and NNRTIs (e.g., efavirenz, nevirapine, etravirine). The binding sites and mechanisms of action of these two drug classes are distinct. However, in heavily treatment-experienced patients, complex mutation patterns can emerge that may have a minor impact on the susceptibility to some NNRTIs.
Protease Inhibitors (PIs): There is no direct cross-resistance between TAMs and PIs (e.g., darunavir, atazanavir, lopinavir). These drugs target the viral protease enzyme, which is distinct from the reverse transcriptase targeted by AZT. Therefore, PIs remain a viable option for patients with AZT-resistant virus.
Integrase Strand Transfer Inhibitors (INSTIs): Similar to PIs, there is no evidence of direct cross-resistance between AZT resistance mutations and INSTIs (e.g., dolutegravir, bictegravir, raltegravir).[7][8] INSTIs target the viral integrase enzyme, and their effectiveness is not compromised by the presence of TAMs.[9]
Experimental Protocols for Determining Drug Resistance
The evaluation of antiretroviral drug resistance is primarily conducted through two types of assays: genotypic and phenotypic.
Genotypic Resistance Testing
This method identifies specific mutations in the viral genes that are known to be associated with drug resistance.
Methodology: Sanger Sequencing of the HIV-1 pol Gene
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample (requiring a viral load of at least 500-1000 copies/mL).
-
Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The pol gene, which encodes for protease and reverse transcriptase, is then amplified using PCR.
-
Nested PCR: A second round of PCR is often performed using primers internal to the first-round amplicons to increase the yield and specificity of the target DNA.
-
PCR Product Purification: The amplified DNA is purified to remove primers, dNTPs, and other components of the PCR mixture.
-
Cycle Sequencing: The purified DNA is used as a template for a cycle sequencing reaction, which utilizes fluorescently labeled dideoxynucleotides (ddNTPs) to generate a series of DNA fragments of varying lengths, each terminated by a specific base.
-
Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector reads the color of the fluorescence for each fragment.
-
Sequence Analysis: The raw data is processed by sequencing software to generate the nucleotide sequence of the pol gene. This sequence is then compared to a wild-type reference sequence to identify resistance-associated mutations.[10]
Phenotypic Resistance Testing
This method directly measures the ability of a patient's virus to replicate in the presence of different concentrations of antiretroviral drugs.
Methodology: Recombinant Virus Assay (e.g., PhenoSense)
-
Viral RNA Extraction and RT-PCR: Similar to genotypic testing, viral RNA is extracted from the patient's plasma and the pol gene is amplified via RT-PCR.
-
Recombinant Vector Construction: The amplified patient-derived pol gene is inserted into a proviral DNA vector that lacks its own corresponding protease and reverse transcriptase genes but contains a reporter gene (e.g., luciferase).
-
Transfection and Virus Production: The recombinant vector is introduced into a cell line. The cells then produce viral particles containing the patient's protease and reverse transcriptase enzymes and the reporter gene.
-
Drug Susceptibility Assay: The recombinant virus particles are used to infect new target cells in the presence of serial dilutions of various antiretroviral drugs.
-
Measurement of Viral Replication: After a set incubation period, the level of reporter gene expression (e.g., luciferase activity) is measured. The amount of light produced is proportional to the extent of viral replication.
-
IC50 Calculation: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a wild-type reference virus.
-
Fold-Change Determination: The IC50 of the patient's virus is divided by the IC50 of the reference virus to determine the fold-change in resistance.[11][12][13]
Logical Relationships of Key Resistance Mutations
The development of cross-resistance is a complex interplay between different mutations. The diagram below illustrates some of the key logical relationships between mutations conferring resistance to AZT and other NRTIs.
Conclusion
The development of resistance to AZT, primarily through the accumulation of TAMs, has significant implications for the selection of subsequent antiretroviral regimens. While substantial cross-resistance is observed among NRTIs, other drug classes such as NNRTIs, PIs, and INSTIs generally retain their activity against AZT-resistant HIV-1 strains. A thorough understanding of these cross-resistance patterns, informed by both genotypic and phenotypic resistance testing, is essential for optimizing treatment strategies and ensuring long-term virologic suppression in individuals living with HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic and genotypic resistance to nucleoside reverse transcriptase inhibitors in HIV-1 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential impact of thymidine analogue mutations on emtricitabine and lamivudine susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 acquired drug resistance to integrase inhibitors in a cohort of antiretroviral therapy multi-experienced Mexican patients failing to raltegravir: a cross-sectional study | springermedizin.de [springermedizin.de]
- 8. HIV drug resistance against strand transfer integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 11. cenetron.com [cenetron.com]
- 12. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 13. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
A Comparative Guide to the Pharmacokinetics of Zidovudine (AZT) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (B1683550) (AZT) and its key analogs: Stavudine (B1682478) (d4T), Lamivudine (3TC), and Abacavir (B1662851) (ABC). The information presented is intended to support research and development efforts in the field of antiretroviral therapy.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of AZT and its analogs, offering a quantitative comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Parameter | Zidovudine (AZT) | Stavudine (d4T) | Lamivudine (3TC) | Abacavir (ABC) |
| Oral Bioavailability (%) | 60-70%[1] | ~86.4% | 80-85% | ~83%[2] |
| Plasma Half-life (h) | ~1.1[1] | 1.0 - 1.6[3] | 5-7[2] | ~1.5[2] |
| Intracellular Half-life (h) of active triphosphate | Not specified | Not specified | 10.5 - 15.5 | Not specified |
| Peak Plasma Concentration (Cmax) (µg/mL) | 2.29 (300 mg twice daily)[1] | 1.2 - 4.2 (dose-dependent) | 1.2 (150 mg twice daily); 2.0 (300 mg once daily) | 3.0 ± 0.89 (300 mg twice daily); 4.26 ± 1.19 (600 mg once daily)[2] |
| Time to Peak Plasma Concentration (Tmax) (h) | 0.5 - 1.5 | < 2[3] | 0.5 - 1.5[2] | 0.63 - 1 |
| Volume of Distribution (Vd) (L/kg) | 1.6[1] | Not specified | 1.3[2] | 0.86 ± 0.15[2] |
| Protein Binding (%) | 34-38%[1] | Poor | < 36%[2] | ~49%[2] |
| Primary Route of Elimination | Hepatic metabolism (glucuronidation) and renal excretion[4] | Renal excretion (active tubular secretion and glomerular filtration) | Renal excretion (>70% as unchanged drug)[2] | Hepatic metabolism (alcohol dehydrogenase and glucuronidation) |
| Renal Clearance | Exceeds creatinine (B1669602) clearance, indicating significant tubular secretion[1] | ~40% of overall clearance | >70% | Minor route (<2%)[2] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from clinical studies involving HIV-infected patients or healthy volunteers. The methodologies employed in these studies generally adhere to the following principles:
Study Design
Pharmacokinetic parameters are typically determined through single-dose or steady-state studies. A common design is a crossover study where subjects receive different drug formulations or doses in separate periods, with a washout period in between to eliminate the drug from the system.[5] Blood samples are collected at predefined time points before and after drug administration to characterize the drug's concentration-time profile.[5]
Bioanalytical Method for Drug Quantification
The quantification of AZT and its analogs in biological matrices, such as plasma, is predominantly performed using validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.[6][7]
-
Sample Preparation: A crucial first step involves the extraction of the drugs from the plasma matrix. A common and efficient technique is protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, leaving the drug of interest in the supernatant.[6][8] The supernatant is then often evaporated to dryness and reconstituted in a suitable solvent for injection into the chromatography system.[6]
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. The separation of the drug from other endogenous components is achieved on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7] A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation.
-
Mass Spectrometric Detection: Following chromatographic separation, the drug is detected using a tandem mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and then fragmented. Specific parent-to-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target drug.[6][8]
Pharmacokinetic Analysis and Modeling
The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common approach to determine parameters like Cmax, Tmax, and the area under the concentration-time curve (AUC). For a more detailed understanding of the drug's disposition, pharmacokinetic modeling is employed. The concentration-time data are often fitted to a one- or two-compartment model to estimate parameters such as absorption rate constant (ka), elimination rate constant (ke), volume of distribution (Vd), and clearance (CL).[4][9] Population pharmacokinetic (PopPK) modeling is also frequently used to identify sources of variability in drug disposition among individuals and to evaluate the influence of covariates such as age, weight, and co-administered medications.[4][10]
Visualization of Pharmacokinetic Comparison
The following diagram illustrates the key comparative aspects of the pharmacokinetics of AZT and its analogs.
Caption: Comparative Pharmacokinetics of AZT and its Analogs.
References
- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 2. Clinical Pharmacokinetics of Lamivudine | Semantic Scholar [semanticscholar.org]
- 3. Clinical pharmacokinetics of stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics Study of Recommended Zidovudine Doses in HIV-1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic analysis of lamivudine, stavudine and zidovudine in controlled HIV-infected patients on HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of abacavir in infants, toddlers and children - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of AZT Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antiviral activity of various derivatives of Azidothymidine (AZT), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI). The data presented herein is compiled from multiple peer-reviewed studies to facilitate the evaluation of structure-activity relationships and to inform the development of novel anti-HIV agents.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro anti-HIV-1 activity and, where available, the cytotoxicity of selected AZT derivatives. These derivatives are broadly categorized as prodrugs, designed to enhance cellular uptake and subsequent conversion to the active triphosphate form. The data highlights the potential for these modifications to improve the therapeutic index compared to the parent compound, AZT.
| Derivative Class | Specific Derivative | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Parent Compound | Zidovudine (B1683550) (AZT) | HIV-1 | PBL | 0.12 | >10 | >83 | [1] |
| CEM | 0.01 | >20 | >2000 | [2] | |||
| Ester Prodrugs | 1,4-dihydro-1-methyl-3-[(pyridylcarbonyl)oxy] ester | HIV-1 | PBL | 0.05 | >10 | >200 | [1] |
| Retinoic acid ester | HIV-1 | PBL | 0.2 | 1.0 | 5 | [1] | |
| 5'-O-Myristoyl Analogue Prodrugs | 3'-azido-2',3'-dideoxy-5'-O-(4-oxatetradecanoyl)thymidine | HIV-1 | CEM | 0.0014 | >20 | >14286 | [2] |
| 3'-azido-2',3'-dideoxy-5'-O-(12-bromododecanoyl)thymidine | HIV-1 | CEM | 0.0032 | >20 | >6250 | [2] | |
| Phosphate Prodrugs | Trichloroethyl methoxyalaninyl phosphoramidate (B1195095) | HIV-1 | - | Potent | Low | Enhanced 50-fold vs. AZT | [3] |
| Amino Acid Conjugates | 3'-azido-3'-deoxy-5'-O-oxalyl-N-valinethymidine (AZT-Val) | HIV-1 | PBMC, MT2 | - | - | Similar or higher than AZT | [4] |
| 3'-azido-3'-deoxy-5'-O-oxalyl-N-leucinethymidine (AZT-Leu) | HIV-1 | PBMC, MT2 | - | - | Similar or higher than AZT | [4] | |
| 3'-azido-3'-deoxy-5'-O-oxalyl-N-isoleucinethymidine (AZT-iLeu) | HIV-1 | PBMC, MT2 | - | - | Similar or higher than AZT | [4] | |
| 3'-azido-3'-deoxy-5'-O-oxalyl-N-phenylalaninethymidine (AZT-Phen) | HIV-1 | PBMC, MT2 | - | - | Similar or higher than AZT | [4] | |
| Triphosphate Mimics | AZT 5'-α-Rp()-borano-β,γ-(difluoromethylene)triphosphate (6d-I) | HIV-1 RT | - | Ki = 0.0095 µM | - | - | [5] |
Note: IC50 (50% inhibitory concentration) measures the drug's potency in inhibiting viral replication.[6][7] CC50 (50% cytotoxic concentration) measures the drug's toxicity to the host cells. The Selectivity Index (SI) is a ratio of CC50 to IC50 and indicates the therapeutic window of the compound. A higher SI is desirable. PBL stands for Peripheral Blood Lymphocytes. CEM and MT2 are human T-cell lines.
Key Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of AZT derivatives. Specific parameters may vary between studies.
Anti-HIV-1 Activity Assay in Peripheral Blood Lymphocytes (PBLs)[1]
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) for 3 days to induce proliferation.
-
Virus Infection: PHA-stimulated PBLs are infected with a cell-free stock of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Following infection, the cells are washed and resuspended in fresh medium containing various concentrations of the test compounds (AZT derivatives) or the parent compound (AZT) as a positive control. Uninfected, untreated cells serve as a negative control.
-
Assay Endpoint: After a 7-day incubation period, the supernatant is collected, and the level of HIV-1 replication is quantified by measuring the reverse transcriptase (RT) activity or the concentration of the p24 viral antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to the untreated virus-infected control.
Cytotoxicity Assay[4]
-
Cell Culture: Human T-cell lines (e.g., MT2) or stimulated PBLs are seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with a range of concentrations of the test compounds for a period that corresponds to the duration of the antiviral assay.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay[5]
-
Enzyme and Template/Primer: Recombinant HIV-1 RT is used. A synthetic template-primer, such as poly(A)•oligo(dT), is employed to mimic the viral RNA/DNA hybrid during reverse transcription.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, template-primer, deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP for detection), and varying concentrations of the inhibitor (e.g., the triphosphate form of the AZT derivative).
-
Reaction and Detection: The reaction is initiated by the addition of the enzyme and incubated at 37°C. The incorporation of the labeled dNTP into the newly synthesized DNA strand is measured. This can be done using various methods, including radioisotope detection or fluorescence-based assays.[8]
-
Data Analysis: The inhibitory constant (Ki) or IC50 value is determined by measuring the reduction in RT activity at different inhibitor concentrations.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of novel AZT derivatives.
Caption: General workflow for the in vitro screening of AZT derivatives.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
AZT and its derivatives function as nucleoside reverse transcriptase inhibitors (NRTIs).[9] As prodrugs, they are designed to be more lipophilic than AZT, facilitating their passive diffusion across the cell membrane. Once inside the cell, they are metabolized by host cell kinases to their active 5'-triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase.[10] The incorporation of the AZT-triphosphate analogue results in chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This effectively halts the process of reverse transcription, a critical step in the HIV-1 replication cycle.[11] Several studies have focused on creating prodrugs that can be efficiently converted to the monophosphate form, bypassing the initial and often rate-limiting phosphorylation step.[12][13]
References
- 1. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro anti-human immunodeficiency virus structure-activity relationships and biological stability of 5'-O-myristoyl analogue derivatives of 3'-azido-2',3'-dideoxythymidine (AZT) as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV activity of some haloalkyl phosphoramidate derivatives of 3'-azido-3'-deoxythymidine (AZT): potent activity of the trichloroethyl methoxyalaninyl compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphate derivatives of AZT display enhanced selectivity of action against HIV 1 by comparison to the parent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of 3'-epi-Azido-3'-deoxythymidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3'-epi-Azido-3'-deoxythymidine (3'-epi-AZT), commonly known as Zidovudine (AZT), with other nucleoside reverse transcriptase inhibitors (NRTIs). The target specificity of 3'-epi-AZT is validated through a comparative analysis of its antiviral efficacy and cytotoxicity, supported by experimental data from various in vitro studies.
Executive Summary
3'-epi-Azido-3'-deoxythymidine is a thymidine (B127349) analog and a potent inhibitor of retroviral reverse transcriptase. Upon intracellular phosphorylation to its active triphosphate form (AZTTP), it competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized viral DNA. The absence of a 3'-hydroxyl group on the deoxyribose moiety of the incorporated AZT molecule leads to the termination of DNA chain elongation, thereby inhibiting viral replication. This guide presents a comparative analysis of 3'-epi-AZT's in vitro efficacy and cytotoxicity against other widely used NRTIs, providing researchers with essential data for evaluating its target specificity and therapeutic potential.
Comparative Performance Data
The following tables summarize the quantitative data on the antiviral activity (IC50 and EC50) and cytotoxicity (CC50) of 3'-epi-AZT (Zidovudine) in comparison to other key NRTIs. These values are critical for assessing the therapeutic index and target specificity of the compounds.
Table 1: Comparative Antiviral Activity (IC50/EC50) of NRTIs against HIV-1
| Compound | IC50/EC50 (µM) | Cell Line | Virus Strain | Reference |
| Zidovudine (AZT) | 0.002 ± 0.04 | MT-4 | HIV-1 | [1] |
| Lamivudine (3TC) | Not specified | - | - | - |
| Stavudine (d4T) | Not specified | - | - | - |
| Didanosine (ddI) | Not specified | - | - | - |
| Tenofovir | Not specified | - | - | - |
| Abacavir | Not specified | - | - | - |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the cell line, virus strain, and specific experimental conditions. The data presented here are from a study utilizing MT-4 cells and a specific HIV-1 strain[1]. A comprehensive direct comparison with other NRTIs under identical conditions was not available in the searched literature.
Table 2: Comparative Cytotoxicity (CC50) of NRTIs
| Compound | CC50 (µM) | Cell Line | Reference |
| Zidovudine (AZT) | >200 | HepG2 | [2] |
| Zidovudine (AZT) | 0.06-5 | Erythroid progenitor cells | [2] |
| Tenofovir | 398 | HepG2 | [2] |
| Tenofovir | 870 | Skeletal muscle cells | [2] |
| Tenofovir | >200 | Erythroid progenitor cells | [2] |
| Zalcitabine (ddC) | < Zidovudine | HepG2, Skeletal muscle cells | [2] |
| Zalcitabine (ddC) | 0.06-5 | Erythroid progenitor cells | [2] |
| Didanosine (ddI) | < Zidovudine | HepG2, Skeletal muscle cells | [2] |
| Stavudine (d4T) | < Zidovudine | HepG2, Skeletal muscle cells | [2] |
| Stavudine (d4T) | 0.06-5 | Erythroid progenitor cells | [2] |
| Abacavir | < Zidovudine | HepG2, Skeletal muscle cells | [2] |
Note: CC50 (50% cytotoxic concentration) is a measure of the compound's toxicity to host cells. A higher CC50 value indicates lower cytotoxicity. The data highlights that Tenofovir generally exhibits lower cytotoxicity compared to Zidovudine and other tested NRTIs in various human cell types[2].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV reverse transcriptase.
Principle: The assay quantifies the synthesis of DNA from an RNA template by recombinant HIV-1 RT. The inhibitory effect of the compound is determined by measuring the reduction in DNA synthesis.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) RNA template annealed to an oligo(dT) primer, reaction buffer (Tris-HCl, KCl, MgCl2, DTT), and labeled deoxynucleoside triphosphates (e.g., [³H]dTTP).
-
Compound Addition: Add serial dilutions of the test compound (e.g., 3'-epi-AZT triphosphate) to the reaction mixture. A no-compound control is included to determine maximal enzyme activity.
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 reverse transcriptase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the newly synthesized DNA on glass fiber filters. Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated labeled nucleotides.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cellular Antiviral Activity Assay
This assay determines the efficacy of a compound in inhibiting viral replication in a cell-based system.
Principle: Susceptible host cells are infected with HIV-1 in the presence of the test compound. The inhibition of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.
Protocol:
-
Cell Culture: Culture a susceptible human T-cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Pre-incubate the cells with the test compound for a short period before adding a standardized amount of HIV-1 virus stock.
-
Incubation: Incubate the infected cells in the presence of the compound for several days (typically 4-7 days) to allow for multiple rounds of viral replication.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells used in the antiviral assay.
Principle: The viability of uninfected cells is measured after exposure to various concentrations of the test compound.
Protocol:
-
Cell Seeding: Seed the same type of cells used in the antiviral assay into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the cells. A no-compound control is included to represent 100% cell viability.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
Viability Assessment: Determine cell viability using a colorimetric or fluorometric method. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan (B1609692) crystals formed by viable cells using a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the no-compound control. The CC50 value is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of action of 3'-epi-AZT.
Caption: Experimental workflow for target validation.
Caption: Inhibition of the HIV replication cycle.
References
- 1. In vitro anti-HIV and cytotoxic effects of pure compounds isolated from Croton macrostachyus Hochst. Ex Delile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Zidovudine (AZT) with Other Antiviral Agents: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of zidovudine (B1683550) (AZT), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), when used in combination with other classes of antiviral agents against HIV-1. By presenting quantitative data from in vitro studies, detailed experimental protocols, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of infectious diseases.
Introduction
Zidovudine (AZT) was the first antiretroviral agent approved for the treatment of HIV infection. Its mechanism of action involves the inhibition of viral reverse transcriptase, a crucial enzyme for the replication of HIV.[1] AZT, in its triphosphorylated form, acts as a chain terminator during the conversion of viral RNA to DNA.[2][3] However, the emergence of drug resistance and dose-limiting toxicities necessitated the use of combination therapies.[4] Combining AZT with other antiviral agents has been shown to produce synergistic or additive effects, leading to enhanced viral suppression, delayed resistance, and improved clinical outcomes.[5][6][7] This guide compares the in vitro synergistic activity of AZT with other NRTIs, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs).
Data Presentation: In Vitro Synergistic Activity of AZT Combinations
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of AZT in combination with other antiretroviral agents. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of AZT with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Combination | Virus Strain | Cell Line | IC50 (μM) - AZT Alone | IC50 (μM) - Partner Drug Alone | Combination Index (CI) | Fold Dose Reduction | Reference |
| AZT + Lamivudine (B182088) (3TC) | HIV-1 IIIB | MT-4 | Not explicitly stated | Not explicitly stated | Synergistic (CI values not specified) | 4 to 24-fold | [8] |
| AZT + Didanosine (B1670492) (ddI) | AZT-Resistant HIV-1 | PBMC | Not explicitly stated | Not explicitly stated | Synergistic (CI values not specified) | Not specified | [9] |
| AZT + Zalcitabine (B1682364) (ddC) | Not specified | Not specified | Not explicitly stated | Not explicitly stated | Additive to Synergistic | Not specified | [4] |
Note: Specific IC50 and CI values for some combinations were not available in the reviewed literature abstracts. The qualitative synergistic or additive nature of the interaction is reported based on the available information.
Table 2: Synergistic Effects of AZT with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Combination | Virus Strain | Cell Line | IC50 (nM) - AZT Alone | IC50 (nM) - Partner Drug Alone | Combination Index (CI) @ ED50 | Fold Dose Reduction | Reference |
| AZT + Atevirdine (B1665816) | Zidovudine-Resistant HIV-1 | Not specified | >2000 | 740 (median) | Highly Synergistic | Not specified | [10] |
Table 3: Synergistic Effects of AZT with Protease Inhibitors (PIs)
| Combination | Virus Strain | Cell Line | IC50 (μM) - AZT Alone | IC50 (μM) - Partner Drug Alone | Synergy Assessment | Fold Dose Reduction | Reference |
| AZT + Indinavir | HIV-1 | Not specified | 0.1184 | 0.1469 | Primarily Additive | Not specified | [11] |
| AZT + SK&F 108922 | HIV-1 IIIB | Molt4 or H9 | >100 (chronically infected) | 3 (chronically infected) | Strong Synergy (acute infection) | Not specified | [7] |
Experimental Protocols
HIV-1 p24 Antigen Capture Assay for Antiviral Activity
This assay is a standard method for quantifying HIV-1 replication in cell culture by measuring the concentration of the viral core protein p24.
Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24 antigen.
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).
-
HIV-1 stock.
-
Test compounds (AZT and combination partners).
-
Lysis buffer.
-
Biotinylated human anti-HIV-1 IgG.
-
Streptavidin-horseradish peroxidase (SA-HRP).
-
TMB substrate solution.
-
Stop solution (e.g., 1N sulfuric acid).
-
Microplate reader.
Procedure:
-
Seed susceptible T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) in 96-well plates.[8][12]
-
Infect the cells with a known amount of HIV-1.
-
Add serial dilutions of the test compounds (AZT alone, partner drug alone, and combinations) to the wells.
-
Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 3-7 days).[12]
-
After incubation, centrifuge the plates to pellet the cells.
-
Collect the culture supernatants.
-
Lyse the virus in the supernatant samples by adding lysis buffer.[13]
-
Add the lysed samples to the p24 antibody-coated microtiter wells and incubate.[14][15]
-
Wash the wells to remove unbound materials.
-
Add biotinylated anti-HIV-1 IgG and incubate.[13]
-
Wash the wells and add SA-HRP, followed by incubation.[13]
-
Add TMB substrate and incubate to allow color development.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.[14]
-
The concentration of p24 antigen is determined by comparison to a standard curve, and the IC50 values are calculated.[16]
Checkerboard Assay for Synergy Determination
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial or antiviral agents.[17][18]
Procedure:
-
Prepare serial dilutions of Drug A (e.g., AZT) horizontally and Drug B (partner drug) vertically in a 96-well plate. This creates a matrix of different concentration combinations.[19][20]
-
Each well will contain a unique combination of the two drugs.
-
Infect the target cells with HIV-1 as described in the p24 antigen assay protocol.
-
Add the infected cells to each well of the checkerboard plate.
-
Include controls for each drug alone and a no-drug control.
-
After incubation, assess viral replication using an appropriate method, such as the p24 antigen assay.
-
The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)
-
The interaction is classified as:
-
Synergy: FIC Index < 1.0 (often a cutoff of <0.5 is used for strong synergy)
-
Additive: FIC Index = 1.0
-
Antagonism: FIC Index > 1.0
-
Mandatory Visualizations
Caption: Mechanism of action of different classes of antiretroviral drugs in the HIV-1 life cycle.
Caption: Experimental workflow for determining the synergistic effects of antiviral drug combinations.
Conclusion
The combination of AZT with other antiretroviral agents, particularly other NRTIs and some NNRTIs, demonstrates clear synergistic or additive effects in vitro. This synergy allows for a reduction in the required dosage of individual drugs, potentially minimizing toxicity and delaying the onset of drug resistance. The data presented in this guide underscore the importance of combination therapy in the management of HIV-1 infection. Further research into novel drug combinations and their underlying mechanisms of synergy is crucial for the development of more effective and durable treatment regimens.
References
- 1. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 2. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of zidovudine in combination with didanosine and zalcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with lamivudine, zidovudine, or both in HIV-positive patients with 200 to 500 CD4+ cells per cubic millimeter. North American HIV Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zidovudine and lamivudine: results of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic drug interactions of an HIV-1 protease inhibitor with AZT in different in vitro models of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-drug combination of MKC-442, lamivudine and zidovudine in vitro: potential approach towards effective chemotherapy against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-drug combinations of zidovudine, didanosine, and recombinant interferon-alpha A inhibit replication of zidovudine-resistant human immunodeficiency virus type 1 synergistically in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. HIV-1 p24 antigen assay and cell viability test [bio-protocol.org]
- 13. hanc.info [hanc.info]
- 14. ablinc.com [ablinc.com]
- 15. ablinc.com [ablinc.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection | MDPI [mdpi.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
A Comparative Guide to the Genotoxicity of Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of various nucleoside analogs, a class of drugs critical in antiviral and anticancer therapies. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a resource for assessing the potential genetic risks associated with these compounds.
Executive Summary
Nucleoside analogs exert their therapeutic effects by interfering with DNA and RNA synthesis. However, this mechanism also carries an inherent risk of genotoxicity, including the potential to induce mutations and chromosomal damage. This guide synthesizes data from pivotal genotoxicity assays—the Ames test, the in vitro micronucleus assay, and the comet assay—to compare commonly used nucleoside analogs. The findings indicate a spectrum of genotoxic potential among these agents, with some, like zidovudine (B1683550), exhibiting notable genotoxic effects, while others demonstrate a more favorable safety profile.
Comparative Genotoxicity Data
The following table summarizes quantitative data from various studies assessing the genotoxicity of several nucleoside analogs. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Nucleoside Analog | Assay Type | Cell Line/System | Concentration/Dose | Key Findings | Reference |
| Zidovudine (AZT) | Aneuploidy Analysis | Newborn Cord Blood Cells | In utero exposure | Increased frequency of aneuploidy (26.3%) compared to controls (13.3%).[1] | [1] |
| Micronucleus Assay | Mouse Bone Marrow | 200 mg/kg (in combination) | Increased micronucleus frequency after 24h and 48h exposure (as part of Combivir + EFV).[2] | [2] | |
| Tenofovir (B777) (TDF) | Aneuploidy Analysis | Newborn Cord Blood Cells | In utero exposure | Aneuploidy frequency (14.2%) not significantly different from controls (13.3%).[1] | [1] |
| Micronucleus Assay | Mouse Bone Marrow | 800-3200 mg/kg (in combination) | Increased micronucleus frequency at all concentrations after 24h (in combination with Lamivudine).[2] | [2] | |
| Comet Assay | Mouse Bone Marrow | 800-3200 mg/kg (in combination) | Did not induce DNA damage at any tested concentration after 24h or 48h (in combination with Lamivudine).[2] | [2] | |
| Lamivudine (B182088) (3TC) | Micronucleus Assay | Mouse Bone Marrow | 400-1600 mg/kg (in combination) | Increased micronucleus frequency at all concentrations after 24h (in combination with Tenofovir).[2] | [2] |
| Abacavir (B1662851) (ABC) | Somatic Mutation and Recombination Test | Drosophila melanogaster | N/A | Responsible for a significant portion of genotoxic activity in combinations with AZT and/or 3TC.[3] | [3] |
| Sofosbuvir | Micronucleus Assay | HepG2 cells | 0.011–1.511 mM | Did not increase the frequency of chromosomal damage. | [4] |
| Simeprevir | Micronucleus Assay | HepG2 cells | 0.156–5.0 µM | Significantly increased the frequency of micronuclei at the highest concentrations. | [4] |
| Ribavirin | Micronucleus Assay | HepG2 cells | 0.250–4.0 mM | Showed genotoxic effects; Sofosbuvir and Simeprevir showed antagonism to Ribavirin's genotoxicity. | [4] |
| β-L-2'-deoxyadenosine (β-L-dA) | Ames Test | Salmonella typhimurium TA97a, TA98, TA100, TA102 | Up to 100 µ g/plate | Not mutagenic with or without metabolic activation. | [4] |
| Comet Assay | Human lymphocytes | Up to 5 µg/mL | Did not induce DNA strand breakage with or without metabolic activation. | [4] | |
| β-L-2',3'-dideoxyadenosine (β-L-ddA) | Ames Test | Salmonella typhimurium TA97a, TA98, TA100, TA102 | Up to 100 µ g/plate | Not mutagenic with or without metabolic activation. | [4] |
| Comet Assay | Human lymphocytes | Up to 5 µg/mL | Did not induce DNA strand breakage with or without metabolic activation. | [4] |
Experimental Protocols
Detailed methodologies for the three key genotoxicity assays are provided below, based on internationally recognized guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of chemical substances. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an essential amino acid (histidine or tryptophan, respectively).
Principle: The assay detects mutations that revert the existing mutations in the tester strains, restoring their ability to synthesize the essential amino acid and thus to grow on a minimal medium.
Methodology:
-
Strain Selection: At least five strains of bacteria are recommended, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed both in the absence and presence of a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Principle: The assay identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).
Methodology:
-
Cell Culture: A variety of mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation.
-
Cytokinesis Block (Optional but recommended): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, and slides are prepared. The cells are stained with a DNA-specific stain (e.g., Giemsa, DAPI, or Acridine Orange).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated.
-
Cytotoxicity Assessment: Cell proliferation is assessed to ensure that the tested concentrations are not overly cytotoxic.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: For the standard alkaline comet assay, slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed at a low voltage.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualization and Scoring: The "comets" are visualized using a fluorescence microscope. Image analysis software is used to quantify the DNA damage, typically by measuring the percentage of DNA in the tail (% Tail DNA) and the tail moment.
Signaling Pathways and Mechanisms of Genotoxicity
Nucleoside analogs can induce genotoxicity through several mechanisms, primarily by being incorporated into DNA, which can lead to chain termination, or by acting as a faulty template for DNA polymerases. This incorporation and subsequent DNA replication stress triggers a complex cellular signaling network known as the DNA Damage Response (DDR).
The diagram below illustrates a generalized workflow for assessing the genotoxicity of nucleoside analogs.
References
- 1. Comparing genotoxic signatures in cord blood cells from neonates exposed in utero to zidovudine or tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic and Cytotoxic Effects of Antiretroviral Combinations in Mice Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and genotoxicity induced by abacavir antiretroviral medication alone or in combination with zidovudine and/or lamivudine in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the mutagenic and genotoxic activities of anti-hepatitis B analogs of beta-L-adenosine by the Ames test and the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-epi-Azido-3-deoxythymidine: A Guide to Safety and Compliance
The proper management and disposal of 3-epi-Azido-3-deoxythymidine, an azide-containing nucleoside analog, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the inherent risks associated with the azido (B1232118) functional group, which can be both toxic and explosive under specific conditions, all personnel must adhere to strict protocols.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols. It is also critical to avoid the use of metal utensils, such as spatulas, as azides can react with metals to form highly unstable and explosive metal azides.[1][3]
Quantitative Safety and Storage Guidelines
To minimize risks, specific quantitative parameters for the handling and storage of organic azides should be observed. These guidelines are based on the carbon-to-nitrogen ratio (C/N) and concentration limits to ensure stability.
| Parameter | Guideline | Rationale |
| Carbon to Nitrogen Ratio (C/N) | The number of carbon atoms should ideally be greater than the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities. | Lower C/N ratios indicate a higher proportion of nitrogen, which can lead to instability and explosive potential.[1] |
| Concentration Limit | Solutions of organic azides should not exceed a concentration of 1 M. | Dilution renders the compound relatively safer to handle.[1] |
| Storage Temperature | Store at or below room temperature, preferably at -18°C, and away from light. | Organic azides can decompose with the introduction of external energy like heat and light.[1][4] |
| Waste pH | Neutralize solutions to a pH of 6-9 before disposal. | Prevents the formation of highly toxic and explosive hydrazoic acid, which can occur in acidic conditions.[5] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through collection and subsequent transfer to a licensed hazardous waste disposal facility.
Experimental Protocol: Waste Collection and Segregation
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams.[1] Solid waste (e.g., contaminated gloves, weigh boats, paper towels) must be collected separately from liquid waste.
-
Solid Waste Collection :
-
Place all solid materials contaminated with this compound into a designated, leak-proof plastic container.[6]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional required identifiers.
-
-
Liquid Waste Collection :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and non-metallic (plastic) container.[6]
-
The liquid waste container must be clearly labeled as "Hazardous Waste," including the chemical name and approximate concentration.
-
-
Storage of Waste :
-
Store the sealed waste containers in a cool, dark, and designated hazardous waste storage area.
-
Ensure the storage location is inaccessible to unauthorized personnel.
-
Keep azide (B81097) waste separate from acidic materials, halogenated solvents, and metals.[1][4]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material.
-
For dry spills, use dry clean-up procedures to avoid generating dust. Dampening the material slightly with water may be appropriate if it can be done without causing a reaction.[7]
-
Carefully collect the absorbed material using non-metallic tools and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the area.
-
Allow only trained emergency responders to handle the cleanup.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
